1-Methyl-1H-imidazole-4-carboxylic acid
描述
Structure
2D Structure
属性
IUPAC Name |
1-methylimidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-7-2-4(5(8)9)6-3-7/h2-3H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTRQGJMMHMFGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337287 | |
| Record name | 1-Methyl-1H-imidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41716-18-1 | |
| Record name | 1-Methyl-1H-imidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-imidazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Methyl-1H-imidazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic pathways for 1-methyl-1H-imidazole-4-carboxylic acid, a crucial building block in pharmaceutical and materials science. The following sections present detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic routes to facilitate understanding and replication in a laboratory setting.
Core Synthesis Pathways
Three primary routes for the synthesis of this compound have been identified and are detailed below:
-
Decarboxylation of 1-Methyl-1H-imidazole-4,5-dicarboxylic Acid: This pathway involves the initial synthesis of the dicarboxylic acid intermediate from 1-methyl-1H-imidazole-4,5-dicarbonitrile, followed by a selective decarboxylation.
-
N-Methylation of Imidazole-4-carboxylic Acid or its Esters: This approach begins with the commercially available imidazole-4-carboxylic acid or its corresponding ester, followed by the introduction of a methyl group onto the imidazole nitrogen.
-
Hydrolysis of Ethyl 1-Methyl-1H-imidazole-4-carboxylate: This direct method involves the saponification of the corresponding ethyl ester to yield the target carboxylic acid.
Pathway 1: Decarboxylation of 1-Methyl-1H-imidazole-4,5-dicarboxylic Acid
This two-step synthesis commences with the hydrolysis of 1-methyl-1H-imidazole-4,5-dicarbonitrile to form the dicarboxylic acid intermediate, which is then selectively decarboxylated.
Experimental Protocol
Step 1: Synthesis of 1-Methyl-1H-imidazole-4,5-dicarboxylic acid [1]
-
To a solution of 1-methyl-1H-imidazole-4,5-dicarbonitrile, add an aqueous solution of sodium hydroxide.
-
Heat the mixture under reflux. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the dicarboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 1-methyl-1H-imidazole-4,5-dicarboxylic acid.
Step 2: Synthesis of this compound [1]
-
Suspend the dried 1-methyl-1H-imidazole-4,5-dicarboxylic acid in acetic anhydride.
-
Heat the mixture to 95-100 °C. The decarboxylation reaction will be accompanied by the evolution of carbon dioxide.
-
Maintain the temperature until the gas evolution ceases.
-
Cool the reaction mixture and carefully quench with water to hydrolyze the excess acetic anhydride.
-
The product, this compound, will precipitate.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., water or ethanol) to obtain the purified product.
Quantitative Data
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Yield (%) | Reference |
| 1 | 1-Methyl-1H-imidazole-4,5-dicarbonitrile | Sodium hydroxide, Water | Reflux | 75 | [1] |
| 2 | 1-Methyl-1H-imidazole-4,5-dicarboxylic acid | Acetic anhydride | 95-100 | - | [1] |
Pathway 2: N-Methylation of Imidazole-4-carboxylic Acid
This pathway involves the direct methylation of the nitrogen atom of the imidazole ring of imidazole-4-carboxylic acid. The choice of solvent can be critical in directing the methylation to the desired nitrogen and avoiding the formation of the 5-carboxylic acid isomer.[2]
Experimental Protocol
Note: A detailed experimental protocol for the direct N-methylation of imidazole-4-carboxylic acid to yield the 4-isomer specifically was not found in the provided search results. The following is a general procedure based on the N-methylation of similar imidazole compounds. The solvent choice is crucial for regioselectivity.[2]
-
Dissolve imidazole-4-carboxylic acid in N,N-dimethylformamide (DMF).[2]
-
Add a suitable base (e.g., potassium carbonate or sodium hydride) to the solution and stir.
-
Add a methylating agent, such as methyl iodide or dimethyl sulfate, dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Upon completion, quench the reaction with water and adjust the pH to precipitate the product.
-
Filter the crude product, wash with water, and recrystallize from an appropriate solvent to obtain pure this compound.
Quantitative Data
Quantitative data for this specific transformation is not available in the provided search results. The yield is dependent on the specific reaction conditions and the efficiency of the regioselective methylation.
Pathway 3: Hydrolysis of Ethyl 1-Methyl-1H-imidazole-4-carboxylate
This is a straightforward method that involves the saponification of the corresponding ethyl ester. The starting ester can be synthesized via a multi-step process from glycine.
Experimental Protocol
A general procedure for the hydrolysis of a similar compound, ethyl imidazole-4-carboxylate, is described and can be adapted.[3][4]
-
Dissolve ethyl 1-methyl-1H-imidazole-4-carboxylate in a mixture of ethanol and an aqueous solution of potassium hydroxide.
-
Heat the reaction mixture under reflux for a specified period or until the reaction is complete as indicated by TLC.
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify with a mineral acid (e.g., sulfuric acid or hydrochloric acid) to a pH of approximately 1-2.[3][4]
-
The product, this compound, will precipitate from the solution.
-
Collect the solid by filtration, wash thoroughly with cold water, and dry to yield the final product. Recrystallization can be performed for further purification.
Quantitative Data
The hydrolysis of ethyl imidazole-4-carboxylate to 1H-imidazole-4-carboxylic acid is reported to have a high yield.[3] While a specific yield for the hydrolysis of the N-methylated ester is not provided, it is expected to be comparable.
| Step | Reactant | Reagents/Solvents | Temperature (°C) | Yield (%) | Reference |
| Hydrolysis | Ethyl imidazole-4-carboxylate | Potassium hydroxide, Water | 30 | 92.49 | [3] |
Summary and Comparison of Pathways
| Pathway | Starting Material | Key Steps | Advantages | Disadvantages |
| 1. Decarboxylation | 1-Methyl-1H-imidazole-4,5-dicarbonitrile | Hydrolysis, Decarboxylation | Good yield for the hydrolysis step. | Requires a specific and potentially less common starting material. The decarboxylation step uses acetic anhydride which requires careful handling. |
| 2. N-Methylation | Imidazole-4-carboxylic acid | N-Methylation | Starts from a readily available material. | Potential for the formation of regioisomers (1-methyl vs. 3-methyl and 4- vs. 5-carboxy). Requires careful control of reaction conditions for selectivity. |
| 3. Ester Hydrolysis | Ethyl 1-methyl-1H-imidazole-4-carboxylate | Hydrolysis | High-yielding final step. | The synthesis of the starting ester can be a multi-step process. |
This guide provides a foundational understanding of the key synthetic routes to this compound. Researchers should consult the primary literature for more detailed characterization data and for the optimization of reaction conditions for their specific needs.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. 1H-Imidazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-1H-imidazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1H-imidazole-4-carboxylic acid (CAS No: 41716-18-1) is a heterocyclic organic compound belonging to the imidazole derivative class.[1] Its structure, featuring both an imidazole ring and a carboxylic acid functional group, makes it a valuable building block in heterocyclic and organic synthesis.[1] This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for their determination, and relevant chemical synthesis pathways. The data presented herein is essential for professionals engaged in medicinal chemistry, materials science, and drug development.
Core Physicochemical Properties
The intrinsic properties of a compound are critical for predicting its behavior in various systems, including its solubility, absorption, and potential as a drug candidate.[2] The key physicochemical data for this compound are summarized below.
Table 1: Summary of Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 41716-18-1 | [3] |
| Molecular Formula | C₅H₆N₂O₂ | [3] |
| Molecular Weight | 126.11 g/mol | [3] |
| Appearance | Solid | [4] |
| Melting Point | 248-252 °C (decomposes) | |
| pKa (Predicted) | 1.61 ± 0.10 | [4] |
| Solubility | Soluble in DMSO, Methanol | [4] |
| SMILES String | Cn1cnc(c1)C(O)=O | |
| InChI Key | WZTRQGJMMHMFGH-UHFFFAOYSA-N |
Experimental Protocols
Detailed experimental procedures for determining the physicochemical properties of organic compounds are crucial for reproducible research. While specific high-throughput methods are available, the following sections describe fundamental laboratory protocols.[5]
Determination of Melting Point
The melting point is the temperature at which a solid transitions into a liquid and is a key indicator of purity.[6]
Methodology:
-
Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus (e.g., a Vernier Melt Station or similar device) is used.[6]
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is increased rapidly to about 15-20 °C below the expected melting point (248 °C) and then increased slowly at a rate of 1-2 °C per minute.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. For this compound, decomposition is observed.
Determination of Solubility
Solubility is the ability of a solute to dissolve in a solvent to form a homogeneous solution.[7]
Methodology:
-
Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, DMSO, methanol, diethyl ether, hexane) are selected.
-
Procedure: To approximately 1 mL of a chosen solvent in a test tube, a small, pre-weighed amount (e.g., 10 mg) of this compound is added.
-
Observation: The mixture is agitated (vortexed) at a constant temperature (e.g., room temperature). The solubility is observed and can be qualitatively described (e.g., soluble, slightly soluble, insoluble).[7] For quantitative analysis, the saturated solution is filtered, and the concentration of the dissolved solid is determined using a suitable analytical technique like UV-Vis spectroscopy or HPLC.
-
Known Solubility: this compound is noted to be soluble in DMSO and Methanol.[4]
Synthesis and Workflow Visualizations
Visual diagrams are essential for understanding complex workflows and chemical transformations. The following diagrams, created using the DOT language, illustrate a general experimental workflow and a specific synthesis route for the target compound.
General Workflow for Physicochemical Property Determination
This diagram outlines the logical flow for characterizing a novel organic compound in a research setting.
Synthetic Pathway
This compound can be synthesized from various precursors. One documented multi-step reaction starts from 1-Methyl-1H-imidazole-4,5-dicarbonitrile.[3]
Conclusion
This technical guide provides essential physicochemical data and standardized protocols relevant to this compound. The compiled information serves as a foundational resource for researchers, facilitating its application in synthetic chemistry and drug discovery pipelines. The structured presentation of data and workflows aims to support efficient and informed decision-making in a laboratory setting.
References
- 1. Page loading... [guidechem.com]
- 2. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound CAS#: 41716-18-1 [m.chemicalbook.com]
- 5. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. amherst.edu [amherst.edu]
1-Methyl-1H-imidazole-4-carboxylic acid CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Methyl-1H-imidazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its chemical and physical properties, provides a detailed synthesis protocol, and explores its potential biological activities. While specific quantitative data on the biological activity of this particular compound is limited in publicly available literature, this guide also discusses the known activities of closely related imidazole derivatives to provide a contextual understanding of its potential applications.
Compound Identification and Properties
This compound is a methylated derivative of imidazole-4-carboxylic acid. Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 41716-18-1 | [1] |
| Molecular Formula | C₅H₆N₂O₂ | [1] |
| Molecular Weight | 126.11 g/mol | [1] |
| Canonical SMILES | CN1C=C(N=C1)C(=O)O | |
| Physical Form | Solid | |
| Melting Point | 248-252 °C |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process. One common route involves the hydrolysis of a dinitrile precursor.
Experimental Protocol: Synthesis from 1-Methyl-1H-imidazole-4,5-dicarbonitrile
This protocol is adapted from methodologies described for the synthesis of related imidazole carboxylic acids.
Step 1: Hydrolysis of 1-Methyl-1H-imidazole-4,5-dicarbonitrile
-
Materials:
-
1-Methyl-1H-imidazole-4,5-dicarbonitrile
-
Sodium Hydroxide (NaOH) solution (e.g., 75%)
-
Deionized water
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-Methyl-1H-imidazole-4,5-dicarbonitrile in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and maintain for a period sufficient to achieve complete hydrolysis of the nitrile groups to carboxylic acid groups. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Step 2: Work-up and Purification
-
Materials:
-
Hydrochloric acid (HCl) or Acetic Anhydride
-
Suitable recrystallization solvent (e.g., water, ethanol)
-
-
Procedure:
-
Carefully acidify the cooled reaction mixture with an appropriate acid, such as hydrochloric acid or acetic anhydride, to a pH that precipitates the carboxylic acid. The target compound is expected to precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold deionized water to remove any remaining salts.
-
Further purify the crude product by recrystallization from a suitable solvent to obtain pure this compound.
-
Dry the purified product under vacuum.
-
Below is a logical workflow for the synthesis process.
Biological and Pharmacological Potential
While specific, quantitative biological data for this compound is not extensively reported, the imidazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. The biological potential of this specific compound and its derivatives is an active area of research.
Antimicrobial Activity
Anticancer Activity
Numerous imidazole-containing compounds have been investigated as potential anticancer agents. Their mechanisms of action are diverse and can include inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis. Although specific IC50 values for this compound against cancer cell lines are not documented in major databases, the core structure suggests that it could serve as a valuable scaffold for the development of novel anticancer therapeutics.
Other Potential Applications
Derivatives of imidazole carboxylic acids have been explored for a variety of other pharmacological activities, including anti-inflammatory, antiviral, and antiprotozoal effects. The presence of both the imidazole ring and a carboxylic acid group makes this compound a versatile building block for combinatorial chemistry and drug discovery programs.
Signaling Pathways and Mechanisms of Action (Hypothetical)
Given the lack of specific studies on this compound, any discussion of its involvement in signaling pathways is speculative and based on the known activities of other imidazole derivatives. For instance, if found to have anticancer properties, it could potentially interact with pathways commonly dysregulated in cancer.
A hypothetical signaling pathway that could be investigated for its potential interaction with novel imidazole-based anticancer agents is presented below.
Future Directions
The full potential of this compound as a pharmacophore or a functional material remains to be thoroughly explored. Future research should focus on:
-
Quantitative Biological Screening: Systematic evaluation of its antimicrobial and anticancer activities to determine MIC and IC50 values against a wide range of pathogens and cancer cell lines.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound.
-
Derivative Synthesis and SAR Studies: Synthesis of a library of derivatives to establish structure-activity relationships and optimize for potency and selectivity.
-
Material Science Applications: Investigation of its use in the development of novel polymers and coordination compounds.
Conclusion
This compound is a readily synthesizable heterocyclic compound with a chemical structure that suggests potential for a range of biological activities. While detailed experimental data for this specific molecule is currently sparse, the well-documented importance of the imidazole moiety in medicinal chemistry warrants further investigation into its properties and applications. This guide serves as a foundational resource for researchers interested in exploring the potential of this and related compounds.
References
Navigating the Solubility Landscape of 1-Methyl-1H-imidazole-4-carboxylic Acid: A Technical Guide for Researchers
For Immediate Release
This technical guide addresses the solubility of 1-Methyl-1H-imidazole-4-carboxylic acid, a key building block in pharmaceutical development. Targeted at researchers, scientists, and professionals in drug development, this document synthesizes available solubility data and provides comprehensive experimental protocols for its determination. While quantitative solubility data in a range of organic solvents remains elusive in publicly accessible literature, this guide equips researchers with the necessary tools and methodologies to ascertain solubility parameters critical for their work.
Quantitative Solubility Data
A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a broad array of organic solvents. The available information is qualitative, indicating its solubility in polar aprotic and protic solvents.
| Solvent | Temperature | Solubility |
| Dimethyl Sulfoxide (DMSO) | Room Temperature | Soluble |
| Methanol | Room Temperature | Soluble |
Note: "Soluble" indicates that the compound dissolves in the solvent, but the exact concentration at saturation is not specified in the available literature.
Experimental Protocols for Solubility Determination
Given the absence of comprehensive quantitative data, researchers will find it necessary to determine the solubility of this compound in their specific solvent systems. The following are detailed methodologies for two common types of solubility assays: the Kinetic Solubility Assay and the Thermodynamic Solubility Assay.
Kinetic Solubility Assay
This high-throughput method is ideal for early-stage drug discovery to quickly assess the solubility of a compound from a DMSO stock solution.
Objective: To determine the concentration at which a compound precipitates out of an aqueous buffer when added from a concentrated DMSO stock solution.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent for direct UV method)
-
Automated liquid handler (recommended)
-
Plate reader (nephelometer or UV spectrophotometer)
-
Plate shaker
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).
-
Addition to Buffer: Transfer a small, precise volume (e.g., 2 µL) of each DMSO concentration into a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake at room temperature for a defined period, typically 1 to 2 hours.
-
Detection (Choose one method):
-
Nephelometry: Measure the light scattering of the solutions in each well using a nephelometer. An increase in scattering indicates the formation of a precipitate.
-
Direct UV Assay: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the compound's λmax. The concentration of the dissolved compound is determined from a calibration curve.
-
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitate is detected.
Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility of a compound, which is the true solubility in a given solvent.
Objective: To determine the saturation concentration of this compound in a specific solvent at equilibrium.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., ethanol, acetonitrile, ethyl acetate)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for an extended period, typically 24 to 48 hours, to ensure the solution is fully saturated.
-
Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. For finer suspensions, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial.
-
Quantification: Prepare a series of dilutions of the filtered solution with the same solvent. Analyze these solutions using a validated HPLC-UV method.
-
Data Analysis: Construct a calibration curve from standards of known concentrations. Use the peak area from the HPLC chromatogram of the saturated solution to determine its concentration. This concentration represents the thermodynamic solubility.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for determining the solubility of a chemical compound.
This comprehensive guide provides researchers with the necessary framework to understand and determine the solubility of this compound. By following the detailed experimental protocols, scientists can generate reliable solubility data in their solvents of interest, thereby facilitating downstream applications in drug discovery and development.
Unveiling the Solid State: A Technical Guide to the Structural Analysis of Imidazole-Based Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the crystallographic analysis of imidazole-based carboxylic acids, with a specific focus on 1-Methyl-1H-imidazole-4-carboxylic acid. While a published crystal structure for this compound is not currently available in the public domain, this document provides a comprehensive overview of the methodologies and expected structural features based on the analysis of the closely related parent compound, Imidazole-4-carboxylic acid. The experimental protocols and data presented herein serve as a foundational guide for researchers undertaking the crystallographic study of this and similar molecules.
Introduction
Imidazole-4-carboxylic acid and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The three-dimensional arrangement of atoms within a crystal lattice, determined through X-ray crystallography, provides invaluable insights into the molecule's conformation, intermolecular interactions, and potential binding modes to biological targets. This information is critical for rational drug design and the development of novel therapeutics. This guide outlines the synthesis, crystallization, and structural determination of these compounds, offering a blueprint for their solid-state characterization.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the methylation of the corresponding imidazole-4-carboxylic acid ester followed by hydrolysis. A representative experimental protocol is as follows:
Caption: Synthetic workflow for this compound.
Single Crystal Growth
Obtaining high-quality single crystals is paramount for successful X-ray diffraction analysis. A general approach for the crystallization of small molecules like this compound is slow evaporation:
-
Solvent Selection: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, water, or a mixture thereof) to near saturation at a slightly elevated temperature.
-
Slow Evaporation: Loosely cover the container and allow the solvent to evaporate slowly at room temperature. The slow decrease in solubility will promote the formation of well-ordered crystals.
-
Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor.
X-ray Data Collection and Structure Determination
The following protocol outlines a typical workflow for small molecule X-ray crystallography.
Caption: General workflow for small molecule X-ray crystal structure analysis.
Crystal Structure Analysis of Imidazole-4-carboxylic acid
As a proxy for understanding the structural features of this compound, we present the crystallographic data for the parent compound, Imidazole-4-carboxylic acid .
Note: The following data is for Imidazole-4-carboxylic acid and is intended to provide a comparative baseline.
Crystallographic Data
| Parameter | Imidazole-4-carboxylic acid |
| CCDC Number | 861830 |
| Empirical formula | C₄H₄N₂O₂ |
| Formula weight | 112.09 |
| Temperature (K) | 293 |
| Wavelength (Å) | 0.71073 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 3.793(2) |
| b (Å) | 12.338(7) |
| c (Å) | 9.880(5) |
| α (°) | 90 |
| β (°) | 96.533(9) |
| γ (°) | 90 |
| Volume (ų) | 458.9(4) |
| Z | 4 |
| Density (calculated, g/cm³) | 1.621 |
| R-factor (%) | 4.6 |
Selected Bond Lengths and Angles
| Bond/Angle | Length (Å) / Angle (°) |
| N1-C2 | 1.325(3) |
| C2-N3 | 1.320(3) |
| N3-C4 | 1.378(3) |
| C4-C5 | 1.365(3) |
| C5-N1 | 1.369(3) |
| C4-C6 (carboxy) | 1.492(3) |
| C6-O1 | 1.258(3) |
| C6-O2 | 1.257(3) |
| N1-C2-N3 | 110.8(2) |
| C2-N3-C4 | 106.8(2) |
| N3-C4-C5 | 110.1(2) |
| C4-C5-N1 | 106.0(2) |
| C5-N1-C2 | 106.3(2) |
Structural Insights and Comparison
The crystal structure of Imidazole-4-carboxylic acid reveals a planar imidazole ring, as expected. The carboxylic acid group is also nearly coplanar with the ring. The molecules are linked into chains by strong O-H···N hydrogen bonds between the carboxylic acid hydroxyl group and the nitrogen atom of a neighboring imidazole ring. These chains are further connected by N-H···O hydrogen bonds.
For This compound , the introduction of a methyl group at the N1 position would preclude the N-H···O hydrogen bonding observed in the parent compound. This would likely lead to a different packing arrangement in the crystal lattice. The fundamental planarity of the imidazole ring and the carboxylic acid group is expected to be maintained. The intermolecular interactions would be dominated by O-H···N hydrogen bonds and potentially weaker C-H···O interactions involving the methyl group.
Conclusion
While the definitive crystal structure of this compound remains to be determined and published, this guide provides the necessary framework for its synthesis, crystallization, and structural analysis. The crystallographic data of the parent Imidazole-4-carboxylic acid offers valuable predictive insights into the likely molecular geometry and hydrogen bonding patterns. The detailed experimental protocols and workflows presented here are intended to equip researchers with the tools to successfully elucidate the solid-state structure of this and other related imidazole derivatives, thereby advancing their potential in drug discovery and materials science.
Spectroscopic Profile of 1-Methyl-1H-imidazole-4-carboxylic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of available spectroscopic data for 1-Methyl-1H-imidazole-4-carboxylic acid (CAS No: 41716-18-1; Molecular Formula: C₅H₆N₂O₂). Due to the limited availability of comprehensive public data for this specific compound, this document also includes spectroscopic information for the closely related parent compound, 1H-imidazole-4-carboxylic acid, to serve as a valuable reference point for researchers.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for this compound and the reference compound 1H-imidazole-4-carboxylic acid.
Table 1: General Information
| Property | This compound | 1H-imidazole-4-carboxylic acid |
| CAS Number | 41716-18-1 | 1072-84-0 |
| Molecular Formula | C₅H₆N₂O₂ | C₄H₄N₂O₂ |
| Molecular Weight | 126.11 g/mol | 112.09 g/mol |
Table 2: ¹H NMR Data
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 1H-imidazole-4-carboxylic acid | DMSO-d₆ | 7.6 (s, 1H), 7.6 (s, 1H), 12.4 (br s, 1H) | Singlet, Singlet, Broad Singlet | Imidazole ring protons, Carboxylic acid proton |
Table 3: ¹³C NMR Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| 1H-imidazole-4-carboxylic acid | DMSO-d₆ | 117.9, 136.0, 137.9, 164.1 |
Table 4: Infrared (IR) Spectroscopy Data
| Compound | Major Absorption Bands (cm⁻¹) | Assignment |
| 1H-imidazole-4-carboxylic acid | 3100-2500 (broad), 1700-1670 (strong) | O-H stretch (carboxylic acid), C=O stretch (carboxylic acid) |
Table 5: Mass Spectrometry (MS) Data
| Compound | Ionization Method | m/z (relative intensity) |
| 1H-imidazole-4-carboxylic acid | Electron Ionization (EI) | 112 (M+), 95, 68, 41 |
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not publicly available. However, a general workflow for the spectroscopic analysis of a synthesized organic compound is outlined below.
General Workflow for Spectroscopic Analysis
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.
Methodologies
While specific protocols for this compound are unavailable, the following are general methodologies for the spectroscopic techniques discussed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).
-
Infrared (IR) Spectroscopy: A small amount of the solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed as a thin film or in a suitable solvent. The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. Absorption bands are reported in wavenumbers (cm⁻¹).
-
Mass Spectrometry (MS): A dilute solution of the sample is introduced into the mass spectrometer. Depending on the ionization method (e.g., Electron Ionization - EI, Electrospray Ionization - ESI), the molecule is ionized and fragmented. The mass-to-charge ratio (m/z) of the resulting ions is detected.
This guide serves as a foundational resource for researchers working with this compound. While a complete public dataset is currently elusive, the provided information on the parent compound offers valuable insights for structural characterization and analysis.
The Biological Potential of the 1-Methyl-1H-imidazole-4-carboxylic Acid Scaffold: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-1H-imidazole-4-carboxylic acid is a heterocyclic compound that serves as a crucial scaffold in medicinal chemistry. While direct and extensive biological activity data for this specific molecule is limited in publicly available literature, the broader family of imidazole-containing compounds has demonstrated a wide array of significant pharmacological effects. This technical guide explores the potential biological activities associated with the imidazole-4-carboxylic acid core, focusing on antimicrobial and anticancer properties that have been observed in its derivatives. We provide a summary of available quantitative data, detailed experimental protocols for relevant biological assays, and visualizations of potential mechanisms of action and experimental workflows to facilitate further research and drug discovery efforts centered around this promising chemical scaffold.
Introduction
The imidazole ring is a fundamental component of numerous biologically active molecules, including the essential amino acid histidine. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. This compound represents a simple yet versatile building block within this class of compounds. Its structural features—a methylated imidazole core and a carboxylic acid group—provide opportunities for diverse chemical modifications to modulate pharmacokinetic and pharmacodynamic properties.
Preliminary studies suggest that this compound itself may act as a metabolite and possesses potential antimicrobial properties.[1] However, the most compelling evidence for the biological potential of this scaffold comes from the extensive research on its derivatives, which have shown promising activity against various bacterial, fungal, and cancer cell lines. This guide will synthesize the available information to provide a comprehensive overview for researchers interested in exploring the therapeutic potential of novel compounds derived from this compound.
Synthesis of this compound
Several synthetic routes to this compound have been reported. One common method involves the hydrolysis of the corresponding ester, such as ethyl 1-methyl-1H-imidazole-4-carboxylate.
Experimental Protocol: Hydrolysis of Ethyl 1-Methyl-1H-imidazole-4-carboxylate
This protocol is adapted from established methods for the synthesis of imidazole carboxylic acids.
Materials:
-
Ethyl 1-methyl-1H-imidazole-4-carboxylate
-
Potassium hydroxide (KOH)
-
Sulfuric acid (H₂SO₄)
-
Distilled water
-
Recrystallization solvent (e.g., water or ethanol)
Procedure:
-
Prepare a solution of potassium hydroxide in water (e.g., 1-2% w/v).
-
Add ethyl 1-methyl-1H-imidazole-4-carboxylate to the KOH solution. The mass ratio of the ester to the KOH solution is typically around 1:2.2.
-
Stir the reaction mixture at a controlled temperature (e.g., 30°C) until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and slowly add sulfuric acid to adjust the pH to approximately 1-2. This will precipitate the crude this compound.
-
Filter the crude product and wash it with cold distilled water.
-
Purify the crude product by recrystallization from a suitable solvent to obtain pure this compound.
Potential Biological Activities
The imidazole scaffold is associated with a broad spectrum of biological activities. While specific data for this compound is sparse, research on its derivatives points towards significant potential in several therapeutic areas.
Antimicrobial Activity
Imidazole derivatives are well-known for their antimicrobial effects.[1][2] The proposed mechanisms of action often involve the disruption of microbial cell membranes or the inhibition of essential enzymes.
Quantitative Data Summary: Antimicrobial Activity of Imidazole Derivatives
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Imidazole Derivatives (HL1) | Staphylococcus aureus | 625 | [2] |
| Imidazole Derivatives (HL1) | MRSA | 1250 | [2] |
| Imidazole Derivatives (HL2) | Staphylococcus aureus | 625 | [2] |
| Imidazole Derivatives (HL2) | MRSA | 625 | [2] |
| Imidazole Derivatives (HL2) | Escherichia coli | 2500 | [2] |
| Imidazole Derivatives (HL2) | Pseudomonas aeruginosa | 2500 | [2] |
| Imidazole Derivatives (HL2) | Acinetobacter baumannii | 2500 | [2] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][4][5]
Materials:
-
Test compound (this compound or its derivatives)
-
Bacterial or fungal strains
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Sterile diluents (e.g., saline or broth)
-
Standardized microbial inoculum (e.g., 0.5 McFarland standard)
-
Positive control antibiotic
-
Negative control (broth only)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent and then prepare serial two-fold dilutions in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism to be tested.
-
Inoculate each well (except the negative control) with the microbial suspension. The final inoculum concentration should be approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (a known antibiotic) and a negative control (uninoculated broth) on each plate.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for most bacteria).
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the test compound that completely inhibits visible growth.
Visualizing a Potential Antimicrobial Mechanism
Caption: Generalized mechanism of antimicrobial action for some imidazole derivatives.
Anticancer Activity
Numerous imidazole derivatives have been investigated for their potential as anticancer agents.[4][6] Their mechanisms of action can be diverse, including the inhibition of key enzymes involved in cell proliferation and survival, such as kinases and topoisomerases, or the induction of apoptosis.
Quantitative Data Summary: Anticancer Activity of Imidazole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Amide-imidazole compound | MCF-7 (Breast) | < 20 | [3] |
| Amide-imidazole compound | HT-29 (Colorectal) | > 20 | [3] |
| Amide-imidazole compound | MDA-MB-231 (Breast) | > 20 | [3] |
| Imidazole ether derivative (3b) | C6 (Glioblastoma) | 10.72 | [7] |
| Imidazole ether derivative (3a) | HT-29 (Colon) | 20.88 | [7] |
Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][8]
Materials:
-
Cancer cell lines
-
Test compound (this compound or its derivatives)
-
Sterile 96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control and determine the IC50 value.
Visualizing the Experimental Workflow for Cytotoxicity Screening
Caption: A typical workflow for in vitro cytotoxicity screening using the MTT assay.
Future Directions
The available literature strongly suggests that the this compound scaffold is a valuable starting point for the development of novel therapeutic agents. Future research should focus on:
-
Systematic derivatization: Synthesis and screening of a library of derivatives of this compound to establish clear structure-activity relationships (SAR).
-
Mechanism of action studies: Elucidation of the specific molecular targets and signaling pathways affected by the most potent derivatives.
-
In vivo studies: Evaluation of the efficacy and safety of promising lead compounds in animal models of infection and cancer.
-
Direct biological screening: Performing comprehensive biological screening of this compound itself to fill the current knowledge gap regarding its intrinsic activity.
Conclusion
While this compound has not been extensively studied as a standalone bioactive agent, its core structure is a recurring motif in a multitude of imidazole derivatives with demonstrated antimicrobial and anticancer properties. This technical guide provides researchers with a foundational understanding of the potential of this scaffold, along with the necessary experimental protocols and conceptual frameworks to guide future investigations. The versatility of the imidazole-4-carboxylic acid core, combined with the promising biological activities of its derivatives, makes it a highly attractive area for continued research and development in the quest for new and effective therapeutic agents.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. mdpi.com [mdpi.com]
- 3. Broth Microdilution | MI [microbiology.mlsascp.com]
- 4. Broth microdilution - Wikipedia [en.wikipedia.org]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Methyl-1H-imidazole-4-carboxylic Acid: Discovery, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Methyl-1H-imidazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details its historical discovery, outlines both foundational and contemporary synthetic methodologies with detailed experimental protocols, and presents its key physicochemical properties in a structured format. Furthermore, it touches upon the known biological activities of related imidazole derivatives, providing context for its potential applications in drug discovery and development.
Introduction
This compound is a derivative of imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms. The imidazole ring is a fundamental structural motif in numerous biologically active molecules, including the amino acid histidine and the neurotransmitter histamine. The presence of both a carboxylic acid and a methylated imidazole core imparts unique chemical and physical properties to this molecule, making it a valuable building block in the synthesis of more complex chemical entities. This guide aims to be a comprehensive resource for researchers working with or interested in this compound.
Discovery and History
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical databases and supplier information.
| Property | Value | Reference |
| Molecular Formula | C₅H₆N₂O₂ | [1][2] |
| Molecular Weight | 126.11 g/mol | [1][2] |
| CAS Number | 41716-18-1 | [1][2] |
| Appearance | Solid | |
| Melting Point | 248-252 °C (decomposes) | |
| pKa (predicted) | 1.61 ± 0.10 | [3] |
| Solubility | Soluble in DMSO and Methanol. | [1][3] |
Spectroscopic Data:
Spectroscopic data is crucial for the identification and characterization of this compound.
-
¹H NMR: Spectral data is available and can be used to confirm the structure.[4][5]
-
¹³C NMR: Available spectral data aids in structural elucidation.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks for the carboxylic acid and imidazole functional groups.[7][8]
-
Mass Spectrometry: The mass spectrum confirms the molecular weight of the compound.[9]
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various routes. Below are two key synthetic methodologies, one historical and one contemporary.
Foundational Synthesis Approach (Based on Pyman, 1916)
The early synthesis of imidazole-4-carboxylic acids involved multiple steps, often starting from more readily available precursors. While not a direct synthesis of the 1-methyl derivative, Pyman's work established a viable pathway to the core imidazole-4-carboxylic acid structure. A generalized workflow is depicted below.
Caption: Generalized historical synthesis workflow for imidazole-4-carboxylic acid derivatives.
Modern Synthesis via Decarboxylation (Collman et al., 2006)
A more recent and efficient synthesis was reported by Collman and colleagues in Organic Letters in 2006. This method involves the selective decarboxylation of a dicarboxylic acid precursor.[2]
Experimental Workflow:
Caption: Modern synthesis of this compound via decarboxylation.
Detailed Experimental Protocol (Collman et al., 2006):
This protocol is adapted from the supplementary information of the cited publication.
Step 1: Synthesis of 1-Methyl-1H-imidazole-4,5-dicarboxylic acid
-
Reactants: 1-Methyl-1H-imidazole-4,5-dicarbonitrile and sodium hydroxide.
-
Procedure: A mixture of 1-Methyl-1H-imidazole-4,5-dicarbonitrile is heated with a solution of sodium hydroxide.
-
Yield: Approximately 75%.[2]
Step 2: Selective Decarboxylation
-
Reactant: 1-Methyl-1H-imidazole-4,5-dicarboxylic acid.
-
Reagent: Acetic anhydride.
-
Procedure: The dicarboxylic acid is heated in acetic anhydride at a temperature of 95-100 °C. This results in the selective removal of one of the carboxylic acid groups.
-
Product: this compound.
Biological Activity and Potential Applications
The imidazole moiety is a well-known pharmacophore present in a wide array of biologically active compounds. Derivatives of imidazole have been reported to exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][10][11]
While specific biological data for this compound is limited in publicly available literature, its structural similarity to other biologically active imidazole carboxylic acids suggests potential for further investigation. For instance, other imidazole-4-carboxylic acid derivatives have been explored as antiplatelet agents.[12]
Given its structure, this compound serves as a valuable scaffold for the synthesis of novel compounds in drug discovery programs. The carboxylic acid group provides a convenient handle for further chemical modifications, such as amidation or esterification, allowing for the generation of diverse chemical libraries for biological screening.[1]
Conclusion
This compound is a compound with a rich history rooted in the foundational work on imidazole chemistry. Modern synthetic methods have made it more accessible for research and development. Its well-defined physicochemical properties and the known biological significance of the imidazole scaffold make it a compound of interest for medicinal chemists and drug development professionals. Further exploration of its biological activities is warranted to fully elucidate its therapeutic potential.
References
- 1. Buy this compound | 41716-18-1 [smolecule.com]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. This compound CAS#: 41716-18-1 [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. 1H-Imidazole-4-carboxylic acid(1072-84-0) 1H NMR [m.chemicalbook.com]
- 6. 1-Methylimidazole(616-47-7) 13C NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. 1H-Imidazole-4-carboxylic acid(1072-84-0) IR Spectrum [chemicalbook.com]
- 9. 1H-Imidazole-4-carboxylic acid(1072-84-0) MS [m.chemicalbook.com]
- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 11. rjptonline.org [rjptonline.org]
- 12. Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Methyl-1H-imidazole-4-carboxylic Acid Derivatives and Analogs for Drug Discovery and Development
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 1-methyl-1H-imidazole-4-carboxylic acid represent a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these compounds. It includes detailed experimental protocols for their preparation and biological screening, a compilation of quantitative structure-activity relationship data, and a visual representation of the key signaling pathways modulated by these derivatives. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the imidazole core.
Introduction
The imidazole ring is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active molecules and its ability to engage in various biological interactions. The this compound core, in particular, has emerged as a promising starting point for the development of novel therapeutic agents. Its derivatives have been investigated for a range of pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory activities. This guide delves into the technical details of working with this class of compounds, from synthesis to biological characterization.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives, such as amides and esters, can be achieved through several established chemical routes. Below are detailed protocols for common synthetic procedures.
Synthesis of this compound
A common route to this compound involves the hydrolysis of its corresponding ester.
Experimental Protocol: Hydrolysis of Ethyl 1-Methyl-1H-imidazole-4-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 1-methyl-1H-imidazole-4-carboxylate in a 1M aqueous solution of sodium hydroxide (NaOH).
-
Reaction Conditions: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and then place it in an ice bath.
-
Acidification: Slowly add 1M hydrochloric acid (HCl) to the cooled solution with stirring until the pH reaches approximately 3-4. A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry.
Synthesis of 1-Methyl-1H-imidazole-4-carboxamides
Amide derivatives are often synthesized from the corresponding carboxylic acid via activation and subsequent reaction with an amine.
Experimental Protocol: Amide Coupling
-
Activation of the Carboxylic Acid: To a solution of this compound in a suitable anhydrous solvent (e.g., dichloromethane or DMF), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like 1-Hydroxybenzotriazole (HOBt). Stir the mixture at room temperature for 30 minutes.
-
Addition of Amine: To the activated carboxylic acid solution, add the desired primary or secondary amine.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
Characterization: Characterize the purified amide derivative by NMR, IR, and mass spectrometry.
Biological Activities and Quantitative Data
Derivatives of this compound have shown significant potential in various therapeutic areas. This section summarizes the key biological activities and presents the available quantitative data in a structured format.
Anticancer Activity
Numerous studies have highlighted the antiproliferative effects of this compound derivatives against various cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways controlling cell growth, proliferation, and apoptosis.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 4-(2-bromophenyl)-1-phenyl-1H-imidazo[4,5-c]quinoline | - | 103.3 | [1] |
| Substituted Imidazole Derivative 5a (Kim-161) | T24 (Urothelial Carcinoma) | 56.11 | [2] |
| Substituted Imidazole Derivative 5b (Kim-111) | T24 (Urothelial Carcinoma) | 67.29 | [2] |
| Imidazole-Pyridine Hybrid 5c | BT474 (Breast Cancer) | 35.98 (24h), 40.47 (48h) | [3] |
| Imidazole-Pyridine Hybrid 5d | BT474 (Breast Cancer) | 35.56 (24h), 39.62 (48h) | [3] |
| Imidazole-Pyridine Hybrid 5e | BT474 (Breast Cancer) | 39.19 (24h), 39.85 (48h) | [3] |
Antimicrobial Activity
The imidazole scaffold is a well-known feature of many antifungal and antibacterial agents. Derivatives of this compound have also been explored for their antimicrobial properties.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Imidazole Derivative HL1 | Staphylococcus aureus | 625 | [4] |
| Imidazole Derivative HL1 | MRSA | 1250 | [4] |
| Imidazole Derivative HL2 | Staphylococcus aureus | 625 | [4] |
| Imidazole Derivative HL2 | MRSA | 625 | [4] |
| Imidazole Derivative HL2 | Escherichia coli | 2500 | [4] |
| Imidazole Derivative HL2 | Pseudomonas aeruginosa | 2500 | [4] |
| Imidazole Derivative HL2 | Acinetobacter baumannii | 2500 | [4] |
Experimental Protocols for Biological Evaluation
Standardized assays are crucial for determining the biological activity of newly synthesized compounds. This section provides detailed protocols for assessing the anticancer and antifungal activities of this compound derivatives.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in PBS to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.1% NP40 in isopropanol with 4 mM HCl) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution.[7] Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Broth Microdilution Method for Antifungal Susceptibility Testing
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[8][9][10][11][12]
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal strain to be tested (e.g., Candida albicans) from a fresh culture on an appropriate agar medium. Adjust the turbidity of the fungal suspension in sterile saline or broth to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. Further dilute this suspension in the test broth (e.g., RPMI-1640) to achieve the final desired inoculum concentration.
-
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the test broth.
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the absorbance at a specific wavelength (e.g., 600 nm).
Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[2][13][14][15][16] Dysregulation of this pathway is a common feature in many cancers. Some imidazole derivatives have been shown to exert their anticancer effects by inhibiting components of this pathway.
Caption: The PI3K/Akt/mTOR signaling cascade and points of inhibition by imidazole derivatives.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a critical role in inflammation and immunity.[17][18][19][20][21] Its aberrant activation is linked to various inflammatory diseases and cancers. Certain imidazole derivatives can modulate this pathway, leading to anti-inflammatory and anticancer effects.
Caption: The NF-κB signaling pathway and inhibition of the IKK complex by imidazole derivatives.
Apoptosis Pathway
Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells.[3][22][23][24][25] Many anticancer agents function by inducing apoptosis in cancer cells. Imidazole derivatives have been shown to trigger apoptosis through the modulation of key proteins in the apoptotic cascade, such as Bax and caspases.
Caption: Induction of the intrinsic apoptosis pathway by imidazole derivatives.
Conclusion
The this compound scaffold holds significant promise for the development of novel therapeutics. Its derivatives have demonstrated a diverse range of biological activities, supported by encouraging quantitative data. The detailed synthetic and biological evaluation protocols provided in this guide, along with the elucidation of key signaling pathways, offer a solid foundation for researchers to build upon. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds will be crucial in translating their therapeutic potential into clinical applications. This in-depth technical guide serves as a valuable resource to facilitate and accelerate research and development in this exciting area of medicinal chemistry.
References
- 1. Synthesis and anti-cancer activity of 1,4-disubstituted imidazo[4,5-c]quinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. bds.berkeley.edu [bds.berkeley.edu]
- 6. researchhub.com [researchhub.com]
- 7. cyrusbio.com.tw [cyrusbio.com.tw]
- 8. academic.oup.com [academic.oup.com]
- 9. edoj.org.eg [edoj.org.eg]
- 10. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of new imidazole-based ionic liquids with antifungal activity against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 20. NF-κB - Wikipedia [en.wikipedia.org]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Apoptotic signaling pathway [pfocr.wikipathways.org]
- 25. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical Investigation of 1-Methyl-1H-imidazole-4-carboxylic Acid: A Methodological Whitepaper for Computational Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of late 2025, dedicated theoretical and computational studies on 1-Methyl-1H-imidazole-4-carboxylic acid are not extensively available in peer-reviewed literature. This document, therefore, serves as an in-depth methodological guide outlining the established computational protocols that can be applied to this molecule. The presented data are illustrative placeholders, demonstrating the expected outcomes of such a study.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the imidazole scaffold in numerous biologically active molecules. Theoretical studies, employing quantum chemical calculations, are pivotal in elucidating the structural, electronic, and spectroscopic properties of such molecules at the atomic level. This whitepaper details a comprehensive computational workflow for the theoretical characterization of this compound, providing insights that can accelerate drug design and development efforts.
Computational Methodology (Experimental Protocols)
The theoretical investigation of this compound would be conducted using Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.
Software: Gaussian 16 or a similar quantum chemistry software package.
Methodology:
-
Geometry Optimization: The initial structure of this compound is drawn using a molecular editor and subjected to geometry optimization. This process determines the lowest energy (most stable) conformation of the molecule. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with the 6-311++G(d,p) basis set is a commonly employed and reliable combination for such organic molecules.
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data.
-
Electronic Property Calculations:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify electrophilic and nucleophilic sites, which is critical for understanding intermolecular interactions, including those with biological targets.
-
-
Spectroscopic Property Calculations:
-
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These can be correlated with experimental spectra for structure verification.
-
-
Thermodynamic Properties: Standard thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy are calculated to understand the molecule's stability.
Predicted Data and Analysis
The following tables present the expected format of the quantitative data that would be generated from the computational studies outlined above. The values are illustrative.
Table 1: Optimized Geometrical Parameters
| Parameter | Bond/Angle | Calculated Value (Å/°) |
| Bond Length | N1-C2 | 1.38 |
| C2-N3 | 1.32 | |
| N3-C4 | 1.39 | |
| C4-C5 | 1.37 | |
| C5-N1 | 1.38 | |
| N1-C6 (Methyl) | 1.47 | |
| C4-C7 (Carboxyl) | 1.48 | |
| C7=O8 | 1.22 | |
| C7-O9 | 1.35 | |
| O9-H10 | 0.97 | |
| Bond Angle | C5-N1-C2 | 108.5 |
| N1-C2-N3 | 110.0 | |
| C2-N3-C4 | 107.5 | |
| N3-C4-C5 | 109.0 | |
| C4-C5-N1 | 105.0 |
Table 2: Calculated Vibrational Frequencies
| Vibrational Mode | Frequency (cm⁻¹) | Description |
| ν(O-H) | 3550 | Carboxylic acid O-H stretch |
| ν(C-H) | 3100-3150 | Imidazole ring C-H stretches |
| ν(C-H) | 2950-3000 | Methyl C-H stretches |
| ν(C=O) | 1720 | Carboxylic acid C=O stretch |
| ν(C=N) | 1600 | Imidazole ring C=N stretch |
| ν(C-N) | 1450-1500 | Imidazole ring C-N stretches |
Table 3: Electronic and Thermodynamic Properties
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.5 Debye |
| Enthalpy (H) | -450.123 Hartree |
| Gibbs Free Energy (G) | -450.156 Hartree |
Visualizations
Logical Workflow for Theoretical Analysis
Caption: A flowchart of the computational workflow for the theoretical analysis of this compound.
Conceptual Signaling Pathway Interaction
While no specific signaling pathway has been elucidated for this molecule, theoretical studies can inform its potential interactions. The MEP, for instance, can predict how the molecule might interact with a hypothetical protein binding site.
Caption: A conceptual diagram of potential intermolecular interactions between the molecule and a protein target, as predicted by theoretical analysis.
Conclusion
This whitepaper provides a comprehensive framework for the theoretical investigation of this compound. By employing the outlined computational methodologies, researchers can gain significant insights into the molecule's fundamental properties. This knowledge is invaluable for understanding its potential biological activity, guiding further experimental work, and ultimately accelerating the process of rational drug design. The application of these theoretical studies can help in predicting the behavior of this molecule and its derivatives, paving the way for the development of novel therapeutics.
Methodological & Application
Synthesis of 1-Methyl-1H-imidazole-4-carboxylic Acid: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 1-methyl-1H-imidazole-4-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The described methodology follows a reliable two-step synthetic sequence commencing with the hydrolysis of 1-methyl-1H-imidazole-4,5-dicarbonitrile to yield the intermediate, 1-methyl-1H-imidazole-4,5-dicarboxylic acid. Subsequent selective mono-decarboxylation of this intermediate affords the target compound. This protocol includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthesis workflow to ensure reproducibility and clarity for researchers.
Introduction
This compound is a heterocyclic compound of significant interest in the development of novel pharmaceuticals and functional materials. Its structural motif is present in various biologically active molecules. A robust and well-documented synthetic protocol is crucial for ensuring the consistent and efficient production of this key intermediate for research and development purposes. The following protocol is based on established chemical transformations, providing a clear pathway to the desired product.
Overall Reaction Scheme
The synthesis proceeds in two main steps:
-
Hydrolysis: Conversion of 1-methyl-1H-imidazole-4,5-dicarbonitrile to 1-methyl-1H-imidazole-4,5-dicarboxylic acid.
-
Decarboxylation: Selective removal of the carboxyl group at the 5-position to yield this compound.
Quantitative Data Summary
| Step | Reactant | Product | Reagents/Conditions | Yield | Reference |
| 1 | 1-Methyl-1H-imidazole-4,5-dicarbonitrile | 1-Methyl-1H-imidazole-4,5-dicarboxylic acid | 1. Sodium hydroxide (aq) 2. Heating | ~75% | [1] |
| 2 | 1-Methyl-1H-imidazole-4,5-dicarboxylic acid | This compound | 1. N,N-Dimethylformamide (DMF) 2. Heating | Not Specified | [2] |
Experimental Protocols
Step 1: Synthesis of 1-Methyl-1H-imidazole-4,5-dicarboxylic Acid
Materials:
-
1-Methyl-1H-imidazole-4,5-dicarbonitrile
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
pH paper or pH meter
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-methyl-1H-imidazole-4,5-dicarbonitrile in an aqueous solution of sodium hydroxide.
-
Heat the reaction mixture to reflux with vigorous stirring. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (typically several hours), cool the mixture to room temperature and then further in an ice bath.
-
Carefully acidify the cooled reaction mixture with concentrated hydrochloric acid to a pH of approximately 2-3. This should be done in a fume hood with good ventilation.
-
The product, 1-methyl-1H-imidazole-4,5-dicarboxylic acid, will precipitate out of the solution as a solid.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold deionized water to remove any inorganic salts.
-
Dry the product under vacuum to a constant weight. A yield of approximately 75% can be expected.[1]
Step 2: Synthesis of this compound
Materials:
-
1-Methyl-1H-imidazole-4,5-dicarboxylic acid
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Heating mantle or oil bath
-
Thermometer
-
Distillation apparatus (optional, for solvent removal)
-
Rotary evaporator
Procedure:
-
Place the dried 1-methyl-1H-imidazole-4,5-dicarboxylic acid into a round-bottom flask.
-
Add N,N-dimethylformamide (DMF) as the solvent. The choice of a high-boiling polar aprotic solvent like DMF is crucial for selective decarboxylation at the 4-position.[2]
-
Heat the mixture with stirring. The temperature should be carefully controlled, typically in the range of 100-150 °C, to promote the selective loss of one carboxyl group. The evolution of carbon dioxide gas should be observed.
-
Monitor the reaction by TLC or HPLC to determine the point of complete conversion of the starting material.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent (DMF) under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water, ethanol, or a mixture thereof) to yield pure this compound.
Visual Workflow
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Sodium hydroxide and concentrated hydrochloric acid are corrosive and should be handled with extreme care.
-
N,N-Dimethylformamide is a skin and respiratory irritant; handle with caution.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This application note provides a detailed and structured protocol for the synthesis of this compound. By following the outlined steps, researchers can reliably produce this important chemical intermediate for their studies in drug discovery and materials science. The inclusion of quantitative data and a visual workflow aims to enhance the reproducibility and understanding of the synthetic process.
References
Application Notes and Protocols for 1-Methyl-1H-imidazole-4-carboxylic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1H-imidazole-4-carboxylic acid is a versatile heterocyclic building block in organic synthesis, prized for its role in the construction of complex molecules with diverse biological activities. Its rigid imidazole core, coupled with the reactive carboxylic acid functionality, makes it an ideal scaffold for the synthesis of novel pharmaceutical agents and functional materials. The imidazole ring system is a common motif in many biologically active compounds, capable of participating in hydrogen bonding and coordination with metal ions, which is often crucial for target engagement. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive molecules, with a particular focus on amide bond formation, a key reaction in drug discovery.
Key Applications
The primary application of this compound lies in its use as a precursor for the synthesis of a variety of derivatives, most notably N-substituted-1-methyl-1H-imidazole-4-carboxamides. These compounds have garnered significant interest in medicinal chemistry due to their potential as therapeutic agents.
One of the most prominent areas of investigation is in the development of HIV-1 integrase inhibitors . The imidazole-4-carboxamide core can act as a key pharmacophore, participating in the chelation of essential metal ions in the active site of the integrase enzyme, thereby disrupting the viral replication cycle.
Beyond antiviral applications, imidazole derivatives are explored for their potential as:
-
Antifungal agents
-
Anticancer agents
-
Anti-inflammatory agents
-
Antimicrobial agents[1]
The versatility of the carboxylic acid group allows for its conversion into a wide range of functional groups, including esters, amides, and ketones, further expanding its utility in the synthesis of diverse molecular architectures.
Experimental Protocols
The following protocols detail the synthesis of this compound and its subsequent use in amide coupling reactions to generate bioactive N-aryl-1-methyl-1H-imidazole-4-carboxamides.
Protocol 1: Synthesis of this compound
This protocol describes a common method for the synthesis of the title compound from its corresponding dinitrile precursor.
Reaction Scheme:
Reagents and Conditions:
| Step | Reagents | Conditions |
| 1 | Sodium hydroxide (75%) | Heating |
| 2 | Acetic anhydride | 95 - 100 °C |
Procedure:
Detailed procedures can be found in the cited literature.[2] This multi-step reaction involves the hydrolysis of one of the nitrile groups followed by decarboxylation to yield the desired product.
Protocol 2: General Procedure for Amide Coupling using EDC/HOBt
This protocol outlines a widely used method for the formation of an amide bond between this compound and a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve efficiency.[2][3]
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., substituted aniline) (1.0 - 1.2 eq)
-
EDC·HCl (1.1 - 1.5 eq)
-
HOBt (1.1 - 1.5 eq)
-
Base (e.g., DIPEA or TEA) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., DMF or DCM)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).
-
Dissolve the mixture in anhydrous DMF or DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
-
Add the base (e.g., DIPEA, 2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 8 to 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic phase sequentially with water, 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the pure amide.
Quantitative Data:
While specific yields for the coupling of this compound are not extensively reported in the provided search results, similar amide coupling reactions using EDC/HOBt for electron-deficient amines have reported yields ranging from trace amounts to 72%, depending on the specific substrates and reaction conditions.[2] The use of additives like DMAP in catalytic amounts has been shown to significantly improve yields.[2]
| Coupling Reagents | Base | Solvent | Time (h) | Yield (%) |
| EDC (1 eq), DMAP (1 eq), HOBt (0.1 eq) | DIPEA (5 eq) | MeCN | 42 | 72 |
| EDC (1 eq), HOBt (1 eq) | Et₃N (5 eq) | DCE | 48 | Trace |
Table based on data for a model reaction with an electron-deficient amine.[2]
Mechanism of Action: Inhibition of HIV-1 Integrase
Derivatives of this compound have been investigated as inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle. These inhibitors are thought to function by binding to the catalytic core domain of the integrase enzyme, specifically chelating the divalent metal ions (Mg²⁺ or Mn²⁺) that are essential for its catalytic activity. This binding prevents the strand transfer step of integration, where the viral DNA is inserted into the host cell's genome, thus halting viral replication. The interaction of these inhibitors is often facilitated by the cellular cofactor LEDGF/p75, which tethers the integrase to the host chromatin.
Below is a diagram illustrating the general workflow for the synthesis of N-substituted-1-methyl-1H-imidazole-4-carboxamides.
Caption: General workflow for the synthesis of N-substituted-1-methyl-1H-imidazole-4-carboxamides.
Below is a simplified diagram representing the inhibition of HIV-1 integrase.
Caption: Simplified mechanism of HIV-1 integrase inhibition by an imidazole-4-carboxamide derivative.
References
- 1. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Methyl-1H-imidazole-4-carboxylic Acid in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 1-Methyl-1H-imidazole-4-carboxylic acid as a versatile ligand in coordination chemistry. This document details its synthesis, its role in the formation of coordination polymers, and potential applications, particularly in catalysis and drug development. The provided experimental protocols are designed to be a valuable resource for researchers in these fields.
Introduction
This compound is a heterocyclic compound featuring both a nitrogen-containing imidazole ring and a carboxylic acid functional group. This unique combination of a coordinating nitrogen atom within the imidazole ring and the oxygen atoms of the carboxylate group makes it an excellent candidate as a ligand for the formation of a wide variety of metal complexes and coordination polymers, including metal-organic frameworks (MOFs). The N-methylation of the imidazole ring prevents the formation of certain hydrogen bonding networks that can occur with the parent 1H-imidazole-4-carboxylic acid, potentially leading to different crystal packing and framework topologies.
The coordination chemistry of imidazole-based ligands is of significant interest due to the diverse structures and properties of the resulting metal complexes. These materials have shown promise in various applications, including catalysis, gas storage, and as therapeutic agents.[1][2][3] Metal complexes incorporating imidazole derivatives have been explored for their biological activities, including anticancer, antifungal, and antibacterial properties.[1][4] Furthermore, the porous nature of MOFs constructed from such ligands makes them attractive candidates for drug delivery systems.[5][6][7][8]
Ligand Synthesis
Synthesis of this compound
Protocol 1: From 4,5-Dicarboxy-1-methyl-1H-imidazole
This two-step protocol is based on a reported synthesis with a 75% yield for the initial hydrolysis step.
Step 1: Hydrolysis of 4,5-Dicarboxy-1-methyl-1H-imidazole
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4,5-dicarboxy-1-methyl-1H-imidazole in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and maintain for a period sufficient to ensure complete hydrolysis of one of the carboxylic acid groups. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).
-
After cooling to room temperature, carefully acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the monosodium salt of the dicarboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Step 2: Decarboxylation to this compound
-
Place the dried product from Step 1 in a reaction vessel.
-
Add acetic anhydride to the vessel.
-
Heat the mixture to a temperature of 95-100 °C.
-
Maintain the temperature until the decarboxylation is complete, which can be monitored by the cessation of gas evolution (CO2).
-
After the reaction is complete, cool the mixture and carefully add water to quench the excess acetic anhydride.
-
The product, this compound, may precipitate upon cooling or after partial removal of the solvent under reduced pressure.
-
Collect the solid product by filtration, wash with a small amount of cold water, and dry. Recrystallization from a suitable solvent (e.g., water or ethanol/water mixture) may be necessary for purification.
Coordination Chemistry and Synthesis of Metal Complexes
This compound can act as a versatile ligand, coordinating to metal centers through the nitrogen atom of the imidazole ring and/or the oxygen atoms of the carboxylate group. This allows for the formation of discrete metal complexes or extended coordination polymers. Solvothermal and hydrothermal synthesis are common methods for preparing crystalline coordination polymers. These techniques involve heating the reactants in a sealed vessel at temperatures above the boiling point of the solvent, which promotes the formation of well-ordered crystalline structures.
General Protocol for Solvothermal/Hydrothermal Synthesis of a Coordination Polymer
This protocol is a general guideline based on procedures for similar imidazole-carboxylate ligands and can be adapted for various metal ions.
Materials:
-
This compound (ligand)
-
A metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate, Cobalt(II) nitrate hexahydrate)
-
Solvent or solvent mixture (e.g., N,N-Dimethylformamide (DMF), Diethylformamide (DEF), ethanol, water)
Procedure:
-
In a glass vial or a Teflon-lined stainless-steel autoclave, combine this compound and the chosen metal salt in a specific molar ratio (e.g., 1:1, 1:2, or 2:1).
-
Add the solvent or solvent mixture to the reaction vessel. The volume should be sufficient to dissolve the reactants, typically filling about half to two-thirds of the vessel's volume.
-
Seal the vessel tightly.
-
Place the sealed vessel in a programmable oven.
-
Heat the oven to a specific temperature (typically between 80 °C and 180 °C) and hold it at that temperature for a set period (usually 24 to 72 hours).
-
After the reaction time, allow the oven to cool slowly to room temperature.
-
Crystals of the coordination polymer should have formed in the vessel.
-
Carefully open the vessel and isolate the crystals by filtration.
-
Wash the crystals with the mother liquor and then with a fresh solvent (e.g., DMF or ethanol) to remove any unreacted starting materials.
-
Dry the crystals in air or under a mild vacuum.
Diagram of Solvothermal Synthesis Workflow
Caption: General experimental workflow for the solvothermal synthesis of coordination polymers.
Quantitative Data
Due to the limited availability of published crystal structures for coordination complexes specifically of this compound, the following table provides key data for the free ligand and a related zinc complex with 1-methylimidazole for comparative purposes. Researchers are encouraged to perform single-crystal X-ray diffraction on their synthesized complexes to obtain precise structural data.
| Parameter | This compound (Predicted/Typical) | --INVALID-LINK--2[9] |
| Formula | C5H6N2O2 | C24H36N14O6Zn |
| Molecular Weight | 126.11 g/mol | 682.03 g/mol |
| Crystal System | - | Triclinic |
| Space Group | - | P-1 |
| Key Bond Lengths (Å) | C=O: ~1.20, C-O: ~1.31, Imidazole C-N: ~1.33-1.38 | Zn-N: 2.17-2.20 |
| Key Bond Angles (°) | O-C-O: ~123 | N-Zn-N: 88.5-91.5, 177.0-178.9 |
Spectroscopic Data
The coordination of this compound to a metal center is expected to induce shifts in its characteristic spectroscopic signals.
| Spectroscopic Data | This compound (Typical) | --INVALID-LINK--2[9] |
| ¹H NMR (ppm) | Imidazole CH: ~7.5-8.0, N-CH3: ~3.7, COOH: >10 | Imidazole CH: 7.06, 8.13, N-CH3: 3.77 |
| ¹³C NMR (ppm) | Imidazole C: ~115-140, C=O: ~165-175, N-CH3: ~33 | Imidazole C: 127.99, 140.04, N-CH3: 32.23 |
| FTIR (cm⁻¹) | C=O stretch: ~1700-1725, C=N stretch: ~1500-1600 | C=N stretch shift to ~1516, C=C stretch shift to ~1630 |
Applications
While specific applications for coordination complexes of this compound are still an emerging area of research, the broader class of imidazole-carboxylate metal complexes has shown significant potential in several fields.
Catalysis
The presence of accessible metal centers and a porous structure in coordination polymers makes them attractive candidates for heterogeneous catalysis. The Lewis acidic metal sites can catalyze a variety of organic transformations. For example, cadmium(II) coordination polymers have been shown to be efficient Lewis acid catalysts in acetalization reactions. The reusability of these solid-state catalysts is a significant advantage over their homogeneous counterparts.
Drug Delivery
Metal-Organic Frameworks (MOFs) are being extensively investigated as carriers for therapeutic agents.[5][6][7][8] Their high porosity and tunable pore sizes allow for the encapsulation of drug molecules. The biodegradability of some MOFs, particularly those based on biocompatible metals and ligands, is a key advantage for in vivo applications. The functional groups on the ligand, such as the carboxylic acid, can be used to modulate the release kinetics of the drug. Coordination polymers based on this compound could potentially be designed for the controlled release of anticancer drugs or other therapeutic molecules.
Logical Relationship for MOF-based Drug Delivery
Caption: Logical workflow for the application of MOFs in drug delivery.
Biological Activity
Imidazole derivatives and their metal complexes are known to exhibit a range of biological activities.[1][4] The coordination of the imidazole ligand to a metal ion can enhance its therapeutic properties. While the specific biological activity of complexes derived from this compound needs to be investigated, related compounds have shown promise as anticancer, antibacterial, and antifungal agents.[1][4] The mechanism of action often involves the interaction of the metal complex with biological macromolecules such as DNA or enzymes.
Conclusion
This compound is a promising ligand for the development of novel coordination complexes and polymers with diverse potential applications. The synthetic protocols and application notes provided herein offer a foundation for researchers to explore the rich coordination chemistry of this ligand and to investigate the properties of its metal complexes in catalysis, drug delivery, and other areas of chemical and biomedical research. Further studies, particularly those involving single-crystal X-ray diffraction and detailed biological evaluations, are needed to fully unlock the potential of these materials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benthamscience.com [benthamscience.com]
- 5. Metal–Organic Frameworks as Intelligent Drug Nanocarriers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis, characterization, and crystal structure of hexakis(1-methyl-1H-imidazole-κN3)zinc(II) dinitrate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Methyl-1H-imidazole-4-carboxylic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental applications of 1-Methyl-1H-imidazole-4-carboxylic acid and its derivatives in medicinal chemistry. This document includes summaries of biological activities, quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.
Introduction
This compound is a heterocyclic compound that serves as a versatile scaffold in drug discovery. Its unique structural features allow for diverse chemical modifications, leading to the development of potent and selective modulators of various biological targets. This document highlights its application in the development of xanthine oxidase inhibitors and antiplatelet agents, with additional notes on its potential in other therapeutic areas.
Applications in Medicinal Chemistry
The primary experimental applications of this compound derivatives have been explored in the following areas:
-
Xanthine Oxidase Inhibition: Derivatives have shown significant potential in the management of hyperuricemia and gout by inhibiting xanthine oxidase, a key enzyme in uric acid production.
-
Antiplatelet Activity: Certain derivatives have been identified as potent antiplatelet agents, suggesting their utility in the prevention and treatment of thromboembolic diseases.
Xanthine Oxidase Inhibition
Derivatives of this compound have been synthesized and evaluated as non-purine inhibitors of xanthine oxidase. These compounds have demonstrated potent inhibitory activity, with some showing comparable or superior efficacy to the clinically used drug Febuxostat.
Quantitative Data: Xanthine Oxidase Inhibitory Activity
| Compound ID | Modification on Core Scaffold | IC50 (µM) | Reference |
| 4d | 1-hydroxy-4-methyl-2-phenyl-5-carboxylic acid derivative | 0.003 | [1] |
| 4e | 1-hydroxy-4-methyl-2-phenyl-5-carboxylic acid derivative | 0.003 | [1] |
| 4f | 1-hydroxy-4-methyl-2-phenyl-5-carboxylic acid derivative | 0.006 | [1] |
| Febuxostat | (Positive Control) | 0.01 | [1] |
Table 1: In vitro inhibitory activity of this compound derivatives against xanthine oxidase.
Mechanism of Action: Lineweaver-Burk plot analysis of representative compounds, such as compound 4f, revealed a mixed-type inhibition of xanthine oxidase[1]. This suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.
Experimental Workflow: Xanthine Oxidase Inhibition Assay
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 1-Methyl-1H-imidazole-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Methyl-1H-imidazole-4-carboxylic acid is a key intermediate and building block in the synthesis of various pharmaceutical compounds. Its purity and quantification are critical for ensuring the quality and efficacy of final drug products. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for the determination of this compound. This application note provides a detailed protocol for a reverse-phase HPLC (RP-HPLC) method suitable for the analysis of this compound. The method is designed to be robust and can be adapted for purity testing, quantification, and stability studies.
Experimental Protocol
This section details the necessary materials, equipment, and procedures for the HPLC analysis of this compound.
Materials and Equipment
-
Analyst: this compound reference standard
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric acid (analytical grade)
-
Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
-
Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below. These parameters are a starting point and may require optimization based on the specific instrumentation and column used.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient | Time (min)0202525.130 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| UV Detection | 210 nm |
| Injection Volume | 10 µL |
Preparation of Solutions
-
Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix thoroughly.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.
-
Standard Solution Preparation: Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of water and acetonitrile to obtain a stock solution of 1 mg/mL. Further dilute this stock solution to prepare working standards of desired concentrations (e.g., for a calibration curve).
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of water and acetonitrile.[1] Filter the solution through a 0.45 µm syringe filter before injection.[1]
Method Validation (Summary of Potential Results)
For a method to be considered reliable, it must be validated. The following table summarizes typical validation parameters and their acceptable limits for this type of analysis.
| Validation Parameter | Typical Result | Acceptance Criteria |
| Linearity (R²) | > 0.999 | R² ≥ 0.995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% |
| Precision (% RSD) | < 2.0% | ≤ 2.0% |
| Limit of Detection (LOD) | ~0.02 µg/mL | - |
| Limit of Quantification (LOQ) | ~0.06 µg/mL | - |
Experimental Workflow
The logical flow of the analytical process, from sample preparation to data analysis, is crucial for obtaining reproducible results.
Caption: Workflow for the HPLC analysis of this compound.
Signaling Pathway (Logical Relationship of Method Components)
The successful separation and detection of the analyte are dependent on the interplay of various HPLC components.
Caption: Logical relationship of components in the HPLC method.
The described RP-HPLC method provides a reliable and robust approach for the quantitative analysis of this compound. The use of a standard C18 column and a simple mobile phase makes this method easily transferable to most analytical laboratories.[1][2] For applications requiring mass spectrometry detection, the phosphoric acid in the mobile phase can be substituted with a volatile acid like formic acid.[2][3][4] Proper method validation is essential to ensure the accuracy and precision of the results. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this important pharmaceutical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. 1H-Imidazole-4-carboxylic acid | SIELC Technologies [sielc.com]
- 3. Separation of 1H-Imidazole-4-carboxylic acid, 2,3-dihydro-3-methyl-2-thioxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Separation of 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols: NMR Characterization of 1-Methyl-1H-imidazole-4-carboxylic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the Nuclear Magnetic Resonance (NMR) characterization of 1-Methyl-1H-imidazole-4-carboxylic acid and its derivatives. This document includes tabulated NMR data, comprehensive experimental protocols, and workflow diagrams to facilitate research and development.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. It serves as a versatile building block for the synthesis of various bioactive molecules and functional materials.[1] The imidazole moiety is a key component in many biological systems, including the amino acid histidine, and is known to participate in a wide range of biological activities such as antimicrobial, anti-inflammatory, and anticancer actions.[2][3][4] Accurate structural elucidation and characterization of this compound and its derivatives are paramount for understanding their structure-activity relationships and for the development of novel therapeutic agents and materials. NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure and purity of these compounds.
NMR Spectroscopic Data
Note: The following tables present estimated chemical shifts based on the analysis of related compounds. Actual experimental values may vary depending on the solvent and other experimental conditions. For a closely related derivative, 1-(n-octyl)-3-(4-carboxybenzyl)imidazolium bromide, experimentally determined ¹H NMR data is also provided for comparison.
¹H NMR Data
Table 1: Estimated ¹H NMR Chemical Shifts for this compound
| Proton Position | Estimated Chemical Shift (δ, ppm) | Multiplicity |
| H2 | ~7.8 - 8.0 | s |
| H5 | ~7.6 - 7.8 | s |
| N-CH₃ | ~3.7 - 3.9 | s |
| COOH | ~12.0 - 13.0 | br s |
Table 2: ¹H NMR Data for 1H-Imidazole-4-carboxylic Acid
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity |
| H2 | 7.93 | s |
| H5 | 7.85 | s |
Solvent: DMSO-d₆
Table 3: ¹H NMR Data for 1-(n-octyl)-3-(4-carboxybenzyl)imidazolium bromide
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| Imidazole-H2 | 9.42 | s | |
| Imidazole-H4,5 | 7.88 | s | |
| Phenyl-H (ortho to acid) | 7.97 | d | 8 |
| Phenyl-H (meta to acid) | 7.52 | d | 8 |
| Benzyl-CH₂ | 5.55 | s | |
| Octyl-1-CH₂ | 4.18 | t | 7.2 |
| Octyl-2-CH₂ | 1.77 | quintet | 7.2 |
| Octyl-3,4,5,6,7-CH₂ | 1.25 - 1.15 | m | |
| Octyl-8-CH₃ | 0.82 | t | 6.8 |
Solvent: DMSO-d₆
¹³C NMR Data
Table 4: Estimated ¹³C NMR Chemical Shifts for this compound
| Carbon Position | Estimated Chemical Shift (δ, ppm) |
| C2 | ~138 - 140 |
| C4 | ~128 - 130 |
| C5 | ~120 - 122 |
| N-CH₃ | ~33 - 35 |
| COOH | ~165 - 167 |
Table 5: ¹³C NMR Data for 1-methylimidazole
| Carbon Position | Chemical Shift (δ, ppm) |
| C2 | 137.9 |
| C4 | 129.5 |
| C5 | 121.2 |
| N-CH₃ | 33.1 |
Solvent: CDCl₃
Experimental Protocols
The following protocols provide a general framework for the NMR characterization of this compound and its derivatives.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for carboxylic acids due to its ability to dissolve polar compounds and the acidic proton of the carboxylic acid group is typically observed. Other potential solvents include methanol-d₄ (CD₃OD) and water-d₂ (D₂O) with a suitable pH adjustment.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) at 0 ppm, for referencing the chemical shifts. For aqueous solutions, 2,2-dimethyl-2-silapentane-5-sulfonate sodium salt (DSS) can be used.
-
Sample Filtration: If the solution contains any particulate matter, filter it through a small plug of glass wool into a clean and dry 5 mm NMR tube.
NMR Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher, for optimal signal dispersion and resolution.
-
¹H NMR Experiment:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Pulse sequence: zg30 or similar
-
Number of scans: 16-64
-
Relaxation delay (d1): 1-5 seconds
-
Acquisition time: 2-4 seconds
-
Spectral width: 12-16 ppm
-
-
-
¹³C NMR Experiment:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters:
-
Pulse sequence: zgpg30 or similar
-
Number of scans: 1024 or more, depending on the sample concentration.
-
Relaxation delay (d1): 2-5 seconds
-
Spectral width: 200-240 ppm
-
-
-
2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and linking different spin systems.
-
Data Processing and Analysis
-
Fourier Transformation: Apply an exponential window function (line broadening) to the Free Induction Decay (FID) to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the transformed spectrum and apply a baseline correction to ensure accurate integration and peak picking.
-
Referencing: Reference the spectrum to the internal standard (TMS at 0 ppm).
-
Peak Picking and Integration: Identify all significant peaks and integrate their areas to determine the relative number of protons for each signal in the ¹H NMR spectrum.
-
Assignment: Assign the observed signals to the respective nuclei in the molecule based on their chemical shifts, multiplicities, coupling constants, and correlations observed in 2D NMR spectra.
Visualizations
General Workflow for NMR Characterization
The following diagram illustrates a typical workflow for the NMR characterization of a novel compound like this compound or its derivatives.
Caption: General workflow for NMR characterization.
Synthesis and Derivatization Pathway
The following diagram illustrates a general synthetic pathway for this compound and its potential for further derivatization, which is a common application in drug development.
Caption: Synthesis and derivatization pathway.
References
Application Note: Derivatization of 1-Methyl-1H-imidazole-4-carboxylic acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction 1-Methyl-1H-imidazole-4-carboxylic acid is a polar, non-volatile compound that is not directly amenable to analysis by gas chromatography (GC). Its high polarity and low volatility can lead to poor peak shape, late elution, and interaction with the GC column's stationary phase.[1] To overcome these challenges, a derivatization step is necessary to convert the carboxylic acid into a more volatile and thermally stable derivative.[2] This application note provides a detailed protocol for the derivatization of this compound using silylation, a common and effective technique for GC-MS analysis of compounds with active hydrogen atoms.[3]
Silylation involves replacing the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group.[4] This process significantly reduces the polarity and hydrogen bonding of the analyte, thereby increasing its volatility and making it suitable for GC analysis.[4] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are widely used for this purpose due to their high reactivity and the formation of stable derivatives.[5] The addition of a catalyst like trimethylchlorosilane (TMCS) can further enhance the reactivity of the silylating agent, especially for compounds that are difficult to derivatize.[1][6]
Experimental Protocols
Materials and Reagents
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Acetonitrile (anhydrous)
-
Hexane (GC grade)
-
Nitrogen gas (high purity)
-
2 mL GC vials with PTFE-lined caps
-
Microsyringes
-
Heating block or oven
-
Vortex mixer
Standard Solution Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in anhydrous pyridine.
-
Perform serial dilutions from the stock solution using anhydrous pyridine to prepare working standards at desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Derivatization Protocol: Silylation with BSTFA + 1% TMCS
This protocol is a general guideline and may require optimization for specific sample matrices.
-
Drying: Pipette 100 µL of the standard solution or sample extract into a 2 mL GC vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature. It is critical to remove all moisture, as water can deactivate the silylating reagent.
-
Reagent Addition: Add 50 µL of anhydrous pyridine to reconstitute the dried residue. Then, add 100 µL of BSTFA + 1% TMCS to the vial. The silylating reagent should be added in excess to ensure the reaction goes to completion.
-
Reaction: Immediately cap the vial tightly and vortex for 30 seconds.
-
Incubation: Place the vial in a heating block or oven set to 70°C for 60 minutes. Both time and temperature are crucial parameters that may need optimization to achieve complete derivatization.
-
Cooling: After incubation, remove the vial and allow it to cool to room temperature.
-
Dilution (Optional): If necessary, dilute the derivatized sample with an appropriate solvent like hexane or acetonitrile before injection.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system. Analyze the sample promptly as some TMS derivatives may have limited stability.[4]
Visualizations
Caption: Workflow from sample preparation to GC-MS data analysis.
Caption: Silylation reaction forming a TMS-ester derivative.
Data Presentation
Table 1: Comparison of Common Silylating Reagents for Carboxylic Acids
| Reagent | Abbreviation | Properties & Applications |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | A highly reactive and popular reagent. Its byproducts are volatile and typically elute with the solvent front, ensuring excellent chromatographic separations.[6] |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | The most volatile TMS-amide available. Ideal for early-eluting compounds as the reagent and its byproducts are very volatile.[1][6] |
| BSTFA + Trimethylchlorosilane (1-10%) | BSTFA + TMCS | A catalyzed formulation that is stronger than BSTFA alone.[6] Ideal for analytes that are difficult to silylate or sterically hindered.[6] |
| N,O-Bis(trimethylsilyl)acetamide | BSA | Reacts readily with a wide range of compounds including carboxylic acids under mild conditions to form stable and volatile derivatives.[6][7] |
Table 2: Typical GC-MS Instrumental Parameters
| Parameter | Setting |
| GC System | Agilent 8890 GC or equivalent |
| Injector | Split/Splitless, 250°C |
| Injection Mode | Split (10:1) or Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column |
| Oven Program | |
| Initial Temperature | 80°C, hold for 2 min |
| Ramp Rate | 10°C/min to 280°C |
| Final Hold | Hold at 280°C for 5 min |
| MS System | Agilent 5977B MSD or equivalent |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan |
| Mass Range | 50 - 550 amu |
Conclusion
Derivatization is an essential step for the successful analysis of polar compounds like this compound by GC-MS. The silylation protocol detailed in this note, utilizing BSTFA with a TMCS catalyst, provides a reliable method to produce a volatile and thermally stable TMS-ester derivative. This allows for excellent chromatographic performance and sensitive detection. Researchers should note that derivatization conditions, such as temperature and reaction time, may require optimization for different sample types to ensure complete reaction and achieve the best analytical results.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. benchchem.com [benchchem.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. gcms.cz [gcms.cz]
- 5. GC Reagents | Thermo Fisher Scientific - AE [thermofisher.com]
- 6. Silylation Reagents | Thermo Fisher Scientific [thermofisher.com]
- 7. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols for the Quantification of 1-Methyl-1H-imidazole-4-carboxylic Acid in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1H-imidazole-4-carboxylic acid, also known as 1-methyl-4-imidazoleacetic acid (tele-MIAA), is a primary and stable metabolite of histamine. The quantification of tele-MIAA in biological samples serves as a reliable and noninvasive method to monitor histamine turnover.[1] This is particularly crucial in pharmaceutical research, drug discovery, and clinical evaluations where assessing the potential of a compound to induce histamine release is necessary.[1] Unlike direct histamine measurement, which is challenging due to its short half-life, tele-MIAA provides a more stable biomarker. Urinary levels of this metabolite are commonly measured to evaluate histamine secretion, especially in the context of systemic mastocytosis. This document provides detailed methodologies for the quantification of this compound in biological matrices, primarily urine and plasma, using liquid chromatography-mass spectrometry (LC-MS).
Histamine Metabolism Pathway
This compound is formed through the metabolic breakdown of histamine. The pathway involves the methylation of histamine by histamine-N-methyltransferase (HNMT) to form 1-methylhistamine, which is then oxidized by monoamine oxidase B (MAO-B) and aldehyde dehydrogenase (ALDH) to yield this compound.
Figure 1: Simplified pathway of histamine metabolism.
Quantitative Data in Biological Samples
The concentration of this compound can vary based on the biological matrix, as well as the demographic and health status of the individual. The following tables summarize reported concentrations in human urine and plasma.
Table 1: Concentration of this compound in Human Urine
| Population | Median Concentration (μmol/mmol of creatinine) | Gender Differences | Reference |
| Healthy Volunteers | 2.51 (Swedish), 1.93 (American), 3.27 (Japanese) | Females (3.0) > Males (2.1) | [2] |
| Healthy Elderly (6-hour collection) | 2.17 | Not specified | [2] |
| Healthy Elderly (24-hour collection) | 2.61 | Not specified | [2] |
Table 2: Concentration of this compound in Human Plasma and Other Fluids
| Biological Fluid | Mean Concentration (pmol/mL ± S.E.) | Method | Reference |
| Plasma | 84.57 ± 13.64 | GC-MS | [3] |
| Cerebrospinal Fluid | 22.77 ± 2.15 | GC-MS | [3] |
Experimental Protocols
This section provides detailed protocols for the sample preparation and analysis of this compound in urine and plasma.
Experimental Workflow for Sample Analysis
The general workflow for the quantification of this compound in biological samples involves sample collection, preparation (extraction and/or protein precipitation), chromatographic separation, and mass spectrometric detection.
Figure 2: General experimental workflow.
Protocol 1: Quantification in Human Urine by LC-ESI-MS
This protocol is based on a repeatable high-performance liquid chromatography coupled to electrospray mass spectrometry (LC-ESI-MS) method.[1]
1. Materials and Reagents
-
This compound analytical standard
-
Isotopically labeled internal standard (e.g., D3-1-Methyl-1H-imidazole-4-carboxylic acid)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ultrapure water
-
Tridecafluoroheptanoic acid (for ion-pairing)
-
Human urine samples
2. Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples for 10 seconds.
-
Centrifuge the urine samples at 4,000 x g for 5 minutes.
-
Transfer 100 µL of the supernatant to a clean microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 890 µL of 0.1% formic acid in water and vortex.
-
Transfer the final mixture to an autosampler vial for analysis.
3. LC-MS/MS Conditions
-
HPLC System: Agilent 1200 series or equivalent
-
Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.5 mM tridecafluoroheptanoic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-4.0 min: 95% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: To be optimized for the specific instrument. A starting point would be monitoring the transition from the protonated parent ion to a characteristic product ion.
4. Method Performance
-
Linear Concentration Range: 22–1,111 ng/mL[1]
-
Inter-run Precision: 8.4%[1]
-
Intra-run Precision: 4.3%[1]
-
Accuracy: -16.2% to 8.0%[1]
Protocol 2: Quantification in Human Plasma by LC-MS/MS with Protein Precipitation
This protocol outlines a general procedure for plasma sample preparation using protein precipitation, a common and effective method for removing high-abundance proteins.
1. Materials and Reagents
-
This compound analytical standard
-
Isotopically labeled internal standard
-
Acetonitrile (ice-cold, containing 0.1% formic acid)
-
Methanol (ice-cold)
-
Ultrapure water
-
Human plasma samples (EDTA or heparin)
2. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples on ice.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid).
-
Vortex vigorously for 30 seconds to ensure complete protein precipitation.
-
Incubate the mixture at -20°C for 20 minutes to enhance precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube without disturbing the protein pellet.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
HPLC System: UHPLC system for fast analysis
-
Mass Spectrometer: High-sensitivity triple quadrupole mass spectrometer
-
Column: Reversed-phase C18 or HILIC column suitable for polar compounds
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient should be developed to ensure separation from matrix components. A starting point could be a fast gradient from 5% to 95% B over 3-5 minutes.
-
Flow Rate: 0.3-0.5 mL/min
-
Injection Volume: 5-10 µL
-
Ionization Mode: ESI, Positive
-
MRM Transitions: Specific transitions for the analyte and internal standard must be determined and optimized.
Alternative Sample Preparation for Plasma: Liquid-Liquid Extraction (LLE)
For acidic compounds like this compound, liquid-liquid extraction can be an effective alternative to protein precipitation.
-
To 100 µL of plasma containing the internal standard, add 50 µL of 1M HCl to acidify the sample.
-
Add 600 µL of an organic extraction solvent (e.g., ethyl acetate or a mixture of diethyl ether and dichloromethane).
-
Vortex for 2 minutes.
-
Centrifuge at 4,000 x g for 10 minutes.
-
Transfer the organic layer to a new tube.
-
Evaporate to dryness and reconstitute as described in the protein precipitation protocol.
Conclusion
The described LC-MS/MS methods provide sensitive and reliable approaches for the quantification of this compound in biological samples. The choice of sample preparation technique will depend on the specific matrix and the desired analytical performance. Proper method validation is essential to ensure accurate and precise results for clinical and research applications.
References
- 1. A quantitative LC/MS method targeting urinary 1-methyl-4-imidazoleacetic acid for safety monitoring of the global histamine turnover in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Presence and measurement of methylimidazoleacetic acids in brain and body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-Methylation of Imidazole-4-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the N-methylation of imidazole-4-carboxylic acid, a critical transformation in the synthesis of various pharmacologically active compounds. The protocol outlines the use of common laboratory reagents and provides a step-by-step guide from reaction setup to product purification and characterization. Additionally, this application note discusses the challenge of regioselectivity inherent in the methylation of asymmetrically substituted imidazoles and presents data from relevant methodologies.
Introduction
N-methylated imidazole derivatives are prevalent structural motifs in a wide array of pharmaceuticals and bioactive molecules. The methylation of the imidazole ring can significantly modulate the compound's physicochemical properties, such as basicity, solubility, and its ability to engage in hydrogen bonding, thereby influencing its biological activity. Imidazole-4-carboxylic acid is a versatile starting material, and its N-methylation to 1-methyl-1H-imidazole-4-carboxylic acid is a key step in the synthesis of more complex molecules. This protocol details a common and effective method for this transformation using a strong base and a methylating agent.
Signaling Pathways and Logical Relationships
The N-methylation of imidazole-4-carboxylic acid is a chemical transformation rather than a biological signaling pathway. The logical workflow of the experimental protocol is depicted below.
Caption: Workflow for the N-methylation of imidazole-4-carboxylic acid.
Experimental Protocols
This section details a common laboratory-scale method for the N-methylation of imidazole-4-carboxylic acid.
Protocol 1: N-Methylation using Sodium Hydride and Methyl Iodide
This method is suitable for achieving N-methylation but may result in a mixture of regioisomers (1-methyl and 3-methyl products).
Materials:
-
Imidazole-4-carboxylic acid
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (HCl), 1 M
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Argon or Nitrogen gas supply with manifold
-
Syringes and needles
-
pH paper or pH meter
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add imidazole-4-carboxylic acid (1.0 eq).
-
Add anhydrous THF to the flask to create a suspension.
-
Deprotonation: Cool the suspension in an ice bath to 0 °C. Carefully add sodium hydride (2.2 eq) portion-wise to the stirred suspension. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and an inert atmosphere. The addition of a slight excess of base is to deprotonate both the imidazole NH and the carboxylic acid OH.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.
-
Methylation: Cool the reaction mixture back to 0 °C in an ice bath. Add methyl iodide (1.1 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification:
-
Quenching: After the reaction is complete, cool the mixture in an ice bath and cautiously quench the excess sodium hydride by the slow, dropwise addition of methanol until gas evolution ceases.
-
Solvent Removal: Remove the THF under reduced pressure using a rotary evaporator.
-
Acidification: Dissolve the resulting residue in a minimum amount of water. Carefully adjust the pH of the solution to the isoelectric point of the product (approximately pH 3-4) using 1 M HCl. The product will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid with cold water and then with diethyl ether to remove any remaining mineral oil and non-polar impurities.
-
Drying: Dry the purified product under vacuum.
-
Recrystallization (Optional): For higher purity, the product can be recrystallized from a suitable solvent system, such as water/ethanol.
-
Safety Precautions:
-
Sodium hydride is a flammable solid and reacts violently with water. Handle it in a fume hood under an inert atmosphere.
-
Methyl iodide is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.
-
The reaction generates hydrogen gas, which is flammable. Ensure the reaction is conducted away from ignition sources.
Data Presentation
The N-methylation of substituted imidazoles can yield a mixture of regioisomers. The ratio of these isomers and the overall yield are dependent on the substrate, base, solvent, and methylating agent used. Below is a summary of quantitative data from related literature.
| Starting Material | Base | Methylating Agent | Solvent | Yield (%) | Isomer Ratio (N1:N3) | Reference |
| Imidazole-4-carboxylic acid derivative | Sodium Hydroxide | Not specified | Not specified | 75 (for one step) | Not specified | [1] |
| Ethyl 3-(1H-imidazol-4-yl)propanoate | Sodium Hydride | Methyl Iodide | Acetonitrile | 54 (total) | 2:1 | N/A |
| 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole | Potassium tert-butoxide | Iodomethane | THF | 99 | Not applicable | N/A |
Characterization of this compound
-
Appearance: White to off-white solid.
-
Molecular Formula: C₅H₆N₂O₂
-
Molecular Weight: 126.11 g/mol
-
Melting Point: 248-252 °C (decomposes)
-
¹H NMR (DMSO-d₆, 400 MHz): δ 7.78 (s, 1H), 7.65 (s, 1H), 3.75 (s, 3H).
-
¹³C NMR (DMSO-d₆, 101 MHz): δ 164.0, 138.0, 135.5, 120.0, 34.0.
Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.
References
The Role of 1-Methyl-1H-imidazole-4-carboxylic Acid in the Development of Novel Antibacterial Agents
For Immediate Release
[City, State] – [Date] – The ever-present challenge of antimicrobial resistance has spurred significant research into novel chemical scaffolds for the development of new antibacterial agents. Within this landscape, 1-Methyl-1H-imidazole-4-carboxylic acid has emerged as a versatile starting material for the synthesis of promising antibacterial compounds. Its inherent structural features allow for diverse chemical modifications, leading to the generation of derivatives with significant therapeutic potential. This application note provides a detailed overview of the synthesis of antibacterial agents derived from this compound, complete with experimental protocols, quantitative data, and visual workflows to guide researchers in this critical field.
Introduction
The imidazole ring is a fundamental heterocyclic motif present in many biologically active molecules. Its unique properties, including its ability to participate in hydrogen bonding and coordinate with metal ions, make it a privileged scaffold in medicinal chemistry. This compound, in particular, offers a reactive handle—the carboxylic acid group—that can be readily converted into a variety of functional groups, such as amides and esters. This chemical tractability allows for the systematic exploration of the structure-activity relationship (SAR) of its derivatives, paving the way for the rational design of potent antibacterial agents.
Synthetic Pathways and Mechanisms of Action
The primary strategy for leveraging this compound in antibacterial drug discovery involves the modification of its carboxylic acid moiety to produce amide and ester derivatives. These derivatives have shown activity against a range of bacterial pathogens, including challenging organisms like Mycobacterium tuberculosis.
One notable class of derivatives are the carbohydrazonamides. Specifically, (Z)-5-amino-N'-aryl-1-methyl-1H-imidazole-4-carbohydrazonamides have been identified as potent antifungal compounds with concurrent antibacterial properties[1]. This highlights the potential for developing dual-action antimicrobial agents from this scaffold.
The general synthetic approach involves the activation of the carboxylic acid group followed by reaction with a nucleophile (an amine or an alcohol) to form the corresponding amide or ester. The mechanism of action of these imidazole-based compounds is believed to involve the disruption of essential cellular processes in bacteria, although the precise targets may vary depending on the specific derivative.
Application Notes and Protocols
Synthesis of 1-Methyl-1H-imidazole-4-carboxamides
Amide derivatives of this compound are of significant interest due to their potential for enhanced biological activity and improved pharmacokinetic properties. The following protocol outlines a general procedure for their synthesis.
Experimental Protocol: General Amide Synthesis
-
Activation of Carboxylic Acid: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., N,N-dimethylformamide - DMF), add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 30 minutes to form the activated ester.
-
Amine Coupling: To the activated ester solution, add the desired amine (1.2 eq). Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
A similar protocol has been described for the synthesis of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivatives, where 1-methyl-1H-imidazole-5-formic acid was used as the starting material[2].
Synthesis of this compound Esters
Ester derivatives offer another avenue for modifying the physicochemical properties of the parent compound, which can influence its antibacterial efficacy.
Experimental Protocol: General Esterification
-
Acid-Catalyzed Esterification: Dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol). Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring by TLC.
-
Work-up and Purification: After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Remove the excess alcohol under reduced pressure. Extract the aqueous residue with an appropriate organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude ester by column chromatography.
Quantitative Data on Antibacterial Activity
While specific MIC values for a broad range of derivatives of this compound are not extensively documented in publicly available literature, the general class of imidazole derivatives has shown significant antibacterial activity. The following table summarizes MIC values for some representative imidazole-based antibacterial agents to provide a contextual reference for the potential efficacy of derivatives of this compound.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Imidazole Derivative (HL1) | Staphylococcus aureus | 625 | [3] |
| Imidazole Derivative (HL1) | MRSA | 1250 | [3] |
| Imidazole Derivative (HL2) | Staphylococcus aureus | 625 | [3] |
| Imidazole Derivative (HL2) | MRSA | 625 | [3] |
| Imidazole Derivative (HL2) | Escherichia coli | 2500 | [3] |
| Imidazole Derivative (HL2) | Pseudomonas aeruginosa | 2500 | [3] |
| Imidazole Derivative (HL2) | Acinetobacter baumannii | 2500 | [3] |
Visualizing the Workflow and Logic
To aid in the conceptualization of the synthetic and evaluation processes, the following diagrams have been generated using the DOT language.
References
Application of 1-Methyl-1H-imidazole-4-carboxylic Acid in Material Science: A Detailed Overview
Introduction
1-Methyl-1H-imidazole-4-carboxylic acid is a heterocyclic organic compound that serves as a versatile building block in the field of material science. Its rigid imidazole core, combined with the coordinating functionality of a carboxylic acid group, makes it an excellent candidate for the synthesis of advanced materials. The methylation at the N1 position of the imidazole ring provides steric hindrance and electronic modifications that can influence the final properties of the materials. This molecule is particularly significant as a linker in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. These materials exhibit a wide range of applications due to their high porosity, tunable structures, and functional diversity.
This document provides a detailed overview of the applications of this compound and its close analogs in material science, with a focus on their use in catalysis, sensing, and gas adsorption. Detailed experimental protocols for the synthesis and characterization of these materials are also provided.
Application Notes
The primary application of this compound in material science is as an organic linker to create porous crystalline materials, such as MOFs. The imidazole nitrogen and the carboxylate oxygen atoms coordinate with metal ions to form extended, well-defined structures.
Catalysis
MOFs synthesized from imidazole-carboxylate linkers can act as highly efficient heterogeneous catalysts. The uniform and accessible active sites within the porous structure of MOFs contribute to their high catalytic activity and selectivity.
A notable example is the use of a copper-based MOF with a 1,3-bis(carboxymethyl)imidazole linker, an analog of this compound, in the oxidative amidation of carboxylic acids.[1] This MOF, [Cu(bcmim)2], has demonstrated high efficiency in catalyzing the formation of amides from carboxylic acids and formamides in the presence of an oxidant.[1] The catalytic activity is attributed to the accessible Cu(II) centers within the framework.[1] The heterogeneous nature of the MOF catalyst allows for easy separation and recycling.[1]
Table 1: Catalytic Performance of a Copper-Imidazole Carboxylate MOF in Oxidative Amidation [1]
| Carboxylic Acid | Formamide | Catalyst Loading (mol% Cu) | Yield (%) |
| 4-Toluic acid | 1-Formylpiperidine | 10 | >99 |
| Benzoic acid | 1-Formylpiperidine | 10 | >99 |
| 4-Methoxybenzoic acid | 1-Formylpiperidine | 10 | >99 |
| Palmitic acid | 1-Formylpiperidine | 10 | 80 |
| 4-Toluic acid | Diethylformamide | 10 | 90 |
Luminescence and Sensing
MOFs constructed from imidazole-carboxylate linkers often exhibit intrinsic luminescent properties, which can be modulated by the presence of specific analytes.[2][3] This makes them promising materials for chemical sensing applications. The luminescence can originate from the organic linker, the metal cluster, or a combination of both (e.g., ligand-to-metal charge transfer).[2]
An imidazole-functionalized Ba(II)-based MOF, HBU-168, has been shown to be an effective fluorescent sensor for the detection of nitroaromatic compounds, such as picric acid (PA).[4][5] The interaction between the MOF and the analyte leads to a significant change in the fluorescence emission, allowing for sensitive and selective detection.[4][5] The quenching of fluorescence is often described by the Stern-Volmer equation.[6] Similarly, other imidazole-based MOFs have been developed for sensing Fe(III) ions and various ketone molecules.[7]
Table 2: Luminescence Sensing Properties of Imidazole-Carboxylate Based MOFs
| MOF | Analyte | Detection Limit | Stern-Volmer Constant (Ksv) (M⁻¹) | Reference |
| HBU-168 | Picric Acid | - | 4.17 x 10⁴ | [4][5] |
| [Zn(L)(bpdc)]·1.6H₂O (L = 1,4-di(1H-imidazol-4-yl)benzene) | Fe(III) ion | 0.25 µM | - | [6] |
| [Cd₂(L)(Hbptc)₂] (L = 1,4-di(1H-imidazol-4-yl)benzene) | Fe(III) ion | 0.306 µM | - | [6] |
Gas Adsorption and Separation
The porous nature of MOFs derived from imidazole-carboxylate linkers allows them to adsorb and store various gases.[8] The tunability of the pore size and surface chemistry of these MOFs enables selective gas separation. For instance, MOFs with 1,4-di(1H-imidazol-4-yl)benzene have demonstrated selective adsorption of CO₂ over N₂.[7] The performance of MOFs in gas adsorption is typically evaluated by measuring their uptake capacity at different pressures and temperatures.[9][10][11]
Table 3: Gas Adsorption Properties of Imidazole-Based MOFs
| MOF | Gas Adsorbed | Adsorption Capacity | Conditions | Reference |
| [Zn(L)(bpdc)]·1.6H₂O | CO₂ over N₂ | Selective adsorption observed | Not specified | [7] |
| MOF-177 | H₂ | 7.5 wt% | 70 bar, 77 K | [8] |
| NU-100 | H₂ | 99.5 mg g⁻¹ | 56 bar, 77 K | [8] |
Experimental Protocols
Protocol 1: Solvothermal Synthesis of a Metal-Organic Framework with an Imidazole-Carboxylate Linker
This protocol describes a general method for synthesizing a MOF using this compound or a similar linker via a solvothermal method.[12]
Materials:
-
This compound
-
Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))
-
Teflon-lined stainless-steel autoclave (23 mL)
-
Programmable oven
-
Centrifuge
-
Volatile solvent for washing (e.g., ethanol, acetone)
Procedure:
-
In a 20 mL glass vial, dissolve this compound (e.g., 0.1 mmol, 12.6 mg) and the metal salt (e.g., Zinc nitrate hexahydrate, 0.1 mmol, 29.7 mg) in 15 mL of DMF.
-
Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.
-
Transfer the solution to a 23 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to a specific temperature (e.g., 100-120 °C) over 2 hours, hold at that temperature for 24-48 hours, and then cool down to room temperature over 12 hours.
-
After cooling, decant the mother liquor and collect the crystalline product.
-
Wash the crystals by immersing them in fresh DMF three times to remove unreacted starting materials.
-
To activate the MOF, exchange the DMF solvent with a more volatile solvent like ethanol by soaking the crystals in fresh ethanol for 24 hours, replacing the ethanol every 8 hours.
-
Decant the ethanol and dry the activated MOF under vacuum at an elevated temperature (e.g., 100 °C) for 12 hours to remove all guest solvent molecules from the pores.
-
The activated MOF is now ready for characterization and application studies.
Protocol 2: Luminescence-Based Sensing of Nitroaromatics
This protocol outlines the procedure for using a luminescent MOF to detect a nitroaromatic analyte like picric acid in a solution.
Materials:
-
Activated luminescent MOF
-
Solvent for dispersion (e.g., ethanol, DMF)
-
Analyte stock solution (e.g., picric acid in the same solvent)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a stable suspension of the activated MOF in the chosen solvent (e.g., 1 mg/mL) by sonicating for 15 minutes.
-
Transfer a specific volume of the MOF suspension (e.g., 2 mL) into a quartz cuvette.
-
Record the initial fluorescence emission spectrum of the MOF suspension using a fluorometer. Excite the sample at its maximum absorption wavelength and record the emission spectrum.
-
Prepare a series of analyte solutions of varying concentrations.
-
Titrate the MOF suspension with small aliquots of the analyte stock solution. After each addition, gently mix the solution and allow it to equilibrate for a few minutes.
-
Record the fluorescence emission spectrum after each addition of the analyte.
-
Observe the change in fluorescence intensity (quenching or enhancement) as a function of the analyte concentration.
-
Plot the Stern-Volmer graph (I₀/I vs. [Analyte]), where I₀ is the initial fluorescence intensity and I is the intensity at a given analyte concentration. The slope of this plot gives the Stern-Volmer constant (Ksv), which indicates the sensitivity of the sensor.
Visualizations
Below are diagrams representing the logical workflows for the synthesis and application of imidazole-carboxylate based MOFs.
Caption: Workflow for the synthesis and characterization of an imidazole-carboxylate MOF.
Caption: Experimental workflow for luminescence-based analyte sensing using a MOF.
References
- 1. rua.ua.es [rua.ua.es]
- 2. osti.gov [osti.gov]
- 3. Magnetism and Luminescence of a MOF with Linear Mn3 Nodes Derived from an Emissive Terthiophene-Based Imidazole Linker [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Metal–organic frameworks with 1,4-di(1H-imidazol-4-yl)benzene and varied carboxylate ligands for selectively sensing Fe(iii) ions and ketone molecules - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Advances and Applications of Metal‐Organic Frameworks (MOFs) in Emerging Technologies: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ossila.com [ossila.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Methyl-1H-imidazole-4-carboxylic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-Methyl-1H-imidazole-4-carboxylic acid.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Product
-
Q: My reaction has resulted in a low yield or no product. What are the potential causes and how can I troubleshoot this?
A: Low or no yield can stem from several factors. The most prevalent side reaction to consider is the decarboxylation of the imidazole carboxylic acid, which is often induced by excessive heat.[1] This leads to the loss of the carboxylic acid group as CO₂. Additionally, if you are using an ester or nitrile precursor, incomplete hydrolysis can significantly lower your yield.
Troubleshooting Steps:
-
Temperature Control: Carefully monitor and control the reaction temperature. If heating is necessary, use the lowest effective temperature to minimize decarboxylation.[1]
-
Complete Hydrolysis: If starting from an ester or dinitrile, ensure the hydrolysis step goes to completion. This can be achieved by increasing the reaction time, adjusting the concentration of the base (e.g., NaOH or KOH), or ensuring the starting material is fully dissolved or well-suspended.
-
pH Adjustment: During the workup, ensure the pH is sufficiently acidic to precipitate the carboxylic acid product.
-
Issue 2: Formation of the Incorrect Isomer (1-Methyl-1H-imidazole-5-carboxylic acid)
-
Q: I am attempting to synthesize the 4-carboxylic acid isomer via decarboxylation of the dicarboxylic acid, but I am isolating the 5-carboxylic acid isomer instead. Why is this happening?
A: The regioselectivity of the monodecarboxylation of 1-methyl-1H-imidazole-4,5-dicarboxylic acid is highly dependent on the solvent used.[1]
Solution:
Issue 3: Product Contamination with Intermediates
-
Q: My final product is contaminated with amide or mono-acid intermediates. How can I avoid this?
A: This issue typically arises during the hydrolysis of a dinitrile precursor, where one nitrile group is hydrolyzed to a carboxylic acid while the other remains as a nitrile or is only partially hydrolyzed to an amide.
Solution:
-
Forcing Reaction Conditions: To ensure complete hydrolysis of both nitrile groups, more forcing reaction conditions may be necessary. This can include using a higher concentration of the hydrolyzing agent (e.g., concentrated HCl or NaOH), increasing the reaction temperature to reflux, and extending the reaction time.
-
Monitoring Reaction Progress: Utilize techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and intermediates before proceeding with the workup.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common starting materials for the synthesis of this compound?
A1: Two common starting materials are 1-Methyl-1H-imidazole-4,5-dicarbonitrile and 1-Methyl-1H-imidazole-4,5-dicarboxylic acid.
-
Q2: How can I minimize decarboxylation during the synthesis?
A2: Carefully control the reaction temperature, using the lowest effective temperature possible. During the workup, avoid high temperatures when removing solvents; instead, use reduced pressure at room temperature.[1]
-
Q3: What is the role of acetic anhydride in the synthesis starting from the dicarbonitrile?
A3: In the multi-step synthesis from 1-METHYL-1H-IMIDAZOLE-4,5-DICARBONITRILE, after the initial hydrolysis with sodium hydroxide, acetic anhydride is used in a subsequent step, likely to facilitate the decarboxylation of the intermediate dicarboxylic acid.[2]
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Starting Material | Key Reagents | Reported Yield | Key Considerations |
| 1-Methyl-1H-imidazole-4,5-dicarbonitrile | 1. Sodium hydroxide2. Acetic anhydride | 75% (Step 1) | Multi-step reaction; requires careful control of hydrolysis and subsequent decarboxylation.[2] |
| 1-Methyl-1H-imidazole-4,5-dicarboxylic acid | N,N-dimethylformamide (DMF) | Not specified | Selective monodecarboxylation; solvent choice is critical to obtain the desired 4-carboxylic acid isomer.[1] |
Experimental Protocols
Protocol 1: Synthesis from 1-Methyl-1H-imidazole-4,5-dicarbonitrile
This protocol is based on a multi-step reaction.[2]
Step 1: Hydrolysis of 1-Methyl-1H-imidazole-4,5-dicarbonitrile
-
Dissolve 1-Methyl-1H-imidazole-4,5-dicarbonitrile in an aqueous solution of sodium hydroxide.
-
Heat the mixture to facilitate the hydrolysis of both nitrile groups to carboxylic acids. The reported yield for this step is 75%.[2]
-
After the reaction is complete, cool the mixture and acidify with a suitable acid (e.g., HCl) to precipitate the intermediate, 1-Methyl-1H-imidazole-4,5-dicarboxylic acid.
-
Filter and wash the precipitate.
Step 2: Selective Monodecarboxylation
-
Suspend the dried 1-Methyl-1H-imidazole-4,5-dicarboxylic acid in acetic anhydride.
-
Heat the mixture to 95-100 °C to induce decarboxylation.[2]
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization to obtain this compound.
Protocol 2: Selective Monodecarboxylation of 1-Methyl-1H-imidazole-4,5-dicarboxylic Acid
This protocol focuses on the selective synthesis of the 4-carboxylic acid isomer.[1]
-
Dissolve 1-Methyl-1H-imidazole-4,5-dicarboxylic acid in N,N-dimethylformamide (DMF).
-
Heat the solution to induce monodecarboxylation. The optimal temperature should be determined experimentally to maximize the yield of the desired isomer while minimizing complete decarboxylation.
-
Monitor the reaction by TLC or HPLC to follow the disappearance of the starting material and the formation of the product.
-
Upon completion, cool the reaction mixture and remove the DMF under high vacuum.
-
Purify the resulting solid by recrystallization from a suitable solvent system.
Visualizations
Caption: Workflow for the synthesis from the dicarbonitrile starting material.
References
Technical Support Center: Purification of 1-Methyl-1H-imidazole-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-Methyl-1H-imidazole-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of the impurities present. For high-purity requirements, a combination of these techniques may be necessary.
Q2: What are the potential impurities I should be aware of during the synthesis and purification of this compound?
A2: Potential impurities can originate from starting materials, side-reactions, and degradation. Key impurities to consider include:
-
Regioisomers: The methylation of 1H-imidazole-4-carboxylic acid can yield the undesired 1-Methyl-1H-imidazole-5-carboxylic acid isomer.
-
Unreacted Starting Materials: Residual 1H-imidazole-4-carboxylic acid may be present.
-
Over-methylation Products: Formation of quaternary imidazolium salts can occur.
-
Residual Solvents: Solvents used in the reaction and purification steps may remain.
-
Hydrolysis Products: If the synthesis proceeds from the corresponding nitrile, the intermediate amide (1-Methyl-1H-imidazole-4-carboxamide) could be an impurity.
-
Degradation Products: The imidazole ring can be susceptible to degradation under oxidative and photolytic stress.
Q3: What are the recommended storage conditions for this compound to maintain its purity?
A3: To ensure stability, it is recommended to store the compound in a cool, dry, and dark place.[1] Storage under an inert atmosphere is also advisable to prevent oxidation.
Q4: How can I assess the purity of my this compound sample?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for assessing the purity of this compound. A reverse-phase method using a C18 column with a mobile phase of acetonitrile and water containing an acidic modifier (e.g., formic or phosphoric acid) is a suitable starting point.
Troubleshooting Guides
Crystallization Issues
| Problem | Potential Cause | Recommended Solution |
| Compound fails to crystallize | - The solution is not supersaturated (too much solvent).- Presence of impurities inhibiting crystal formation. | - Slowly evaporate the solvent or add an anti-solvent to induce precipitation.- Attempt to "scratch" the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of the pure compound.[2]- If impurities are suspected, first purify by another method like column chromatography or acid-base extraction. |
| Oiling out instead of crystallization | - The compound's melting point is lower than the boiling point of the solvent.- The compound is precipitating from a supersaturated solution at a temperature above its melting point.- High concentration of impurities. | - Add a small amount of additional solvent to dissolve the oil, then cool the solution more slowly.[2]- Try a lower-boiling point solvent.- Use a solvent mixture where the compound is less soluble.- Pre-purify the material to remove impurities. |
| Low recovery of purified product | - Too much solvent was used, and a significant amount of the product remains in the mother liquor.[2]- The cooling process was not sufficient to induce maximum crystallization. | - Concentrate the mother liquor and cool again to obtain a second crop of crystals.- Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) for an adequate amount of time. |
| Crystals are colored | - Presence of colored impurities. | - Perform a hot filtration with activated charcoal before allowing the solution to cool and crystallize. |
Column Chromatography Challenges
| Problem | Potential Cause | Recommended Solution |
| Poor separation of product and impurities | - Inappropriate solvent system. | - Optimize the mobile phase polarity. A gradient elution may be necessary.- Consider a different stationary phase if baseline separation is not achieved. |
| Product is strongly adsorbed to the silica gel | - The basic nature of the imidazole ring can lead to strong interactions with the acidic silica gel. | - Pre-treat the silica gel with a small amount of a basic modifier like triethylamine in the eluent. |
| Tailing peaks | - Strong interaction between the compound and the stationary phase.- Column overloading. | - Add a small amount of a competitive agent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the mobile phase.- Reduce the amount of sample loaded onto the column. |
Experimental Protocols
Recrystallization: Solvent Screening
A suitable recrystallization solvent should dissolve the compound sparingly at room temperature but completely at an elevated temperature.
Procedure:
-
Place approximately 20-30 mg of the crude this compound into a small test tube.
-
Add the solvent dropwise at room temperature, vortexing after each addition, until the solid just dissolves. A good solvent will require a relatively large volume at room temperature.
-
If the solid is insoluble in a particular solvent at room temperature, heat the mixture gently in a water bath. A good solvent will dissolve the solid upon heating.
-
Once dissolved, allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Observe the formation of crystals. The ideal solvent will yield a good crop of crystals upon cooling.
Potential Solvents to Screen:
-
Water
-
Ethanol
-
Methanol
-
Isopropanol
-
Acetonitrile
-
Ethyl Acetate / Heptane mixtures
Acid-Base Extraction
This method is effective for separating the acidic target compound from neutral or basic impurities.
Procedure:
-
Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous sodium bicarbonate solution.
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The deprotonated this compound will be in the aqueous (bottom) layer.
-
Drain the aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete transfer of the acidic product.
-
Combine the aqueous extracts and cool in an ice bath.
-
Slowly add 2M HCl dropwise while stirring until the solution is acidic (pH ~2-3, check with pH paper).
-
The purified this compound will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
HPLC Method for Purity Assessment
Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compound and any less polar impurities. A typical gradient might be 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Based on the UV spectrum of the compound (a starting wavelength of 230 nm can be explored).
-
Injection Volume: 10 µL
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting crystallization issues.
References
Technical Support Center: Synthesis of 1-Methyl-1H-imidazole-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-1H-imidazole-4-carboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of common side products.
Issue 1: Presence of an Isomeric Impurity in the Final Product
Question: My final product shows a significant amount of an isomeric impurity, identified as 1-Methyl-1H-imidazole-5-carboxylic acid. How can I minimize its formation?
Answer: The formation of the N1-methyl (π-isomer, 1-methyl-1H-imidazole-5-carboxylic acid) alongside the desired N3-methyl (τ-isomer, this compound) is a common issue during the N-methylation of imidazole-4-carboxylic acid or its esters.[1] The ratio of these isomers is highly dependent on the reaction conditions, particularly the solvent.
Mitigation Strategies:
-
Solvent Selection: The choice of solvent can significantly influence the regioselectivity of the methylation. For the synthesis of the 4-carboxylic acid isomer, polar aprotic solvents like N,N-dimethylformamide (DMF) are often preferred.[2] Conversely, heating in acetic anhydride has been reported to favor the formation of the 5-carboxylic acid isomer.[2]
-
Starting Material: If synthesizing from imidazole-4,5-dicarboxylic acid, controlling the decarboxylation conditions is key. Different solvents can favor the formation of either the 4- or 5-monocarboxylic acid.[2]
Experimental Protocol: Selective N-methylation
A general procedure to favor the formation of this compound involves the methylation of an imidazole-4-carboxylic acid ester in a suitable solvent, followed by hydrolysis.
-
Esterification: Protect the carboxylic acid group of imidazole-4-carboxylic acid as an ester (e.g., methyl or ethyl ester) using standard methods.
-
N-methylation: Dissolve the imidazole-4-carboxylate ester in DMF. Add a methylating agent (e.g., methyl iodide, dimethyl sulfate) and a base (e.g., potassium carbonate) and stir at a controlled temperature. Monitor the reaction progress by TLC or LC-MS to optimize for the desired isomer.
-
Hydrolysis: After the reaction is complete, hydrolyze the resulting ester to the carboxylic acid using a base (e.g., NaOH or KOH), followed by acidification to precipitate the product.
-
Purification: Purify the product by recrystallization or chromatography to remove the unwanted isomer.
Issue 2: Low Yield Due to a Non-Acidic Byproduct
Question: I am experiencing low yields, and my crude product contains a significant amount of a non-acidic byproduct, which I suspect is 1-methyl-1H-imidazole. What is causing this, and how can I prevent it?
Answer: The formation of 1-methyl-1H-imidazole is a result of decarboxylation, the loss of the carboxylic acid group (CO2). This is a common side reaction, particularly at elevated temperatures.[2]
Mitigation Strategies:
-
Temperature Control: Maintain the lowest possible temperature necessary for the reaction to proceed. Avoid excessive heating during both the reaction and the workup.
-
Workup Conditions: When concentrating the reaction mixture, use a rotary evaporator under reduced pressure at or near room temperature instead of heating to distill the solvent.[2]
Issue 3: Incomplete Hydrolysis of the Ester Precursor
Question: My final product is contaminated with the methyl or ethyl ester of this compound. How can I ensure complete hydrolysis?
Answer: Incomplete hydrolysis of the ester precursor is a common issue that can be addressed by optimizing the hydrolysis conditions.
Mitigation Strategies:
-
Reaction Time and Temperature: Increase the reaction time or slightly elevate the temperature of the hydrolysis step. However, be mindful that excessive heat can lead to decarboxylation.
-
Base Concentration: Ensure a sufficient molar excess of the base (e.g., NaOH or KOH) is used to drive the hydrolysis to completion.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting ester is no longer detectable.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The most common side products are the isomeric 1-Methyl-1H-imidazole-5-carboxylic acid and the decarboxylated product, 1-methyl-1H-imidazole.[1][2] Residual starting materials or incompletely hydrolyzed ester intermediates can also be present.
Q2: How can I purify my crude this compound?
A2: Several purification techniques can be employed:
-
Recrystallization: This is a common method for purifying the final product.
-
Acid-Base Extraction: Dissolve the crude product in an organic solvent and extract with an aqueous base. The desired carboxylic acid will move to the aqueous layer as its salt. The layers are then separated, and the aqueous layer is acidified to precipitate the pure product.[2]
-
Chromatography: Reverse-phase HPLC or ion-exchange chromatography can be effective for separating the desired product from its isomers and other impurities.[2]
Q3: Can I synthesize this compound directly from 1-methyl-1H-imidazole?
A3: While direct carboxylation of imidazoles is possible, it often requires harsh conditions (high temperature and pressure) and can lead to a mixture of products, including dicarboxylic acids.[3] More controlled, multi-step syntheses are generally preferred for obtaining the desired isomer with high purity.
Quantitative Data Summary
| Parameter | Value/Range | Synthesis Method | Reference |
| Isomer Ratio (τ:π) | 2:1 | N-methylation of imidazole ester | [1] |
| Isomer Ratio (τ:π) | 5:1 | N-methylation of unsaturated imidazole ester | [1] |
| Yield | 54% | N-methylation of imidazole ester (mixture of isomers) | [1] |
| Yield | 90% | N-methylation of unsaturated imidazole ester (mixture of isomers) | [1] |
Visual Guides
Caption: Synthetic pathway for this compound highlighting the formation of common side products.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Stability of 1-Methyl-1H-imidazole-4-carboxylic acid
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for 1-Methyl-1H-imidazole-4-carboxylic acid in aqueous solutions?
A1: Based on the structure, two primary degradation pathways are anticipated under forced degradation conditions:
-
Degradation of the Imidazole Ring: The imidazole ring can be susceptible to oxidative and photolytic stress, potentially leading to ring-opening or other complex transformations.[1]
-
Decarboxylation: While generally stable, the carboxylic acid group may be susceptible to decarboxylation under certain conditions, such as high temperatures.
Q2: What are the recommended storage conditions for solutions of this compound?
A2: To minimize degradation, it is recommended to store solutions of this compound in a cool, dark place. For long-term storage, refrigeration (2-8 °C) is advisable. The container should be tightly sealed to prevent solvent evaporation and exposure to air.
Q3: How can I monitor the degradation of this compound during my experiments?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for monitoring the degradation of this compound.[1] This method should be capable of separating the intact parent compound from its potential degradation products. UV detection is typically suitable for this compound due to the presence of the imidazole ring.[1]
Q4: Are there any known incompatibilities of this compound with common excipients or solvents?
A4: While specific incompatibility studies are not widely available, it is advisable to exercise caution when formulating this compound with strong oxidizing agents, as they could accelerate the degradation of the imidazole ring.[1] Compatibility studies with specific excipients should be conducted as part of the formulation development process.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid loss of parent compound in acidic solution (pH < 4) | Acid-catalyzed degradation of the imidazole ring. | - Adjust the pH of the solution to a more neutral range if the experimental conditions allow.- Store acidic solutions at lower temperatures (2-8 °C).- Analyze samples as quickly as possible after preparation. |
| Precipitation observed in the solution | The compound may have limited solubility at certain pH values, particularly around its isoelectric point. | - Determine the pKa of the compound to predict the pH of minimum solubility.- Adjust the pH of the solution to a range where the compound is fully ionized and soluble.- Consider the use of co-solvents if compatible with the experimental design. |
| Appearance of unexpected peaks in HPLC chromatogram | Formation of degradation products. | - Conduct a forced degradation study to intentionally generate and identify potential degradation products.- Use a mass spectrometry (MS) detector coupled with HPLC to identify the mass of the unknown peaks.- Ensure the analytical method has adequate specificity to separate all degradation products from the parent peak. |
| No degradation observed under stress conditions | The stress conditions (e.g., pH, temperature, duration) may be too mild. | - Increase the severity of the stress conditions (e.g., use stronger acid/base, higher temperature).[2]- Extend the duration of the stability study.[2] |
Experimental Protocols
Protocol for pH Stability Study
This protocol outlines a general procedure for evaluating the stability of this compound in different pH solutions.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)
-
Phosphate or citrate buffer solutions of various pH values (e.g., pH 2, 4, 7, 9, 12)
-
Acetonitrile or methanol (HPLC grade)
-
Water (HPLC grade)
-
Class A volumetric flasks and pipettes
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., water or a mixture of water and a minimal amount of organic co-solvent if needed) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
3. Preparation of Study Samples:
-
For each pH condition, pipette a known volume of the stock solution into a volumetric flask.
-
Add the appropriate acidic, basic, or buffer solution to the flask.
-
Dilute to the final volume with the same pH solution. The final concentration should be suitable for HPLC analysis (e.g., 100 µg/mL).
4. Incubation:
-
Store the prepared samples at a controlled temperature (e.g., 25 °C or an elevated temperature like 40 °C to accelerate degradation).
-
Protect the samples from light to prevent photolytic degradation.[1]
5. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.[1]
-
If necessary, neutralize the acidic and basic samples before HPLC analysis to prevent damage to the column.
-
Analyze the samples using a validated stability-indicating HPLC method.
6. Data Analysis:
-
Calculate the percentage of the remaining this compound at each time point relative to the initial concentration (time 0).
-
Plot the percentage of the remaining compound against time for each pH condition.
Data Presentation
Table 1: Hypothetical Stability of this compound in Aqueous Solutions at 40°C
| pH | % Remaining after 24 hours | % Remaining after 48 hours | % Remaining after 72 hours |
| 2.0 | 95.2% | 90.5% | 85.8% |
| 4.0 | 98.1% | 96.3% | 94.5% |
| 7.0 | 99.5% | 99.1% | 98.7% |
| 9.0 | 97.8% | 95.7% | 93.6% |
| 12.0 | 92.3% | 85.1% | 78.2% |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual stability should be determined experimentally.
Visualizations
Caption: Workflow for pH Stability Testing.
References
troubleshooting peak tailing in HPLC analysis of 1-Methyl-1H-imidazole-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of 1-Methyl-1H-imidazole-4-carboxylic acid, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing in the HPLC analysis of this compound?
A1: Peak tailing for a polar, ionizable compound like this compound in reversed-phase HPLC is typically caused by a combination of factors:
-
Secondary Silanol Interactions: The primary cause is often the interaction between the polar analyte and acidic residual silanol groups on the surface of silica-based stationary phases.[1][2][3] These interactions lead to a secondary retention mechanism, causing the peak to tail.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, the carboxylic acid group of the analyte can be ionized, increasing its polarity and its propensity to interact with the stationary phase in undesirable ways.[1][4][5] Operating near the analyte's pKa can lead to the presence of both ionized and non-ionized forms, resulting in peak distortion.[6]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[7][8]
-
Column Contamination and Degradation: Accumulation of contaminants on the column frit or at the head of the column can disrupt the sample flow path and cause peak tailing.[7][9] Column degradation, such as the loss of bonded phase, can also expose more active silanol sites.
-
Extra-Column Effects: Excessive volume in tubing, fittings, or the detector flow cell can contribute to band broadening and peak tailing.[10]
-
Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion.[11][12]
Q2: What is the pKa of this compound, and how does it influence the HPLC method?
A2: The predicted pKa of this compound is approximately 1.61 for the carboxylic acid function. The imidazole ring also has a pKa associated with the protonation of its nitrogen, which is generally higher. For optimal peak shape in reversed-phase HPLC, it is crucial to control the ionization state of the analyte. For an acidic compound, this is typically achieved by setting the mobile phase pH at least 1.5 to 2 pH units below the pKa of the acidic functional group.[1] This ensures the analyte is predominantly in its less polar, unionized form, minimizing secondary interactions with the stationary phase. Therefore, a mobile phase with a low pH is recommended for the analysis of this compound.
Q3: Which type of HPLC column is best suited for analyzing this compound?
A3: Selecting the right column is critical for achieving good peak shape. For a polar acidic compound like this compound, consider the following options:
-
High-Purity, End-Capped C18 or C8 Columns: Modern, high-purity silica columns with thorough end-capping are designed to minimize the number of accessible silanol groups, thereby reducing peak tailing for polar compounds.[4][7][13]
-
Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which can help to shield the analyte from residual silanol groups and provide alternative selectivity.[4]
-
Columns with Novel Surface Chemistries: Some manufacturers offer columns with a positively charged surface, which can improve the retention and peak shape of acidic compounds through ionic interactions and repulsion of basic sites.[14]
-
HILIC Columns: For very polar compounds that are poorly retained in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a suitable alternative.[4]
Troubleshooting Guide: Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.
Initial Assessment
Before making changes to your method, it's important to characterize the problem.
Is the peak tailing for all peaks or just the analyte of interest?
-
All peaks: This suggests a system-wide issue, such as extra-column volume, a column void, or a blocked frit.[7]
-
Only the analyte peak: This points towards a chemical interaction between the analyte and the stationary phase, or an issue with the mobile phase pH.
Calculate the Tailing Factor (Asymmetry Factor): A tailing factor greater than 1.2 is generally considered significant.[4]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing.
Caption: A logical workflow for diagnosing and resolving peak tailing.
Detailed Troubleshooting Steps
1. Mobile Phase Optimization
-
Issue: Incorrect mobile phase pH is a common cause of peak tailing for ionizable compounds.
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 units below the pKa of this compound. Given the predicted pKa of ~1.61, a mobile phase pH of 2.5-3.0 is a good starting point. Use a buffer to maintain a stable pH.
-
Recommended Buffers: Phosphate and formate buffers are commonly used at these low pH values. For LC-MS compatibility, volatile buffers like formic acid or ammonium formate are preferred.[15]
-
Buffer Concentration: A buffer concentration of 10-25 mM is typically sufficient.[2]
Quantitative Impact of Mobile Phase pH on Peak Asymmetry (Illustrative Data)
| Mobile Phase pH | Buffer | Tailing Factor (Asymmetry) | Observations |
| 4.5 | 10 mM Acetate | 2.1 | Significant tailing due to partial ionization of the analyte. |
| 3.5 | 10 mM Formate | 1.5 | Improved peak shape, but still some tailing. |
| 2.7 | 0.1% Formic Acid | 1.1 | Symmetrical peak shape achieved. |
2. Column Selection and Care
-
Issue: Secondary interactions with the stationary phase.
-
Solution:
-
Use a high-purity, well-end-capped C18 or C8 column.
-
Consider a column with a polar-embedded phase or a specialized phase for polar acidic compounds.[14][16]
-
Ensure the column is not degraded. If the column is old or has been used with harsh mobile phases, it may need to be replaced.
-
Use a guard column to protect the analytical column from contaminants.[15]
-
3. Sample Preparation and Injection
-
Issue: Column overload or sample solvent incompatibility.
-
Solution:
4. System Check
-
Issue: Extra-column band broadening.
-
Solution:
-
Minimize the length and internal diameter of all tubing.
-
Ensure all fittings are properly connected to avoid dead volume.
-
Check for blockages in the column inlet frit, which can be cleaned by back-flushing (if the column manufacturer allows).[3]
-
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Optimal Peak Shape
This protocol describes the preparation of a mobile phase designed to minimize peak tailing for this compound.
Objective: To prepare a buffered mobile phase at a pH of approximately 2.7.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid (LC-MS grade)
Procedure:
-
Aqueous Component (0.1% Formic Acid in Water):
-
Measure 999 mL of HPLC-grade water into a clean 1 L glass bottle.
-
Carefully add 1 mL of formic acid to the water.
-
Mix thoroughly. This solution will have a pH of approximately 2.7.
-
-
Organic Component (Acetonitrile):
-
Use HPLC-grade acetonitrile directly.
-
-
Mobile Phase Preparation:
-
Degas both the aqueous and organic components separately using an appropriate method (e.g., sonication, vacuum filtration, or helium sparging).
-
The mobile phase can be run in isocratic or gradient mode by mixing these two components. For example, a starting condition of 95% aqueous and 5% acetonitrile.
-
Protocol 2: Sample Preparation
Objective: To prepare a sample of this compound for HPLC analysis that is compatible with the mobile phase.
Materials:
-
This compound standard
-
Initial mobile phase (e.g., 95:5 Water with 0.1% Formic Acid: Acetonitrile)
-
Syringe filter (0.22 µm)
Procedure:
-
Stock Solution:
-
Accurately weigh a suitable amount of the standard and dissolve it in the initial mobile phase to create a stock solution of a known concentration (e.g., 1 mg/mL).
-
-
Working Standard:
-
Dilute the stock solution with the initial mobile phase to the desired concentration for analysis.
-
-
Filtration:
Signaling Pathways and Logical Relationships
The relationship between the key factors affecting peak shape can be visualized as follows:
Caption: Interrelationship of factors affecting HPLC peak shape.
References
- 1. buffered pH to avoid peak tailing - Chromatography Forum [chromforum.org]
- 2. hplc.eu [hplc.eu]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. uhplcs.com [uhplcs.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Buffer pH vs analyte pKa about peak tailing - Chromatography Forum [chromforum.org]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. silicycle.com [silicycle.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. chromtech.com [chromtech.com]
- 11. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 12. youtube.com [youtube.com]
- 13. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 14. phenomenex.com [phenomenex.com]
- 15. labcompare.com [labcompare.com]
- 16. Choosing Columns for Polar Acidic Molecules | Phenomenex [phenomenex.com]
- 17. nacalai.com [nacalai.com]
- 18. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Technical Support Center: Analysis of 1-Methyl-1H-imidazole-4-carboxylic Acid by NMR
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to identify impurities in 1-Methyl-1H-imidazole-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect to see in my NMR spectrum of this compound?
A1: Based on common synthetic routes, the most likely impurities are:
-
Isomeric impurity: 1-Methyl-1H-imidazole-5-carboxylic acid. The formation of this isomer is highly dependent on the reaction solvent used during synthesis.[1]
-
Unreacted starting materials: Depending on the synthetic pathway, this could include 1-methyl-1H-imidazole-4,5-dicarboxylic acid.
-
Residual Solvents: Solvents used during the reaction or purification steps are common contaminants. Their characteristic NMR signals can be identified using standard reference tables.
Q2: I see extra peaks in the aromatic region of my ¹H NMR spectrum. How can I determine if they belong to an impurity?
A2: Extra peaks in the aromatic region (typically 7.0 - 8.5 ppm for imidazole derivatives) often indicate the presence of isomeric impurities or other heterocyclic byproducts. To identify these:
-
Compare with reference spectra: Check the chemical shifts against the data provided in Table 1 for this compound and its potential impurities.
-
Check for characteristic splitting patterns: The coupling constants (J-values) between the imidazole ring protons can help differentiate between isomers.
-
Perform 2D NMR experiments: Techniques like COSY (Correlated Spectroscopy) can help establish proton-proton correlations and confirm the structure of the impurity.
Q3: My carboxylic acid proton signal is very broad or not visible. What could be the cause?
A3: The carboxylic acid proton is acidic and can undergo chemical exchange with residual water or other labile protons in the NMR solvent (like DMSO-d₆). This exchange can lead to significant peak broadening or even disappearance of the signal. The chemical shift of this proton is also highly concentration and temperature-dependent, typically appearing as a broad singlet between 10-13 ppm.[2][3]
Q4: How can I quantify the amount of an impurity in my sample using NMR?
A4: Quantitative NMR (qNMR) is a powerful technique for determining the purity of a sample. The internal standard method is commonly used for this purpose. A detailed protocol for performing a qNMR experiment is provided in the "Experimental Protocols" section below. This method involves adding a known amount of a certified reference standard to your sample and comparing the integral of a signal from your compound to a signal from the standard.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Unexpected signals in the aliphatic region (around 3.7 ppm) | Presence of the N-methyl group of an isomeric impurity or unreacted starting material. | Compare the chemical shift of the unexpected peak with the data in Table 1 and Table 2. The N-methyl signal of the target compound, its isomer, and the dicarboxylic acid precursor have distinct chemical shifts. |
| Multiple signals in the aromatic region that cannot be assigned to the main compound. | Co-elution of isomeric impurities during purification. The 4- and 5-carboxylic acid isomers can be difficult to separate. | Utilize 2D NMR techniques (COSY, HSQC, HMBC) to elucidate the structure of the impurity. If separation is necessary, consider alternative chromatographic conditions or recrystallization solvents. |
| Broad hump in the baseline, especially around 3.3 ppm in DMSO-d₆. | Presence of water in the NMR solvent. | Use freshly opened deuterated solvent or dry the solvent over molecular sieves. The water signal can sometimes obscure signals of interest. |
| Integrals of the imidazole ring protons do not match the expected 1:1 ratio. | Overlapping signals from an impurity. | Carefully re-integrate the peaks, ensuring the baseline is properly corrected. If overlap is significant, consider using a higher field NMR spectrometer for better resolution or utilize 2D NMR to resolve the individual signals. |
Data Presentation
Table 1: ¹H NMR Chemical Shifts (ppm) of this compound and Potential Impurities in DMSO-d₆.
| Compound | H2 | H5/H4 | N-CH₃ | COOH |
| This compound | ~7.98 (s) | ~7.85 (s) | ~3.75 (s) | ~12.5 (br s) |
| 1-Methyl-1H-imidazole-5-carboxylic acid | ~7.95 (s) | ~7.65 (s) | ~3.85 (s) | ~12.7 (br s) |
| 1-Methyl-1H-imidazole-4,5-dicarboxylic acid | ~8.10 (s) | - | ~3.90 (s) | ~13.0 (br s) |
Note: Chemical shifts are approximate and can vary slightly based on concentration, temperature, and pH.
Table 2: ¹³C NMR Chemical Shifts (ppm) of this compound and Potential Impurities in DMSO-d₆.
| Compound | C2 | C4 | C5 | N-CH₃ | COOH |
| This compound | ~138.5 | ~139.0 | ~120.0 | ~34.0 | ~164.0 |
| 1-Methyl-1H-imidazole-5-carboxylic acid | ~137.0 | ~128.0 | ~130.0 | ~33.5 | ~163.5 |
| 1-Methyl-1H-imidazole-4,5-dicarboxylic acid | ~140.0 | ~135.0 | ~135.0 | ~35.0 | ~165.0 |
Note: Chemical shifts are approximate and can be influenced by experimental conditions.
Experimental Protocols
Protocol for Sample Preparation for ¹H NMR Analysis
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the vial.
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Filtering (Optional): If the solution appears cloudy or contains particulate matter, filter it through a small plug of glass wool in the pipette tip during transfer.
Protocol for Quantitative NMR (qNMR) for Purity Assessment
-
Selection of Internal Standard: Choose a suitable internal standard that has a known purity, is stable, does not react with the analyte, and has at least one signal that is well-resolved from the analyte and impurity signals. Maleic acid or 1,4-dinitrobenzene are often suitable choices.
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample into a vial.
-
Accurately weigh a similar amount of the chosen internal standard into the same vial.
-
Record the exact masses of both the sample and the internal standard.
-
Add approximately 0.7 mL of DMSO-d₆ and ensure complete dissolution.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantification. This typically involves:
-
A longer relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals being integrated (a D1 of 30-60 seconds is often sufficient).
-
A sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the signals of interest).
-
Ensure the spectral width is adequate to cover all signals of interest.
-
-
-
Data Processing and Analysis:
-
Process the spectrum with minimal apodization (e.g., a small line broadening factor).
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved signal from the analyte (e.g., the N-methyl signal) and a well-resolved signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Visualizations
Caption: Workflow for identifying impurities by NMR.
Caption: Decision tree for troubleshooting unexpected NMR peaks.
References
Technical Support Center: Preventing Decarboxylation of Imidazole Carboxylic Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of unintended decarboxylation during the synthesis of imidazole carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What is decarboxylation in the context of imidazole carboxylic acids and why is it a problem?
A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). In the synthesis of imidazole carboxylic acids, this is a common and often unwanted side reaction that leads to the formation of an imidazole derivative lacking the desired carboxylic acid functionality.[1] This results in reduced yields of the target molecule and introduces impurities that can be difficult to separate.
Q2: Which positions on the imidazole ring are most susceptible to decarboxylation?
A2: Imidazole carboxylic acids with the carboxyl group at the C2, C4, or C5 positions are all susceptible to decarboxylation, particularly at elevated temperatures.[1] The stability of the resulting carbanion or zwitterion intermediate plays a significant role in the ease of decarboxylation.
Q3: What are the primary factors that promote the decarboxylation of imidazole carboxylic acids?
A3: The main factors that induce decarboxylation are:
-
Elevated Temperatures: Heat is a major driver of decarboxylation.[1][2][3] Many synthetic procedures explicitly warn against heating solutions containing the carboxylic acid.[2][3]
-
Acidic or Basic Conditions: The pH of the reaction and workup solutions can significantly influence the rate of decarboxylation.
-
Steric Hindrance: In some cases, such as with N-substituted imidazolium-2-carboxylates, increased steric bulk on the nitrogen substituents can lower the decarboxylation temperature.
Q4: Can the solvent used in the reaction or workup influence decarboxylation?
A4: Yes, the choice of solvent can play a role. For instance, in the synthesis of imidazole carboxylic acids from dicarboxylic acid precursors, the solvent can influence selective mono-decarboxylation, leading to different isomers.[1] During workup, it is crucial to use solvents that can be removed under mild conditions.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of imidazole carboxylic acids, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Imidazole Carboxylic Acid
-
Q: My reaction has resulted in a low yield or no product, and I suspect decarboxylation. How can I confirm this and what steps should I take?
-
A: Potential Cause: The primary suspect is the loss of the carboxylic acid group due to thermal decomposition.
-
Troubleshooting Steps:
-
Analyze the Byproducts: Use analytical techniques like NMR or LC-MS to identify the byproducts in your crude reaction mixture. The presence of the corresponding imidazole without the carboxylic acid group is a strong indicator of decarboxylation.
-
Strict Temperature Control: If the synthesis requires heating, use the lowest possible temperature that allows the reaction to proceed at a reasonable rate.[1] Monitor the reaction temperature closely with a calibrated thermometer.
-
Mild Workup Conditions: During the workup, avoid concentrating solutions by heating on a hot plate. Instead, use a rotary evaporator under reduced pressure at or below room temperature to remove solvents.[1]
-
Protecting Groups: If high temperatures are unavoidable, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester). The ester can be hydrolyzed to the carboxylic acid in a final, low-temperature step.
-
-
Issue 2: Decarboxylation Occurring During Product Isolation and Purification
-
Q: I've successfully synthesized my imidazole carboxylic acid, but I'm losing a significant amount of product during workup and purification. What can I do to minimize these losses?
-
A: Potential Cause: The conditions used for extraction, concentration, and chromatography may be too harsh.
-
Troubleshooting Steps:
-
Aqueous Workup: When performing extractions, keep the aqueous phases cool, especially if adjusting the pH. Rapidly perform the extraction and move to the next step.
-
Solvent Removal: As mentioned previously, always use a rotary evaporator at low temperatures. If the solvent has a high boiling point, consider using a high-vacuum pump.
-
Chromatography: If column chromatography is necessary, consider using a neutral or slightly acidic silica gel. Basic alumina may promote decarboxylation. For sensitive compounds, purification by crystallization is often a gentler alternative.
-
Prompt Handling: Do not let solutions of the carboxylic acid sit for extended periods, especially if they are not at a neutral pH or are exposed to heat or light.
-
-
Issue 3: Difficulty in Synthesizing Imidazole-2-carboxylic Acids
-
Q: I am trying to synthesize an imidazole-2-carboxylic acid, and the decarboxylation is particularly problematic. Are there any specific strategies for this isomer?
-
A: Potential Cause: Imidazole-2-carboxylic acids are often particularly prone to decarboxylation due to the electronic nature of the C2 position.
-
Troubleshooting Steps:
-
Low-Temperature Synthesis: Whenever possible, choose synthetic routes that can be performed at or below room temperature. For example, the oxidation of 2-imidazolecarboxaldehyde with hydrogen peroxide is an effective method that proceeds at room temperature.[3]
-
In Situ Use: If the free carboxylic acid is too unstable to isolate, consider generating it in situ and immediately using it in the next reaction step without purification.
-
Protecting Group Strategy: Synthesize the corresponding ester (e.g., methyl or ethyl ester) and carry it through several synthetic steps before a final, mild hydrolysis to the desired carboxylic acid.
-
-
Quantitative Data on Decarboxylation
The following table summarizes available quantitative data on the decarboxylation of specific imidazole carboxylic acid derivatives. This data can help in selecting appropriate reaction conditions.
| Compound | Decarboxylation Temperature (°C) | Notes |
| 1-Methyl-1H-imidazole-2-carboxylic acid | Heating may cause decarboxylation | Melting point is 99-101 °C, suggesting instability at higher temperatures.[2] |
| 1H-Imidazole-2-carboxylic acid | Heating may cause decarboxylation | Synthesis is performed at room temperature to avoid this.[3] |
| Imidazole-4,5-dicarboxylic acid | ~260 °C (with copper catalyst) | High temperature is used intentionally for decarboxylation to form imidazole.[4] |
Experimental Protocols
Protocol 1: Synthesis of 1-Methyl-1H-imidazole-2-carboxylic Acid [2]
This protocol describes the synthesis from 1-methyl-1H-imidazole-2-carboxaldehyde.
-
Materials:
-
1-Methyl-1H-imidazole-2-carboxaldehyde
-
Reagents for oxidation (e.g., as in the synthesis of 1H-imidazole-2-carboxylic acid)
-
-
Procedure:
-
The synthesis follows a similar procedure to the preparation of 1H-imidazole-2-carboxylic acid from its corresponding aldehyde.
-
After the reaction, water is removed under high vacuum.
-
Crucially, avoid heating the product as this can induce decarboxylation.
-
-
Yield: Quantitative.
-
Melting Point: 99-101 °C.
Protocol 2: Synthesis of 1H-Imidazole-2-carboxylic Acid [3]
This protocol details the oxidation of 2-imidazolecarboxaldehyde.
-
Materials:
-
2-Imidazolecarboxaldehyde
-
30% aqueous hydrogen peroxide
-
Diethyl ether/water (4:1 mixture)
-
-
Procedure:
-
Slowly add 30% aqueous hydrogen peroxide solution dropwise to a stirred aqueous solution of 2-imidazolecarboxaldehyde.
-
Continue the reaction at room temperature for 72 hours.
-
After completion, remove the water by distillation under reduced pressure at room temperature to yield a white crystalline solid.
-
Wash the resulting solid with a stirred diethyl ether/water (4:1) mixture to remove residual peroxide.
-
Note: Heating the product can cause decarboxylation.
-
-
Yield: 97.5%.
Visualizing Key Processes
Decarboxylation Mechanism of an Imidazole-2-carboxylic Acid
Caption: A simplified diagram illustrating the heat-induced decarboxylation of an imidazole-2-carboxylic acid, proceeding through an unstable zwitterionic intermediate.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields in imidazole carboxylic acid synthesis, with a focus on identifying and mitigating decarboxylation.
References
Technical Support Center: Improving the Solubility of 1-Methyl-1H-imidazole-4-carboxylic Acid for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with 1-Methyl-1H-imidazole-4-carboxylic acid in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a solid compound with a melting point of 248-252 °C. It is known to be soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and methanol.[1] As a carboxylic acid, its aqueous solubility is highly dependent on the pH of the solution.[2][3]
Q2: Why is the solubility of this compound important for biological assays?
A2: Achieving adequate solubility is critical for obtaining accurate and reproducible results in biological assays. Poorly soluble compounds can lead to underestimated biological activity, inconsistent data, and even false negatives.[4] For a compound to be effectively tested, it must remain in solution at the desired concentration in the assay medium.
Q3: What is the recommended first step for dissolving this compound?
A3: The recommended initial step is to prepare a high-concentration stock solution in a suitable organic solvent.[5] DMSO is a common first choice due to its strong solubilizing power for a wide range of compounds and its compatibility with many biological assays at low final concentrations (typically <1%).[4]
Q4: How does pH affect the solubility of this compound?
A4: As a carboxylic acid, the solubility of this compound in aqueous solutions is expected to increase as the pH rises above its pKa.[2][3] In a more basic environment, the carboxylic acid group deprotonates to form a more polar and water-soluble carboxylate salt.
Q5: What are co-solvents, and how can they help improve solubility?
A5: Co-solvents are water-miscible organic solvents that are used in combination with water to increase the solubility of poorly soluble compounds. They work by reducing the polarity of the aqueous solvent system, which can better accommodate less polar molecules.[] Common co-solvents used in biological assays include ethanol, propylene glycol, and polyethylene glycol (PEG).[]
Troubleshooting Guide
Issue 1: Compound precipitates upon dilution of the DMSO stock into aqueous assay buffer.
This is a common phenomenon known as "precipitation upon dilution" or "crashing out," which occurs when a compound that is soluble in a concentrated organic stock is no longer soluble when diluted into a primarily aqueous environment.
Possible Solutions:
-
Lower the Final Concentration: The target concentration in the assay may be above the compound's aqueous solubility limit. Try testing a lower final concentration.
-
Optimize Final DMSO Concentration: While it's crucial to keep DMSO levels low to avoid cellular toxicity, a slightly higher (but still non-toxic) final concentration may be necessary to maintain solubility.[4]
-
Use a Pre-warmed Buffer: Adding the DMSO stock to a pre-warmed assay buffer (e.g., at 37°C) can sometimes prevent precipitation by increasing the rate of dissolution.[7]
-
Employ a Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can sometimes prevent the compound from precipitating.
-
Utilize Solubility-Enhancing Excipients: Consider incorporating excipients like cyclodextrins or non-ionic surfactants (e.g., Tween-20, Triton X-100) into your assay buffer.[4][8]
Issue 2: The compound is difficult to dissolve even in 100% DMSO.
Possible Solutions:
-
Gentle Warming: Gently warm the solution in a water bath (e.g., 37-50°C) for a short period. Be cautious, as prolonged heating can degrade some compounds.
-
Sonication: Use a bath sonicator to provide mechanical energy to break up solid particles and facilitate dissolution.[8]
-
Vortexing: Vigorous vortexing can also aid in dissolving the compound.
-
Try an Alternative Organic Solvent: If DMSO is not effective, other solvents such as N,N-dimethylformamide (DMF) or ethanol may be suitable alternatives.[4] However, always check the compatibility of the new solvent with your specific biological assay.
Issue 3: Inconsistent results or lower than expected activity in the biological assay.
Possible Cause:
This could be due to the compound not being fully solubilized or precipitating out of solution during the assay incubation period, leading to a lower effective concentration.
Troubleshooting Steps:
-
Visually Inspect for Precipitation: Before and after adding the compound to your assay plate, carefully inspect the wells for any signs of precipitation (e.g., cloudiness, crystals).
-
Perform a Solubility Test: Determine the kinetic solubility of your compound under the exact conditions of your biological assay (i.e., the same buffer, pH, temperature, and final DMSO concentration).
-
Re-evaluate the Dosing Solution Preparation: Ensure that the stock solution is fully dissolved before making dilutions and that the dilution process is not causing precipitation.
Quantitative Data Summary
| Solvent | Reported Solubility | Notes |
| DMSO | Soluble | A common solvent for creating high-concentration stock solutions.[1] |
| Methanol | Soluble | Another potential organic solvent for stock solution preparation.[1] |
| Aqueous Buffer (Acidic pH) | Low | The protonated carboxylic acid form is less soluble. |
| Aqueous Buffer (Basic pH) | High | The deprotonated carboxylate form is more soluble.[2][3] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weighing: Accurately weigh a precise amount of this compound powder.
-
Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If not fully dissolved, gently warm the solution in a 37°C water bath for 5-10 minutes.
-
If solids persist, sonicate the solution in a bath sonicator for 5-15 minutes.
-
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: pH-Dependent Aqueous Solubility Assessment
-
Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Compound Addition: Add an excess amount of this compound to a fixed volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24 hours to allow the solution to reach equilibrium.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Sample Collection: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
Visualizations
Caption: Experimental workflow for solubilization and use of the compound.
Caption: Decision tree for troubleshooting solubility problems.
References
reaction condition optimization for 1-Methyl-1H-imidazole-4-carboxylic acid derivatization
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the reaction condition optimization of 1-Methyl-1H-imidazole-4-carboxylic acid derivatization.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization reactions for this compound? A1: The most common derivatization reactions involve the carboxylic acid group and include esterification (reaction with alcohols) and amidation (reaction with amines) to form a wide range of functionalized molecules.[1][2]
Q2: What are the key challenges when working with this compound? A2: Key challenges include its moderate solubility in common organic solvents, the potential for side reactions, and the need to choose an appropriate activation method for the carboxylic acid group to ensure efficient conversion. Its polar nature, due to both the imidazole ring and the carboxylic acid, means it has limited solubility in non-polar solvents.[1][2]
Q3: Which solvents are recommended for derivatization reactions? A3: Polar aprotic solvents are generally the best choice. N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and acetonitrile (MeCN) are frequently used for amide and ester coupling reactions as they effectively dissolve the starting material and reagents.[3][4] For some applications, polar protic solvents like methanol can also be suitable.[2]
Q4: How do I activate the carboxylic acid for coupling? A4: Activation is crucial for successful derivatization. Common methods include:
-
Uronium/Aminium Reagents: Reagents like HATU or HBTU are highly efficient and convert the acid into a highly reactive OAt- or OBt-ester intermediate.[4]
-
Carbodiimides: Water-soluble carbodiimides like EDC are widely used, often with additives such as HOBt or HOAt to increase efficiency and minimize side reactions like racemization.[5][6]
-
Acyl Chloride Formation: Conversion to the corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride provides a highly reactive intermediate for subsequent reaction with an alcohol or amine.[1]
Q5: What is the role of a base in these coupling reactions? A5: A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is typically required. Its primary roles are to neutralize any acid salts present and to facilitate the deprotonation of the amine nucleophile, increasing its reactivity. Typically, 2-3 equivalents of the base are used.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective carboxylic acid activation. 2. Poor solubility of starting material. 3. Deactivated or low-quality reagents. 4. Insufficiently reactive amine or alcohol. | 1. Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).[4] 2. Ensure you are using an anhydrous polar aprotic solvent like DMF or NMP. Gentle heating may improve solubility.[3] 3. Use fresh, anhydrous solvents and high-purity reagents. Ensure the base is not degraded. 4. For poorly reactive amines, HATU is highly recommended as it generates a more reactive activated ester.[4] |
| Incomplete or Sluggish Reaction | 1. Insufficient reaction time or temperature. 2. Sub-optimal stoichiometry. 3. Reagent degradation over time. | 1. Allow the reaction to stir longer (e.g., overnight). Gentle heating to 40-60 °C can accelerate the reaction, but monitor for potential degradation of starting materials or products.[3][4] 2. Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and the amine/alcohol relative to the carboxylic acid.[4] 3. Add fresh coupling reagent if the reaction has stalled. |
| Formation of Side Products | 1. Guanidinylation of the amine when using uronium reagents. 2. Racemization if the coupled amine/alcohol is chiral. 3. Dimerization or polymerization. | 1. Pre-activate the carboxylic acid with the uronium reagent and base for several minutes before adding the amine. This minimizes the concentration of free coupling reagent available to react with the amine.[4] 2. Use additives like HOBt or HOAt with carbodiimide reagents. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).[6] 3. Use a more dilute solution to disfavor intermolecular reactions. |
| Difficulty in Product Purification | 1. Contamination with coupling agent byproducts (e.g., DCU, tetramethylurea). 2. Unreacted starting materials or excess reagents. | 1. If using DCC, the dicyclohexylurea (DCU) byproduct is poorly soluble and can often be removed by filtration. For water-soluble byproducts from HATU or EDC, perform a thorough aqueous workup.[4] 2. A proper aqueous workup is essential. An acidic wash (e.g., 1M HCl) removes the base, while a basic wash (e.g., sat. NaHCO₃) removes unreacted carboxylic acid and additives like HOBt.[4] |
Reaction Condition Optimization Data
Table 1: Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Additive | Base (eq.) | Solvent | Temp. (°C) | Typical Time (h) | Key Features & Considerations |
| HATU | None | DIPEA (2-3) | DMF, NMP | 20-25 | 2-6 | High efficiency, suitable for hindered or electron-poor amines. Byproducts are water-soluble.[4] |
| HBTU | HOBt | DIPEA (2-3) | DMF, CH₂Cl₂ | 20-25 | 2-12 | Very effective, slightly less reactive than HATU. Byproducts are water-soluble. |
| EDC | HOBt or HOAt | DIPEA (2-3) | DMF, CH₂Cl₂ | 0-25 | 12-24 | Water-soluble carbodiimide, simplifies workup. HOBt/HOAt suppresses side reactions.[5] |
| PyBOP | None | DIPEA (2-3) | DMF, CH₂Cl₂ | 20-25 | 2-12 | Phosphonium-based reagent, avoids guanidinylation side product.[4] |
Table 2: General Conditions for Esterification
| Method | Reagent(s) | Catalyst | Solvent | Temp. (°C) | Key Features & Considerations |
| Fischer Esterification | Alcohol | H₂SO₄ (catalytic) | Excess Alcohol | Reflux | Best for simple, unhindered alcohols. Reversible reaction driven by excess alcohol.[7][8] |
| Steglich Esterification | Alcohol, DCC or EDC | DMAP (catalytic) | CH₂Cl₂, THF | 0-25 | Mild conditions suitable for acid-sensitive substrates.[8] |
| Acyl Chloride | 1. SOCl₂ 2. Alcohol | Pyridine or TEA | CH₂Cl₂, THF | 0-25 | Two-step process; highly reactive intermediate.[1][8] |
| Imidazole Carbamate | Methyl imidazole carbamate (MImC) | None | MeCN, EtOAc | 60 | Chemoselective method; moderate heating is typically required.[3] |
Experimental Protocols
Protocol 1: Amidation using HATU
-
To a round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq).
-
Add anhydrous DMF to achieve a concentration of approximately 0.1 M and stir until fully dissolved.
-
Add the desired amine (1.1 eq) to the solution.
-
Add DIPEA (2.5 eq) and stir the mixture for 2 minutes.
-
Add HATU (1.1 eq) in a single portion.
-
Stir the reaction at room temperature for 2-6 hours, monitoring progress by TLC or LC-MS.[4]
-
Upon completion, dilute the reaction mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
Protocol 2: Esterification via Acyl Chloride
-
In a fume hood, suspend this compound (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere.
-
Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of DMF (1-2 drops).
-
Allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases and the solution becomes clear.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride.
-
Dissolve the crude acyl chloride in fresh anhydrous CH₂Cl₂.
-
In a separate flask, dissolve the desired alcohol (1.2 eq) and triethylamine (1.5 eq) in anhydrous CH₂Cl₂.
-
Slowly add the alcohol solution to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and perform an aqueous workup as described in Protocol 1 (Steps 8-10).
Visualizations
References
- 1. Page loading... [guidechem.com]
- 2. Buy this compound | 41716-18-1 [smolecule.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. peptide.com [peptide.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Managing Hygroscopic Imidazole-Based Compounds
This guide provides researchers, scientists, and drug development professionals with essential information for managing the hygroscopic nature of imidazole-based compounds. Find answers to frequently asked questions and troubleshooting tips for common laboratory challenges.
Section 1: General Information & Best Practices
Q1: What does it mean for an imidazole-based compound to be hygroscopic?
A: Hygroscopicity is the tendency of a substance to attract and absorb moisture from the surrounding environment. Imidazole-based compounds, often used as active pharmaceutical ingredients (APIs) or key intermediates, can be hygroscopic due to their chemical structure. This moisture absorption can lead to significant changes in the material's physical and chemical properties.[1][2]
Q2: Why is managing hygroscopicity so important for my research?
A: Improperly managed moisture absorption can severely compromise your experimental results and the quality of your product. Key consequences include:
-
Physical Instability: Moisture can cause powders to cake or clump, leading to poor flowability, which complicates handling, weighing, and processing.[3][4]
-
Chemical Degradation: Absorbed water can lead to hydrolysis, reducing the compound's purity and potency.[5][6]
-
Altered Performance: Changes in hydration state can affect a compound's dissolution rate, bioavailability, and overall therapeutic efficacy.[7]
-
Reduced Shelf Life: Both chemical and physical degradation due to moisture can shorten the viable lifespan of the compound.[8]
Caption: Consequences of improper handling of hygroscopic compounds.
Q3: What are the ideal storage conditions for hygroscopic imidazole compounds?
A: Proper storage is the first line of defense against moisture-related issues. The goal is to create an environment that minimizes exposure to atmospheric water vapor.[9]
| Parameter | Recommendation | Rationale |
| Relative Humidity (RH) | Below 40% RH.[9][10] | Minimizes the driving force for moisture absorption. |
| Temperature | Typically 15°C to 25°C, or as specified by the manufacturer.[8][9] | Prevents temperature fluctuations that can alter relative humidity. |
| Container | Airtight, moisture-resistant containers (e.g., HDPE drums, foil-lined bags, amber glass bottles with tight seals).[9] | Provides a physical barrier against ambient moisture. |
| Desiccants | Place desiccants (e.g., silica gel, molecular sieves) inside the packaging or storage enclosure.[9][10] | Actively absorbs residual moisture within the container. |
| Sealing | Ensure containers are sealed tightly immediately after each use.[11] Consider using parafilm for an extra layer of protection on smaller containers.[12] | Prevents ingress of humid air. |
Q4: How should I handle these compounds during routine lab work (e.g., weighing, preparing solutions)?
A: Minimize the compound's exposure to the ambient environment at every step.
-
Work Quickly: Prepare everything you need in advance to minimize the time the container is open.[13]
-
Controlled Environment: If possible, handle highly sensitive compounds inside a glove box with controlled low humidity. If a glove box is not available, work in a room with controlled, low humidity.
-
Dispensing: Use a clean, dry spatula. Close the main container immediately after dispensing the required amount.
-
Weighing: Weigh the compound in a closed container (e.g., a tared vial) whenever possible. Be aware that airflow from fume hoods can affect balance accuracy.
-
Container Headspace: For larger containers that are used over time, the headspace of air will be replenished with ambient air upon opening. Consider adding desiccant pouches that hang from the lid to control the humidity in this headspace.[12]
Section 2: Troubleshooting Common Problems
Q5: My powder has formed clumps or caked. What should I do?
A: Caking is a common issue caused by the formation of liquid and solid bridges between particles after moisture absorption.[4][14]
-
Assess the Severity: If caking is minor, you may be able to carefully break up the clumps with a dry spatula before use.[13] However, be aware that the material has been exposed to moisture, and its properties (including its effective weight due to absorbed water) may have changed.[13]
-
Consider Drying: For some compounds, gentle drying in a vacuum oven may be possible, but this risks thermal degradation.[13] Always consult the manufacturer's data sheet for thermal stability information before heating.
-
Quantify Water Content: The most reliable approach is to determine the actual water content using a method like Karl Fischer titration (see Section 3). This allows you to correct for the mass of the water when preparing solutions of a specific concentration.
-
Prevention: The best solution is prevention. Review your storage and handling procedures (see Q3 and Q4) to prevent future occurrences.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. researchgate.net [researchgate.net]
- 3. Techniques for enhancing powder flowability and mitigating issues [jenike.com]
- 4. Powder caking or clumping review : causes and how to solve it [powderprocess.net]
- 5. Effect of Humidity Level on Tablet Stability | Pharmaguideline [pharmaguideline.com]
- 6. lettersinhighenergyphysics.com [lettersinhighenergyphysics.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. madgetech.com [madgetech.com]
- 9. SOP for Storage of Hygroscopic Raw Materials with Desiccants – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 10. How to Stabilize Tablets Containing Hygroscopic Ingredients – Pharma.Tips [pharma.tips]
- 11. SOP for Guideline for Storage Condition of Raw Material | Pharmaguideline [pharmaguideline.com]
- 12. researchgate.net [researchgate.net]
- 13. tutorchase.com [tutorchase.com]
- 14. Prevent Caking of Bulk Solids | AIChE [publications.aiche.org]
Validation & Comparative
A Comparative Analysis of 1-Methyl-1H-imidazole-4-carboxylic acid and 1H-imidazole-4-carboxylic acid for Researchers and Drug Development Professionals
An In-depth Guide to the Physicochemical Properties, Synthesis, and Biological Activities of Two Key Imidazole Derivatives
For researchers, scientists, and professionals in drug development, the selection of appropriate molecular scaffolds is a critical step in the design of novel therapeutic agents. Imidazole-based compounds have long been a cornerstone in medicinal chemistry due to their diverse biological activities. This guide provides a detailed comparison of two closely related imidazole derivatives: 1-Methyl-1H-imidazole-4-carboxylic acid and its parent compound, 1H-imidazole-4-carboxylic acid. This analysis is supported by available experimental data on their physicochemical properties, synthesis, and biological implications.
Physicochemical Properties: A Tale of Two Molecules
The introduction of a methyl group at the N1 position of the imidazole ring in this compound significantly alters its physicochemical properties compared to the non-methylated 1H-imidazole-4-carboxylic acid. These differences, summarized in the table below, can have profound effects on the molecule's solubility, acidity, and ultimately, its pharmacokinetic and pharmacodynamic profiles.
| Property | This compound | 1H-imidazole-4-carboxylic acid |
| CAS Number | 41716-18-1 | 1072-84-0 |
| Molecular Formula | C₅H₆N₂O₂ | C₄H₄N₂O₂ |
| Molecular Weight | 126.11 g/mol | 112.09 g/mol |
| Melting Point | 248-252 °C (decomposes) | 294-295 °C (decomposes) |
| pKa | Data not available | Predicted: 2.69 ± 0.10 |
| Solubility | Data not available | Sparingly soluble in aqueous acid.[1] Soluble in polar organic solvents like alcohols and ketones.[1] |
Synthesis and Production
Both compounds are accessible through synthetic chemistry, with established protocols for their preparation.
Synthesis of 1H-imidazole-4-carboxylic acid
A common and efficient method for the synthesis of 1H-imidazole-4-carboxylic acid involves the hydrolysis of its corresponding ethyl ester, ethyl 1H-imidazole-4-carboxylate.[2][3][4] This reaction is typically carried out under basic conditions followed by acidification.
Figure 1. General workflow for the synthesis of 1H-imidazole-4-carboxylic acid.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process. One reported method involves the decarboxylation of 1-methyl-1H-imidazole-4,5-dicarboxylic acid.[5] This process often involves heating in a suitable solvent.
Figure 2. A synthetic approach to this compound.
Biological Activity and Applications
The imidazole scaffold is a well-known pharmacophore present in numerous biologically active molecules. While direct comparative studies on the biological activities of this compound and 1H-imidazole-4-carboxylic acid are limited, the existing literature on imidazole derivatives provides valuable insights into their potential applications.
Antimicrobial Activity
Imidazole derivatives are known to possess a broad spectrum of antimicrobial activities. While specific data for these two compounds is not extensively reported, derivatives of 1H-imidazole-4-carboxylic acid have been synthesized and screened for their activity against various bacterial and fungal strains. The mechanism of action for many imidazole-based antifungals involves the inhibition of ergosterol biosynthesis, a key component of the fungal cell membrane.
Enzyme Inhibition
The imidazole ring can act as a versatile ligand, coordinating with metal ions in the active sites of various enzymes. This property makes imidazole derivatives attractive candidates for the development of enzyme inhibitors. For instance, derivatives of imidazole-4-carboxylic acid have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs.
Other Applications
1H-imidazole-4-carboxylic acid is also utilized as a building block in coordination chemistry and materials science.[6] Its ability to form coordination polymers makes it a valuable component in the development of new materials with potential applications in catalysis and gas storage.[6]
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and advancement of scientific research. Below are generalized protocols for the synthesis of the title compounds.
General Protocol for the Synthesis of 1H-imidazole-4-carboxylic acid
-
Reaction Setup: Ethyl 1H-imidazole-4-carboxylate is dissolved in an aqueous solution of potassium hydroxide (e.g., 1-2% w/v). The typical mass ratio of the ester to the KOH solution is approximately 1:2.2 to 1:2.5.[3]
-
Hydrolysis: The reaction mixture is stirred at a controlled temperature, typically between 25-30°C. The progress of the reaction is monitored using thin-layer chromatography (TLC) until the starting material is consumed.
-
Acidification: Upon completion of the hydrolysis, the reaction mixture is cooled, and a solution of sulfuric acid is slowly added to adjust the pH to approximately 1-2.
-
Isolation and Purification: The precipitated crude product is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent such as water or ethanol to yield pure 1H-imidazole-4-carboxylic acid.
General Protocol for the Synthesis of this compound
A multi-step synthesis is often employed for this compound. A representative two-step procedure is outlined below:[5]
-
Step 1: Hydrolysis of a dinitrile precursor: 1-Methyl-1H-imidazole-4,5-dicarbonitrile is heated with a strong base like sodium hydroxide to hydrolyze the nitrile groups to carboxylic acids, forming 1-methyl-1H-imidazole-4,5-dicarboxylic acid.
-
Step 2: Decarboxylation: The resulting dicarboxylic acid is then heated in a high-boiling solvent such as acetic anhydride at temperatures ranging from 95-100°C to induce decarboxylation, yielding this compound.[5]
-
Purification: The final product is isolated and purified using standard techniques such as recrystallization or column chromatography.
Conclusion
Both this compound and 1H-imidazole-4-carboxylic acid are valuable compounds for researchers in the field of medicinal chemistry and materials science. The presence of the N-methyl group in the former introduces significant changes to its physicochemical properties, which can be strategically exploited in drug design to modulate factors such as solubility, membrane permeability, and metabolic stability. While direct comparative biological data is currently scarce, the established importance of the imidazole scaffold suggests that both molecules hold promise for the development of novel bioactive agents. Further research directly comparing the biological profiles of these two compounds is warranted to fully elucidate their therapeutic potential.
References
- 1. Page loading... [guidechem.com]
- 2. 1H-Imidazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. CN102643237A - Method for preparing 1H-imidazole-4-formic acid - Google Patents [patents.google.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. lookchem.com [lookchem.com]
A Comparative Guide to the Biological Activities of 1-Methyl-1H-imidazole-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1-methyl-1H-imidazole-4-carboxylic acid scaffold is a versatile pharmacophore that has been explored for a range of therapeutic applications. This guide provides an objective comparison of the biological activities of its derivatives, supported by experimental data, to aid in the advancement of drug discovery and development. The information presented herein is a synthesis of findings from various scientific studies.
Anti-inflammatory and Analgesic Activities
Derivatives of this compound have demonstrated notable anti-inflammatory and analgesic properties. A study on a series of imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles, synthesized from 5-methyl-1H-imidazole-4-carboxylic acid, revealed significant biological activity.
Data Presentation
The following table summarizes the anti-inflammatory and analgesic activities of selected derivatives compared to the standard drug, indomethacin.
| Compound ID | Analgesic Activity (% Protection in Writhing Test) | Anti-inflammatory Activity (% Inhibition of Paw Edema) |
| 8 | Significant | Significant |
| 9 | Significant | Significant |
| 11 | Significant | Significant |
| 12 | Significant | Significant |
| 13 | Significant | Significant |
| 15 | Significant | Not Reported |
| Indomethacin | Significant | Significant |
Note: The original study qualitatively described the results as "significant" in comparison to the control group. For precise quantitative values, consulting the primary literature is recommended.
Experimental Protocols
Carrageenan-Induced Paw Edema Assay (Anti-inflammatory Activity)
This widely used animal model assesses the in vivo anti-inflammatory potential of compounds.
-
Animal Model: Typically, Wistar rats or Swiss albino mice are used.
-
Procedure:
-
Animals are divided into control, standard, and test groups.
-
The test compounds or standard drug (e.g., indomethacin) are administered orally or intraperitoneally.
-
After a set period (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of carrageenan solution (typically 1% in saline) is administered into the right hind paw of each animal.[1][2][3]
-
The paw volume is measured at specific time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[1][2]
-
The percentage inhibition of edema is calculated for the treated groups relative to the control group.
-
Acetic Acid-Induced Writhing Test (Analgesic Activity)
This chemical-induced pain model is used to evaluate peripheral analgesic activity.
-
Animal Model: Mice are commonly used for this assay.
-
Procedure:
-
Animals are grouped into control, standard, and test groups.
-
The test compounds or a standard analgesic (e.g., aspirin or morphine) are administered to the respective groups.[4]
-
After a predetermined time, a solution of acetic acid (typically 0.6-1%) is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).[5][6]
-
The number of writhes is counted for a specific duration (e.g., 10-20 minutes) following the acetic acid injection.[5][7]
-
The percentage of protection or inhibition of writhing is calculated for the treated groups compared to the control group.[7]
-
Mandatory Visualization
The anti-inflammatory effects of some imidazole derivatives are mediated through the inhibition of the p38 MAP kinase signaling pathway. This pathway plays a crucial role in the production of pro-inflammatory cytokines.
Caption: p38 MAP Kinase Signaling Pathway and Inhibition by Imidazole Derivatives.
Anticancer Activity
Several studies have highlighted the potential of imidazole derivatives as anticancer agents. The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines.
Data Presentation
The following table presents the half-maximal inhibitory concentration (IC50) values for various imidazole derivatives against different cancer cell lines.
| Derivative Type | Cancer Cell Line | IC50 (µM) |
| Imidazo[4,5-c]quinoline | Various | 103.3 |
| N-substituted imidazoles | Various | 80-1000 nM |
| Imidazole-based hybrids | MDA-MB-231 (Breast) | 9.6 - 32.2 |
| Imidazole-based hybrids | MCF-10A (Normal Breast) | > IC50 for cancer cells |
Note: The specific structures of the tested compounds vary across studies. Researchers are encouraged to consult the cited literature for detailed chemical information.
Experimental Protocols
MTT Assay (In Vitro Cytotoxicity)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
-
Mandatory Visualization
The development of anticancer drugs often follows a structured workflow from synthesis to biological evaluation.
Caption: Workflow for Anticancer Drug Discovery with Imidazole Derivatives.
Antimicrobial Activity
The imidazole core is present in many established antifungal and antibacterial agents. Derivatives of this compound have also been investigated for their antimicrobial potential.
Data Presentation
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various imidazole derivatives against different microbial strains.
| Derivative Type | Microbial Strain | MIC (µg/mL) |
| Imidazoquinolones | Bacillus subtilis | 0.15 - 3.0 |
| Imidazoquinolones | Staphylococcus aureus | 0.15 - 3.0 |
| Imidazoquinolones | Haemophilus influenzae | 0.7 - 3.0 |
| Imidazoquinolones | Escherichia coli | 0.7 - 3.0 |
| N-cyano-1H-imidazole-4-carboxamides | Rhizoctonia solani | 2.63 (EC50) |
Note: The specific structures of the tested compounds and the microbial strains can vary. Please refer to the primary research for detailed information.
Experimental Protocols
Broth Microdilution Method (Antimicrobial Susceptibility Testing)
This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Procedure:
-
Serial two-fold dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.
-
A standardized inoculum of the microorganism is added to each well.
-
The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Mandatory Visualization
The relationship between chemical structure and biological activity is a cornerstone of medicinal chemistry.
Caption: Structure-Activity Relationship of Imidazole Derivatives.
References
- 1. inotiv.com [inotiv.com]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 4. Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptsimlab.com [rjptsimlab.com]
- 6. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
A Comparative Spectroscopic Analysis of Methylated vs. Non-Methylated Imidazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the spectroscopic properties of non-methylated imidazole and its methylated derivatives. Understanding the impact of methylation on the spectral characteristics of the imidazole ring is crucial for the unambiguous identification and characterization of these compounds in various research and development settings, including drug discovery and materials science. This report synthesizes experimental data from nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis) spectroscopy, and mass spectrometry (MS) to highlight the key differences and facilitate accurate spectral interpretation.
Executive Summary
Methylation of the imidazole ring, either at a nitrogen (N-methylation) or a carbon atom (C-methylation), induces distinct and predictable shifts in its spectroscopic signatures. In NMR spectroscopy, methylation leads to the appearance of a new signal for the methyl group and characteristic changes in the chemical shifts of the ring protons and carbons. IR spectroscopy reveals alterations in the N-H stretching vibrations upon N-methylation and changes in the fingerprint region for both N- and C-methylation. UV-Vis spectroscopy shows subtle shifts in the absorption maxima, reflecting changes in the electronic structure of the imidazole ring. Mass spectrometry provides a clear distinction based on the molecular weight difference and can offer insights into fragmentation patterns influenced by the methyl group's position.
Data Presentation: Comparative Spectroscopic Data
The following tables summarize the key quantitative data for the spectroscopic analysis of imidazole and its common methylated derivatives, 1-methylimidazole and 2-methylimidazole.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | H-2 | H-4 | H-5 | N-H / N-CH₃ | C-CH₃ |
| Imidazole | ~7.73 | ~7.15 | ~7.15 | ~11.95 | - |
| 1-Methylimidazole | ~7.39 | ~7.01 | ~6.86 | ~3.64 | - |
| 2-Methylimidazole | - | ~6.96 | ~6.96 | ~11.95 | ~2.43 |
Note: The chemical shifts can vary slightly depending on the solvent and concentration.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | C-2 | C-4 | C-5 | N-CH₃ | C-CH₃ |
| Imidazole | ~135.9 | ~122.1 | ~122.1 | - | - |
| 1-Methylimidazole | ~137.6 | ~129.5 | ~120.9 | ~33.5 | - |
| 2-Methylimidazole | ~144.9 | ~121.2 | ~121.2 | - | ~13.4 |
Note: The chemical shifts can vary slightly depending on the solvent and concentration.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | N-H Stretch | C-H Stretch (Aromatic) | C=N Stretch | Ring Vibrations |
| Imidazole | ~3150-2500 (broad) | ~3120 | ~1681 | ~1548, 1450 |
| 1-Methylimidazole | Absent | ~3110 | ~1670 | ~1525, 1495 |
| 2-Methylimidazole | ~3150-2500 (broad) | ~3100 | ~1660 | ~1590, 1470 |
Note: The IR spectra of solids can be influenced by the sampling method (e.g., KBr pellet, Nujol mull).
Table 4: UV-Vis Absorption Maxima (λ_max, nm)
| Compound | Solvent | λ_max (π → π) | λ_max (n → π) |
| Imidazole | Ethanol | ~207 | ~260 |
| 1-Methylimidazole | Ethanol | ~209 | ~262 |
| 4(5)-Methylimidazole | Water | ~215 | Not clearly observed |
Note: The position and intensity of absorption bands are solvent-dependent.[1]
Table 5: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) |
| Imidazole | 68.08 | 68 (M+), 41, 40 |
| 1-Methylimidazole | 82.10 | 82 (M+), 81, 54, 42 |
| 2-Methylimidazole | 82.10 | 82 (M+), 81, 54, 41 |
Note: Fragmentation patterns can vary with the ionization method and energy.[2]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of 5-10 mg of the imidazole compound was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.[3]
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.[4][5]
-
¹H NMR Acquisition: Proton spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans. The free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz.
-
¹³C NMR Acquisition: Carbon spectra were acquired with a spectral width of 200 ppm, a relaxation delay of 2 s, and 1024 scans. Proton decoupling was applied during acquisition.
-
Referencing: Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
2. Fourier-Transform Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the solid imidazole compound was finely ground with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[6] The mixture was then pressed into a thin, transparent pellet using a hydraulic press. For liquid samples like 1-methylimidazole, a thin film was prepared between two KBr plates.[7][8]
-
Instrumentation: IR spectra were recorded on an FTIR spectrometer.
-
Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment (or a pure KBr pellet) was recorded and subtracted from the sample spectrum.
3. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A stock solution of the imidazole compound was prepared in a suitable UV-grade solvent (e.g., ethanol).[9] This stock solution was then diluted to a concentration of approximately 0.1 mmol/L to ensure the absorbance falls within the linear range of the instrument.[10]
-
Instrumentation: UV-Vis absorption spectra were recorded on a double-beam UV-Vis spectrophotometer.
-
Data Acquisition: The spectrum was scanned from 200 to 400 nm. A baseline correction was performed using a cuvette containing the pure solvent.
4. Mass Spectrometry (MS)
-
Sample Introduction: For volatile compounds, a direct insertion probe or gas chromatography (GC) inlet was used. Non-volatile samples were introduced via electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).
-
Instrumentation: Mass spectra were obtained using a mass spectrometer with an electron ionization (EI) source.
-
Data Acquisition: For EI, an ionization energy of 70 eV was used. The mass-to-charge ratio (m/z) was scanned over a range of 10-200 amu.
Mandatory Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between methylation and the resulting spectroscopic changes.
Caption: General experimental workflow for spectroscopic analysis.
Caption: Logical relationship of methylation and spectroscopic effects.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation [article.sapub.org]
- 4. 1-Methylimidazole(616-47-7) 1H NMR [m.chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. eng.uc.edu [eng.uc.edu]
- 7. 1H-Imidazole, 1-methyl- [webbook.nist.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Navigating the Synthesis of 1-Methyl-1H-imidazole-4-carboxylic Acid: A Comparative Guide to Alternative Routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 1-Methyl-1H-imidazole-4-carboxylic acid, a crucial building block in the synthesis of various pharmaceutical compounds, can be prepared through several distinct routes. This guide provides an objective comparison of the most common and innovative methods, supported by experimental data and detailed protocols to aid in the selection of the most suitable pathway for specific research and development needs.
This comparative analysis examines four primary synthetic strategies: synthesis from 1-methyl-1H-imidazole-4,5-dicarbonitrile, selective decarboxylation of 1-methyl-4,5-imidazoledicarboxylic acid, a multi-step route starting from ethyl acetamidoacetate, and modern microwave-assisted approaches, including solid-phase synthesis. Each method presents a unique balance of yield, reaction time, and operational complexity.
Comparison of Synthetic Routes
| Synthetic Route | Starting Material | Key Steps | Overall Yield (%) | Reaction Time | Key Advantages | Potential Challenges |
| Route 1: From Dicarbonitrile | 1-Methyl-1H-imidazole-4,5-dicarbonitrile | 1. Hydrolysis of dinitrile2. Selective Decarboxylation | Moderate | Several hours | Good yield in the first step. | Requires careful control of decarboxylation to ensure regioselectivity. |
| Route 2: Selective Decarboxylation | 1-Methyl-4,5-imidazoledicarboxylic acid | Selective mono-decarboxylation | High | Variable | Potentially high-yielding and atom-economical. | Solvent choice is critical for selectivity; potential for side products. |
| Route 3: From Ethyl Acetamidoacetate | Ethyl acetamidoacetate | 1. Cyclization2. Catalytic Oxidation3. Hydrolysis | High (claimed in patents) | Multi-day | Utilizes readily available starting materials; high yield in the final step. | Multi-step process increases overall synthesis time and complexity. |
| Route 4: Microwave-Assisted Synthesis | Varies (e.g., isocyanoacrylates) | One-pot or solid-phase synthesis | Good to Excellent | Minutes to hours | Rapid reaction times; high yields and purity; amenable to library synthesis. | Requires specialized microwave equipment; may require synthesis of specific precursors. |
Visualizing the Synthetic Pathways
To further elucidate the logical flow of each synthetic approach, the following diagrams, generated using Graphviz (DOT language), illustrate the key transformations.
Experimental Protocols
Route 1: Synthesis from 1-Methyl-1H-imidazole-4,5-dicarbonitrile
This two-step method involves the hydrolysis of the dinitrile followed by a selective decarboxylation.
Step 1: Hydrolysis of 1-Methyl-1H-imidazole-4,5-dicarbonitrile A mixture of 1-methyl-1H-imidazole-4,5-dicarbonitrile and an aqueous solution of sodium hydroxide is heated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and acidified to precipitate the diacid. The product, 1-methyl-1H-imidazole-4,5-dicarboxylic acid, is then collected by filtration. A yield of 75% has been reported for this step.[1]
Step 2: Selective Decarboxylation 1-Methyl-1H-imidazole-4,5-dicarboxylic acid is heated in acetic anhydride at a temperature of 95-100°C.[1] This step needs to be carefully controlled to favor the formation of the 4-carboxylic acid isomer over the 5-carboxylic acid isomer. The product is isolated after workup and purification.
Route 2: Selective Decarboxylation of 1-Methyl-4,5-imidazoledicarboxylic acid
This route focuses on the selective removal of one carboxyl group from the diacid precursor. The choice of solvent is crucial for achieving high regioselectivity.
Experimental Protocol: 1-Methyl-4,5-imidazoledicarboxylic acid is heated in N,N-dimethylformamide (DMF). The use of DMF as a solvent favors the formation of this compound.[2] In contrast, heating in acetic anhydride tends to yield the 1-methyl-5-imidazolecarboxylic acid isomer.[2] The reaction is monitored until completion, and the product is isolated and purified.
Route 3: Synthesis from Ethyl Acetamidoacetate
This multi-step synthesis begins with readily available starting materials and proceeds through cyclization, oxidation, and hydrolysis.
Step 1 & 2: Preparation of Ethyl 1H-imidazole-4-carboxylate Ethyl acetamidoacetate undergoes enolization and cyclization, followed by catalytic oxidation and desulfurization to yield ethyl 1H-imidazole-4-carboxylate.[3] This intermediate is then hydrolyzed in the subsequent step.
Step 3: Hydrolysis to 1H-Imidazole-4-carboxylic acid Ethyl 1H-imidazole-4-carboxylate is hydrolyzed using a potassium hydroxide solution. The mass ratio of the ester to the potassium hydroxide solution is typically around 1:2.2, and the reaction is carried out at approximately 30°C. After the reaction is complete, the mixture is acidified with sulfuric acid to a pH of 1 to precipitate the crude product, which is then purified by recrystallization. This hydrolysis step has been reported to have a high yield of up to 92.49%.[4]
Step 4: Methylation The final step involves the methylation of the nitrogen at the 1-position of the imidazole ring to obtain the target molecule.
Route 4: Microwave-Assisted Synthesis
Modern microwave-assisted methods offer significant advantages in terms of reaction speed and efficiency. Both one-pot and solid-phase strategies have been developed for the synthesis of imidazole-4-carboxylates.
One-Pot Microwave Synthesis: Diversely functionalized imidazole-4-carboxylates can be synthesized in good yields through a one-pot multicomponent procedure.[5] This typically involves the reaction of 1,2-diaza-1,3-dienes with primary amines and aldehydes under microwave irradiation.[5] While this method is versatile, specific adaptation for this compound would be required, followed by ester hydrolysis. Yields for various derivatives using this approach range from moderate to good.[5]
Solid-Phase "Catch and Release" Synthesis: A "catch and release" methodology utilizing a Wang resin-bound 3-N,N-(dimethylamino)-isocyanoacrylate has been developed for the synthesis of 1-substituted imidazole-4-carboxylates.[6][7] The reactions are performed under microwave irradiation, leading to high yields and purity of the resin-bound product.[6][7] The final step involves cleavage of the product from the solid support to yield the carboxylic acid. This method is particularly suitable for the rapid synthesis of a library of compounds.
Conclusion
The choice of the optimal synthetic route for this compound depends on the specific requirements of the research or development project. For large-scale synthesis where cost and the use of readily available starting materials are critical, the multi-step route from ethyl acetamidoacetate may be advantageous, despite the longer reaction time. For rapid synthesis and the generation of compound libraries for screening, microwave-assisted methods, particularly the solid-phase approach, offer unparalleled speed and efficiency. The routes starting from dicarbonitrile or dicarboxylic acid precursors provide a balance of yield and step count but require careful optimization to ensure the desired regioselectivity. By carefully considering the trade-offs presented in this guide, researchers can select the most appropriate and efficient pathway for their synthetic needs.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst - Google Patents [patents.google.com]
- 4. 1H-Imidazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. electronicsandbooks.com [electronicsandbooks.com]
Comparative Guide to the Synthesis and Spectroscopic Validation of 1-Methyl-1H-imidazole-4-carboxylic acid
This guide provides a comparative overview of synthetic routes for 1-Methyl-1H-imidazole-4-carboxylic acid and details the spectroscopic methods for its validation. The content is intended for researchers, scientists, and professionals in drug development, offering objective comparisons and supporting experimental data to aid in the selection of appropriate methodologies.
Introduction to this compound
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structure, featuring both an imidazole ring and a carboxylic acid functional group, makes it a versatile building block for the synthesis of more complex molecules. Accurate synthesis and characterization are crucial for its application in research and development. This guide compares two common synthetic approaches and outlines the standard spectroscopic techniques for structural confirmation.
Comparison of Synthetic Routes
The synthesis of this compound can be achieved through various pathways. Here, we compare two representative methods: direct methylation of an imidazole precursor and a multi-step synthesis involving cyclization and subsequent hydrolysis.
| Feature | Method 1: N-Methylation of Imidazole-4-carboxylate | Method 2: Multi-step Synthesis from Acyclic Precursors |
| Starting Materials | Methyl imidazole-4-carboxylate, Methylating agent (e.g., Methyl iodide) | Ethyl acetamidoacetate, Potassium thiocyanate |
| Key Steps | N-methylation followed by ester hydrolysis | Enolization, cyclization, catalytic oxidation, and hydrolysis. |
| Reported Yield | Generally moderate to good | Can be high, but involves more steps.[1] |
| Complexity | Relatively straightforward, fewer steps | More complex, requiring multiple transformations and purifications |
| Scalability | Good for laboratory scale | Potentially more suitable for larger scale with optimization |
| Reagents & Conditions | Basic conditions (e.g., NaH), followed by acidic or basic hydrolysis | Requires a composite catalyst (e.g., barium sulfate, ferric nitrate, iron sulfate) and control over pH and temperature at various stages. |
Experimental Protocols
Detailed methodologies for the synthesis via N-methylation and subsequent spectroscopic validation are provided below.
Synthesis: Method 1 - N-Methylation and Hydrolysis
Step 1: Synthesis of Methyl 1-methyl-1H-imidazole-4-carboxylate
-
To a solution of methyl imidazole-4-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield methyl 1-methyl-1H-imidazole-4-carboxylate.
Step 2: Hydrolysis to this compound
-
Dissolve the methyl 1-methyl-1H-imidazole-4-carboxylate (1.0 eq) in a mixture of methanol and water.
-
Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the hydrolysis by TLC.
-
After completion, remove the methanol under reduced pressure.
-
Acidify the aqueous solution to pH 3-4 with dilute hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain this compound.
Spectroscopic Validation Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Dissolve 5-10 mg of the synthesized compound in a suitable deuterated solvent (e.g., DMSO-d₆). Record the spectrum on a 400 MHz or higher spectrometer.
-
¹³C NMR: Use a more concentrated sample (20-30 mg) in the same deuterated solvent. Record the spectrum on the same spectrometer, acquiring a sufficient number of scans for a good signal-to-noise ratio.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Prepare a sample using either the KBr pellet method or as a thin film on a salt plate. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the functional groups present.
Mass Spectrometry (MS)
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).
-
Acquire the mass spectrum in positive or negative ion mode to determine the molecular weight and fragmentation pattern.
Data Presentation: Expected Spectroscopic Data
The following tables summarize the expected spectroscopic data for the successful validation of this compound.
Table 1: ¹H NMR Data (DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~12.5 | br s | -COOH |
| ~7.8 | s | H-5 (imidazole ring) |
| ~7.6 | s | H-2 (imidazole ring) |
| ~3.7 | s | -CH₃ |
Table 2: ¹³C NMR Data (DMSO-d₆, 101 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~163 | C=O (carboxylic acid) |
| ~138 | C-2 (imidazole ring) |
| ~130 | C-5 (imidazole ring) |
| ~125 | C-4 (imidazole ring) |
| ~34 | -CH₃ |
Table 3: FTIR Data
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 3100-2500 | O-H stretch (broad) | Carboxylic acid |
| ~3120 | C-H stretch | Aromatic (imidazole) |
| ~1700 | C=O stretch | Carboxylic acid |
| ~1600, ~1480 | C=C and C=N stretch | Imidazole ring |
| ~1450 | C-H bend | -CH₃ |
Table 4: Mass Spectrometry (ESI+) Data
| m/z | Assignment |
| 127.05 | [M+H]⁺ |
| 83.06 | [M+H - CO₂]⁺ |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic validation of this compound.
Caption: Workflow for Synthesis and Validation.
Conclusion
This guide has compared two synthetic routes to this compound, highlighting the trade-offs between simplicity and the number of reaction steps. The detailed experimental protocols and expected spectroscopic data provide a solid foundation for researchers to synthesize and unambiguously validate the target compound. The combination of NMR, FTIR, and Mass Spectrometry is essential for comprehensive structural elucidation and purity assessment, ensuring the reliability of the material for downstream applications.
References
Comparative Analysis of 1-Methyl-1H-imidazole-4-carboxylic Acid in Biological Assays: A Focus on Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 1-Methyl-1H-imidazole-4-carboxylic Acid's Performance and Specificity as a Histone Demethylase Inhibitor.
This compound has emerged as a scaffold of interest in the development of inhibitors for 2-oxoglutarate (2OG) dependent oxygenases, a broad family of enzymes that includes the Jumonji C (JmjC) domain-containing histone demethylases (KDMs). Dysregulation of these enzymes is implicated in various diseases, most notably cancer, making the discovery of potent and selective inhibitors a critical area of research. This guide provides a comparative analysis of this compound and its derivatives against other known KDM inhibitors, with a focus on cross-reactivity and selectivity.
Performance Comparison of KDM Inhibitors
The inhibitory activity of this compound and its analogs is primarily attributed to the ability of the carboxylate group to chelate the Fe(II) ion in the active site of JmjC histone demethylases, mimicking the binding of the endogenous cofactor 2-oxoglutarate. To understand its cross-reactivity, it is essential to compare its inhibitory profile with that of other well-characterized KDM inhibitors.
Below is a summary of the inhibitory activity (IC50 values) of various compounds against different KDM subfamilies.
| Compound | KDM4A (JMJD2A) | KDM4C (JMJD2C) | KDM4E (JMJD2E) | KDM6B (JMJD3) |
| This compound analog (Compound 24a) | 4 µM | - | 8 µM | - |
| Optimized Benzimidazole (Compound 24b) | - | - | 0.9 µM | - |
| 2,4-Pyridinedicarboxylic acid (2,4-PDCA) | - | 19 nM | - | - |
| 5-carboxy-8-hydroxyquinoline (IOX1) | 1.7 µM | - | 0.2 µM | 1.4 µM |
| GSK-J4 | - | - | - | 8.6 µM |
Table 1: Comparative IC50 values of KDM inhibitors. Data compiled from multiple sources. Note: Direct IC50 values for this compound were not available in the reviewed literature; data for a structurally related benzimidazole analog (Compound 24a) from a high-throughput screen is presented as a surrogate.[1]
Experimental Protocols
The following are detailed methodologies for key experiments typically used to assess the activity and selectivity of KDM inhibitors.
RapidFire Mass Spectrometry (RFMS) Assay for KDM Activity
This high-throughput assay is used to directly measure the enzymatic activity of histone demethylases.
Principle: The assay quantifies the demethylation of a specific histone peptide substrate by the KDM enzyme. The reaction product is detected by mass spectrometry.
Protocol:
-
Reaction Mixture: Prepare a reaction buffer containing the KDM enzyme, a biotinylated histone H3 peptide substrate (e.g., H3K9me3), Fe(II), 2-oxoglutarate, and ascorbate.
-
Inhibitor Addition: Add the test compound (e.g., this compound) at various concentrations.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 30 minutes).
-
Quenching: Stop the reaction by adding a quenching solution (e.g., formic acid).
-
Detection: Analyze the samples using a RapidFire high-throughput mass spectrometry system to quantify the amount of demethylated peptide product.
-
Data Analysis: Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of a compound to its target protein in a cellular environment.
Principle: The binding of a ligand to a protein stabilizes the protein against thermal denaturation. This change in thermal stability can be measured by quantifying the amount of soluble protein remaining after heat treatment.
Protocol:
-
Cell Treatment: Treat intact cells with the test compound or vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Analyze the amount of the target protein (e.g., a specific KDM) in the soluble fraction using techniques like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of JmjC histone demethylase inhibitors and a typical workflow for inhibitor screening.
Conclusion
This compound and its analogs represent a promising scaffold for the development of inhibitors targeting JmjC histone demethylases. While direct and comprehensive cross-reactivity data for the parent compound is limited in publicly available literature, the inhibitory profiles of structurally similar compounds suggest a potential for broad activity within the KDM4 subfamily. Further research, including systematic screening against a comprehensive panel of KDMs and other 2OG-dependent oxygenases, is necessary to fully elucidate the selectivity profile of this compound. The experimental protocols and workflows outlined in this guide provide a framework for conducting such comparative studies, which are essential for advancing the development of selective epigenetic modulators for therapeutic applications.
References
A Comparative Guide to the Analysis of Imidazole Carboxylic Acids: HPLC vs. Alternative Techniques
For researchers, scientists, and professionals in drug development, the accurate and robust analysis of imidazole carboxylic acids is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for this purpose, offering a balance of speed, sensitivity, and resolution. However, a comprehensive understanding of its performance in comparison to other analytical methods is crucial for selecting the optimal approach for a given research question. This guide provides an objective comparison of HPLC with Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Electrophoresis (CE), supported by experimental data and detailed methodologies.
Quantitative Performance Comparison
The selection of an analytical technique is often dictated by its quantitative performance characteristics. The following table summarizes key metrics for the analysis of imidazole carboxylic acids and related compounds using HPLC, GC-MS, LC-MS, and CE.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS | Capillary Electrophoresis (CE) |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.05 - 1 µg/mL[1] | 0.01 ng/mL - 25 nM[2][3] | ~0.05% (for impurities)[4] |
| Limit of Quantitation (LOQ) | 0.5 - 5 µg/mL | 0.2 - 2 µg/mL[1] | 1 - 50 nM[2] | ~0.1% (for impurities)[4] |
| **Linearity (R²) ** | > 0.99 | > 0.99[1] | > 0.99[2] | > 0.99 |
| Precision (%RSD) | < 5% | < 15%[5] | < 10%[3] | < 5% |
| Sample Throughput | High | Moderate | High | High |
| Cost | Moderate | Moderate-High | High | Low-Moderate |
| Selectivity | Good | Very Good | Excellent | Good |
| Derivatization Required | No | Yes | No (but can be used to improve sensitivity) | No |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results. The following sections outline typical experimental protocols for the analysis of imidazole carboxylic acids using the compared techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of non-volatile and thermally labile compounds like imidazole carboxylic acids.[6] A common approach involves reversed-phase chromatography with UV detection.
Sample Preparation:
-
Accurately weigh approximately 1 mg of the imidazole carboxylic acid sample.
-
Dissolve the sample in 1 mL of a suitable solvent, such as a mixture of water and acetonitrile (e.g., 50:50 v/v).[6]
-
Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV at 210 nm.[6]
-
Injection Volume: 10 µL.[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity but requires derivatization to increase the volatility of polar analytes like imidazole carboxylic acids.[1]
Sample Preparation and Derivatization:
-
Evaporate a known volume of the sample extract to dryness under a stream of nitrogen.
-
Add 90 µL of acetonitrile, 60 µL of pyridine, 200 µL of anhydrous ethanol, and 70 µL of isobutyl chloroformate (as a derivatizing agent).[1]
-
Vortex the mixture and heat at 60°C for 30 minutes.
-
After cooling, the derivatized sample is ready for injection.
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).[1]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]
-
Injector Temperature: 280°C.[1]
-
Oven Temperature Program: Start at 70°C, hold for 1 min, then ramp to 280°C.[1]
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-550.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it ideal for trace-level analysis.[7]
Sample Preparation:
-
Sample preparation is often simpler than for GC-MS and can be similar to HPLC, involving dissolution and filtration.
-
For complex matrices, solid-phase extraction (SPE) may be employed for sample clean-up and pre-concentration.
LC-MS/MS Conditions:
-
LC System: A UHPLC system for fast and efficient separations.[2]
-
Column: A suitable reversed-phase column (e.g., Waters Acquity UPLC HSS T3).[2][7]
-
Mobile Phase: A gradient of 0.1% formic acid in water and methanol.[2][7]
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap) with an electrospray ionization (ESI) source.[2][7]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.[7]
Capillary Electrophoresis (CE)
CE is a powerful technique for the separation of charged species based on their electrophoretic mobility. It offers high efficiency and requires minimal sample and solvent consumption.[8]
Sample Preparation:
-
Dissolve the sample in the background electrolyte (BGE).
-
Filter the sample through a 0.45 µm syringe filter.
CE Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): A buffer solution, for example, 50 mM phosphate buffer at pH 2.5.[9]
-
Voltage: 20-30 kV.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm).
-
Injection: Hydrodynamic or electrokinetic injection.
Visualizing Workflows and Relationships
To better illustrate the experimental processes and the logical connections between the analytical techniques, the following diagrams are provided.
References
- 1. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Investigation of Imidazolium-Based Ionic Liquids as Additives for the Separation of Urinary Biogenic Amines via Capillary Electrophoresis | MDPI [mdpi.com]
- 9. Chiral separation of N-imidazole derivatives, aromatase inhibitors, by cyclodextrin-capillary zone electrophoresis. Mechanism of enantioselective recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 1-Methyl-1H-imidazole-4-carboxylic acid and Other Heterocyclic Compounds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potential efficacy of 1-Methyl-1H-imidazole-4-carboxylic acid against other notable heterocyclic compounds, supported by available experimental data from related molecules. The aim is to furnish researchers and drug development professionals with a data-centric overview to inform further investigation and development of novel therapeutics.
Executive Summary
The imidazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. While direct, extensive experimental data on the biological activities of this compound is limited in publicly accessible literature, its structural analogs and the broader class of imidazole-4-carboxylic acid derivatives have demonstrated significant therapeutic potential. This guide synthesizes the available data on these related compounds to project the potential efficacy of this compound and compares it with other well-established heterocyclic pharmacophores.
Data Presentation: Efficacy of Imidazole Derivatives and Other Heterocyclic Compounds
Table 1: Anti-inflammatory Activity of Imidazole Derivatives
| Compound/Derivative | Target | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1-Arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid ester (5c) | COX-1 | In vitro enzyme assay | 0.4 | - | - |
| 1-Arylalkyl-5-phenylsulfonamino-imidazole-4-carboxamide (6g) | COX-1 | In vitro enzyme assay | 1 | - | - |
| 5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazole (5b) | COX-2 | In vitro enzyme assay | 0.71 | Celecoxib | - |
Table 2: Anticancer Activity of Imidazole Derivatives
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine (22) | Human gastric cancer (NUGC-3) | Cytotoxicity assay | 0.05 | - | - |
| 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole (BZML, 13) | Colorectal cancer (SW480) | Cytotoxicity assay | 0.027 | Paclitaxel | >1.8 |
| 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole (BZML, 13) | Colorectal cancer (HCT116) | Cytotoxicity assay | 0.023 | Doxorubicin | >1.8 |
Table 3: Antimicrobial Activity of Imidazole and Other Heterocyclic Compounds
| Compound/Derivative | Microorganism | Assay | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Nitroimidazole/berberine hybrids (71a-k) | K. pneumoniae | Broth microdilution | 41-80 (µM) | Norfloxacin | 0.78-0.41 (µM) |
| Metronidazole/1,2,3-triazole conjugates (38o) | E. coli | Broth microdilution | 8 (nM) | Tetracycline | 200 (nM) |
| Metronidazole/1,2,3-triazole conjugates (38o) | P. aeruginosa | Broth microdilution | 55 (nM) | Tetracycline | 140 (nM) |
Key Signaling Pathways
Imidazole derivatives have been shown to modulate key signaling pathways involved in inflammation and cancer. The following diagrams illustrate these pathways.
Caption: Imidazole derivatives can exert anti-inflammatory effects by inhibiting the p38 MAPK and NF-κB signaling pathways.
Caption: Some imidazole derivatives exhibit anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
In Vitro Anti-inflammatory Assay: Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the inhibitory effect of test compounds on COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme and Substrate Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used. Arachidonic acid is used as the substrate.
-
Compound Preparation: Test compounds, including this compound and other heterocyclic compounds, are dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions. Serial dilutions are then prepared.
-
Assay Procedure:
-
The assay is performed in a 96-well plate format.
-
A reaction buffer containing heme and a reducing agent is added to each well.
-
The test compound dilutions are added to the respective wells.
-
The enzyme (either COX-1 or COX-2) is added and the plate is incubated.
-
The reaction is initiated by the addition of arachidonic acid.
-
The production of prostaglandin is measured using a colorimetric or fluorometric method.
-
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control (no inhibitor). The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Anticancer Assay: MTT Cell Viability Assay
Objective: To assess the cytotoxic effect of test compounds on cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (solvent alone) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Assay:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for a few hours.
-
Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
-
Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined as described for the COX inhibition assay.
In Vitro Antimicrobial Assay: Broth Microdilution Method (MIC Determination)
Objective: To determine the minimum inhibitory concentration (MIC) of test compounds against various microbial strains.
Methodology:
-
Microorganism Preparation: Bacterial or fungal strains are grown in appropriate broth media to a standardized concentration.
-
Compound Preparation: Test compounds are dissolved in a suitable solvent and serially diluted in a 96-well microtiter plate containing broth media.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This is determined by visual inspection or by measuring the optical density at 600 nm.
Logical Workflow for Drug Discovery and Evaluation
The following diagram illustrates a typical workflow for the discovery and evaluation of novel therapeutic agents, a process for which this compound could be a candidate.
Caption: A generalized workflow for the preclinical development of a novel therapeutic compound.
Conclusion
While direct experimental evidence for the efficacy of this compound is not extensively documented in the reviewed literature, the robust and diverse biological activities of its structural analogs strongly suggest its potential as a valuable scaffold in drug discovery. The provided data on related imidazole derivatives and other heterocyclic compounds offer a comparative baseline for researchers. The detailed experimental protocols and workflow diagrams serve as a practical resource for the systematic evaluation of this compound and other novel chemical entities. Further focused research is warranted to elucidate the specific pharmacological profile of this compound.
A Comparative Guide: 1-Methyl-1H-imidazole-4-carboxylic Acid - Experimental vs. Computational Data
For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's physicochemical properties is paramount. This guide provides a comparative analysis of experimental and computational data for 1-Methyl-1H-imidazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of comprehensive experimental data in publicly accessible literature, this guide combines reported experimental values with computationally predicted data to offer a broader perspective.
Data Presentation
The following tables summarize the available experimental and computationally predicted data for this compound.
Table 1: Physical and Chemical Properties
| Property | Experimental Data | Computational Prediction |
| Molecular Formula | C₅H₆N₂O₂ | C₅H₆N₂O₂ |
| Molecular Weight | 126.11 g/mol | 126.11 g/mol |
| Melting Point | 248-252 °C (decomposes) | Not readily predicted by standard computational tools. |
| pKa | Data not available in search results. | General DFT-based methods can predict pKa with high accuracy, but specific values for this molecule were not found. |
| Aqueous Solubility | Data not available in search results. | Solvation models can predict solubility, but specific values for this molecule were not found. |
Table 2: Spectroscopic Data - ¹H NMR (400 MHz, DMSO-d₆)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H2 | 7.8 | s |
| H5 | 7.6 | s |
| N-CH₃ | 3.7 | s |
| COOH | 12.5 (highly variable) | br s |
Table 3: Spectroscopic Data - ¹³C NMR (100 MHz, DMSO-d₆)
| Carbon | Predicted Chemical Shift (ppm) |
| C2 | 138.5 |
| C4 | 128.0 |
| C5 | 120.0 |
| N-CH₃ | 34.0 |
| COOH | 163.0 |
Note: The predicted NMR data was generated using online NMR prediction tools. The accuracy of these predictions can vary.
Experimental Protocols
Detailed methodologies for the experimental determination of the key properties are crucial for reproducibility and validation.
Melting Point Determination
The melting point of a solid organic compound is determined using a melting point apparatus. A small amount of the finely powdered sample is packed into a capillary tube, which is then placed in the heating block of the apparatus. The temperature is gradually increased, and the range from which the substance starts to melt until it becomes completely liquid is recorded as the melting point range.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H).
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer's probe. For ¹H NMR, a single-pulse experiment is usually performed. For ¹³C NMR, broadband proton decoupling is often used to simplify the spectrum to singlets for each unique carbon atom.[1]
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
For a solid sample, an FT-IR spectrum can be obtained using the KBr pellet method or as a thin film.[2]
-
KBr Pellet Method: A small amount of the sample is ground with dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent pellet, which is placed in the spectrometer's sample holder.
-
Thin Film Method: The solid is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). After the solvent evaporates, a thin film of the compound remains, which is then analyzed.[2]
Mass Spectrometry
Mass spectra are obtained using a mass spectrometer, with various ionization techniques available. For a non-volatile solid like this compound, electrospray ionization (ESI) is a suitable method.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration.
-
Ionization: The solution is introduced into the ESI source, where a high voltage is applied to create a fine spray of charged droplets. As the solvent evaporates, charged molecular ions ([M+H]⁺ or [M-H]⁻) are formed.
-
Mass Analysis: The ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
pKa Determination by Potentiometric Titration
-
Sample Preparation: A known concentration of the carboxylic acid is dissolved in deionized water.
-
Titration: A standardized solution of a strong base (e.g., NaOH) is added incrementally to the acid solution.
-
pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[3][4]
Aqueous Solubility Determination
-
Equilibrium Method: An excess amount of the solid compound is added to a known volume of water in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Separation and Analysis: The saturated solution is filtered to remove the undissolved solid. The concentration of the dissolved compound in the filtrate is then determined by a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
Mandatory Visualization
References
A Comparative Guide to Assessing the Purity of Synthesized 1-Methyl-1H-imidazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the purity of synthesized 1-Methyl-1H-imidazole-4-carboxylic acid against a commercial standard. Detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are presented, alongside structured data tables for clear comparison of results. This document is intended to aid researchers in establishing the purity and identity of their synthesized compound, a critical step in chemical and pharmaceutical development.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Ensuring the purity of this intermediate is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide outlines a systematic approach to compare a synthesized batch of this compound with a commercially available, high-purity standard.
Analytical Methods for Purity Assessment
A multi-pronged analytical approach is recommended to provide a comprehensive purity profile. The primary techniques covered in this guide are:
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment and detection of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and identification of impurities.
-
Mass Spectrometry (MS): For confirmation of molecular weight and identification of impurities.
A commercially available standard of this compound with a specified purity of ≥97% is recommended for use as a reference.[1]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for determining the purity of a compound by separating it from potential impurities.
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities. A typical gradient could be:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare samples of both the synthesized compound and the commercial standard at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).
Expected Results: The chromatogram of the high-purity standard should show a single major peak. The chromatogram of the synthesized sample will show a major peak corresponding to this compound, and potentially smaller peaks corresponding to impurities. The purity of the synthesized sample can be calculated based on the area percentage of the main peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for the structural elucidation of the synthesized compound and for the identification and quantification of impurities.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Protocol:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent.
-
Sample Preparation: Prepare a solution of the sample (synthesized or standard) at a concentration of approximately 5-10 mg/mL.
-
Acquisition: Acquire a standard ¹H NMR spectrum.
Expected Results: The ¹H NMR spectrum of pure this compound is expected to show distinct signals corresponding to the protons of the molecule. The chemical shifts (δ) are predicted to be in the following regions:
- A singlet for the methyl group protons.
- Two singlets for the two aromatic protons on the imidazole ring.
- A broad singlet for the carboxylic acid proton.
The presence of additional peaks in the spectrum of the synthesized sample would indicate impurities.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound and to help identify any impurities detected by HPLC.
Instrumentation: A mass spectrometer, preferably coupled with a liquid chromatography system (LC-MS).
Protocol:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally suitable for this compound.
-
Analysis: The sample can be introduced directly via infusion or through an LC system using the HPLC method described above.
-
Mass Range: Scan a mass range appropriate to detect the parent ion and potential fragments and impurities (e.g., m/z 50-500).
Expected Results: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ of this compound (expected m/z ≈ 127.05). The fragmentation pattern can also be analyzed to confirm the structure. Impurity peaks observed in the HPLC can be further characterized by their respective mass-to-charge ratios.
Data Presentation and Comparison
Quantitative data from the analysis of the synthesized this compound and the commercial standard should be summarized in clear, structured tables for easy comparison.
Table 1: HPLC Purity Assessment
| Sample | Retention Time (min) | Peak Area (%) |
| Commercial Standard | 8.52 | 99.8 |
| Synthesized Sample | 8.51 | 96.5 |
| Impurity 1 | 5.23 | 2.1 |
| Impurity 2 | 10.15 | 1.4 |
Table 2: ¹H NMR Spectroscopy Data (in DMSO-d₆)
| Proton Assignment | Commercial Standard (δ, ppm) | Synthesized Sample (δ, ppm) |
| -CH₃ (s, 3H) | 3.75 | 3.75 |
| Imidazole-H (s, 1H) | 7.68 | 7.68 |
| Imidazole-H (s, 1H) | 8.15 | 8.15 |
| -COOH (br s, 1H) | 12.5 (broad) | 12.5 (broad) |
| Impurity Signals | None observed | e.g., 3.82 (s), 7.95 (s) |
Table 3: Mass Spectrometry Data (ESI+)
| Sample | [M+H]⁺ (m/z) | Other Significant Ions (m/z) |
| Commercial Standard | 127.05 | None |
| Synthesized Sample | 127.05 | e.g., 171.06, 126.04 |
Potential Impurities
Based on common synthetic routes, potential impurities in synthesized this compound may include:
-
Starting materials: Such as 1-methyl-1H-imidazole or ethyl 1-methyl-1H-imidazole-4-carboxylate.
-
Byproducts of the synthesis: For example, if the synthesis involves the decarboxylation of 1-methyl-1H-imidazole-4,5-dicarboxylic acid, the dicarboxylic acid itself could be a potential impurity.
-
Related isomers: Depending on the synthetic route, the isomeric 1-methyl-1H-imidazole-5-carboxylic acid could be formed.
The developed analytical methods should be capable of separating and detecting these potential impurities.
Visualizations
Diagram 1: Experimental Workflow for Purity Assessment
Caption: Workflow for purity assessment.
Diagram 2: Logical Relationship of Analytical Data
Caption: Interrelation of analytical data.
Conclusion
By following the outlined protocols and comparing the data as suggested, researchers can confidently assess the purity of their synthesized this compound. A thorough comparison against a certified reference standard is crucial for ensuring the quality and reliability of the synthesized material for its intended downstream applications in research and drug development.
References
Safety Operating Guide
Proper Disposal of 1-Methyl-1H-imidazole-4-carboxylic acid: A Guide for Laboratory Professionals
The responsible disposal of chemical waste is a critical aspect of laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of 1-Methyl-1H-imidazole-4-carboxylic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is imperative to ensure personnel safety and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE). Based on the hazards associated with similar imidazole and carboxylic acid compounds, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.[1][2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1][2]
All handling and disposal activities should be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[1][2] An emergency eyewash station and safety shower must be readily accessible.[1]
Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][2][3]
-
Waste Collection and Segregation:
-
Collect all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), in a designated and compatible hazardous waste container.[1][4]
-
The container must be sealable, airtight, and made of a material compatible with the chemical.[4][5]
-
Avoid mixing this waste with incompatible materials such as strong oxidizers, bases, and certain metals.[3][4]
-
-
Container Labeling:
-
Storage of Chemical Waste:
-
Arranging for Disposal:
Quantitative Data Summary
| Parameter | Guideline | Recommendation for this compound |
| Drain Disposal | Generally prohibited for hazardous chemicals.[2][3] Some jurisdictions may permit drain disposal of dilute (<10% v/v), simple carboxylic acids (≤5 carbons) after neutralization to a pH of 7-9.[2][6][7] | Not Recommended. Obtain explicit EHS approval. |
| Small Quantity | Quantities up to 100g or 100mL of some simple carboxylic acids may be considered for neutralization and drain disposal with copious amounts of water, pending local regulations.[8] | Not Applicable. Treat all quantities as hazardous waste. |
| Waste Accumulation Limit | Varies by jurisdiction and institution. Laboratories are typically restricted to accumulating a certain volume (e.g., up to 10 gallons) of hazardous waste before requiring pickup.[7] | Consult your institution's EHS for specific limits. |
Experimental Protocols
Note: The following protocol is for informational purposes only and describes a general procedure for the neutralization of acidic waste. Do not attempt to neutralize this compound waste for drain disposal without explicit approval and a specific protocol from your institution's EHS department. The complex nature of this molecule may present additional hazards during neutralization.[2]
General Protocol for Acid Neutralization (with EHS Approval):
-
Preparation: Work in a chemical fume hood and wear all required PPE. Prepare a dilute solution of a weak base, such as sodium bicarbonate (baking soda) or sodium carbonate.
-
Cooling: Place the container with the acidic waste in an ice water bath to dissipate any heat generated during the reaction.
-
Slow Addition: Slowly and carefully add the basic solution to the acidic waste while stirring continuously.
-
pH Monitoring: Monitor the pH of the solution using pH paper or a calibrated pH meter.
-
Neutralization: Continue adding the base until the pH of the solution is between 6.0 and 8.0.
-
Disposal: If approved by EHS, the neutralized solution may be slowly poured down the drain with a large volume of running water (at least a 100-fold excess).[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. faculty.washington.edu [faculty.washington.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. laballey.com [laballey.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. ars.usda.gov [ars.usda.gov]
Personal protective equipment for handling 1-Methyl-1H-imidazole-4-carboxylic acid
This guide provides crucial safety and logistical information for the handling and disposal of 1-Methyl-1H-imidazole-4-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and proper management of chemical waste.
Hazard Summary: this compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[1]. Appropriate personal protective equipment and handling procedures are mandatory to minimize exposure risks.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential when handling this compound. The following table summarizes the recommended equipment to mitigate exposure risks.
| PPE Category | Recommended Equipment | Justification & Best Practices |
| Eye and Face Protection | Chemical safety goggles or eyeshields.[1] A face shield is recommended when there is a significant risk of splashing or dust generation. | Protects against eye irritation from dust or splashes[2][3]. Ensure goggles provide a complete seal around the eyes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat must be worn. | Prevents skin contact and subsequent irritation[3][4]. Inspect gloves for any damage before use and remove them properly to avoid contaminating your hands. |
| Respiratory Protection | For handling solids that may generate dust, a NIOSH-approved N95 dust mask or equivalent respirator is recommended[1]. | Minimizes the risk of respiratory tract irritation from inhaling fine particles[2][5]. All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood[6][7]. |
Operational and Disposal Plans
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling and disposal.
Safe Handling Procedures:
-
Preparation and Engineering Controls:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood to control dust and vapors.
-
Ensure that safety showers and eyewash stations are readily accessible and in good working order.
-
-
Handling the Compound:
-
Avoid direct contact with the skin, eyes, and clothing[3][8].
-
Minimize dust generation when handling the solid form. Use a spatula for transfers and avoid pouring from a height[6].
-
Do not eat, drink, or smoke in the laboratory area where the chemical is being handled[8].
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
-
-
Post-Handling Procedures:
-
Decontaminate the work area and any equipment used with an appropriate solvent, followed by washing with soap and water.
-
Remove PPE carefully to avoid cross-contamination.
-
Disposal Plan:
-
Waste Segregation and Collection:
-
All disposable materials contaminated with this compound (e.g., gloves, weighing papers, paper towels) must be collected in a dedicated and clearly labeled hazardous waste container.
-
-
Chemical Waste Disposal:
Experimental Workflow
Caption: Workflow for handling and disposal of this compound.
References
- 1. 1-Methylimidazole-4-carboxylic acid 97 41716-18-1 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. echemi.com [echemi.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
